Quaterphenyl
Description
The exact mass of the compound this compound is 306.140850574 g/mol and the complexity rating of the compound is 324. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-(3-phenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPJBAYCIXEHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5029346 | |
| Record name | Quaterphenyl | |
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Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Waxy solid; [EPA ChAMP: Hazard Characterization] | |
| Record name | Quaterphenyl | |
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| Record name | Quaterphenyl | |
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Vapor Pressure |
0.00000086 [mmHg] | |
| Record name | Quaterphenyl | |
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CAS No. |
1166-18-3, 29036-02-0 | |
| Record name | Quaterphenyl | |
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| Record name | Quaterphenyl | |
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| Record name | M-QUATERPHENYL | |
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| Record name | Quaterphenyl | |
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| Record name | Quaterphenyl | |
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| Record name | 1,1':3',1'':3'',1'''-QUATERPHENYL | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUATERPHENYL | |
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Foundational & Exploratory
Synthesis and Characterization of p-Quaterphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 16, 2025
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of p-quaterphenyl (B89873) (1,1':4',1'':4'',1'''-quaterphenyl), a valuable polycyclic aromatic hydrocarbon with applications in organic electronics and scintillation counting. This document details two primary synthetic methodologies: the Suzuki-Miyaura coupling and the Ullmann coupling. Each method is accompanied by a detailed experimental protocol. Furthermore, this guide presents a thorough characterization of p-quaterphenyl, summarizing its physical and spectroscopic properties in clearly structured tables. The included data encompasses physical constants, UV-Vis absorption, and assignments for Fourier-transform infrared (FTIR) spectroscopy, and proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy. Visual workflows for the synthetic pathways are provided using Graphviz diagrams to facilitate a clear understanding of the experimental processes.
Introduction
p-Quaterphenyl is a benzenoid aromatic compound composed of four phenyl rings linked in a para arrangement.[1] Its extended π-conjugated system imparts it with unique photophysical properties, making it a subject of interest in materials science, particularly for applications as a chromophore and in scintillation counters when dissolved in toluene (B28343).[1][2] The synthesis of p-quaterphenyl and its derivatives is crucial for the development of novel organic electronic materials and for fundamental studies in photochemistry. This guide focuses on two of the most robust and widely employed methods for the synthesis of biaryl and polyaryl compounds: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and the copper-mediated Ullmann coupling reaction.
Synthesis of p-Quaterphenyl
Two primary synthetic routes for the preparation of p-quaterphenyl are detailed below. The Suzuki-Miyaura coupling offers mild reaction conditions and high functional group tolerance, while the Ullmann coupling provides a classical approach, particularly for the synthesis of symmetrical biaryls.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. For the synthesis of p-quaterphenyl, a common strategy involves the coupling of two equivalents of phenylboronic acid with 4,4'-dibromobiphenyl (B48405).
Materials:
-
4,4'-Dibromobiphenyl
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Phenylboronic acid
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Palladium(II) acetate (B1210297) (Pd(OAc)₂)
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Triphenylphosphine (B44618) (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Water (degassed)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Celite
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 4,4'-dibromobiphenyl (1.0 eq.), phenylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a minimal amount of toluene.
-
Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a 2:1 mixture of toluene and ethanol (sufficient to dissolve the reactants upon heating). Degas the mixture by bubbling nitrogen through the solution for 20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude p-quaterphenyl is purified by recrystallization from a suitable solvent, such as toluene or a mixture of ethanol and water, to yield a white to off-white crystalline solid.
Ullmann Coupling
The Ullmann coupling is a classic method for the synthesis of symmetrical biaryls, involving the copper-mediated coupling of two aryl halide molecules. For p-quaterphenyl, this can be achieved through the homocoupling of 4-iodobiphenyl (B74954).
Materials:
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4-Iodobiphenyl
-
Copper powder (activated)
-
Dimethylformamide (DMF) or sand (as a high-boiling medium)
-
Toluene
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Copper (Optional but Recommended): Stir commercial copper powder with a solution of iodine in acetone (B3395972) for a few minutes, then filter and wash with acetone, followed by a dilute solution of hydrochloric acid in acetone, and finally with acetone again. Dry the activated copper powder under vacuum.
-
Reaction Setup: In a high-boiling point solvent like dimethylformamide (DMF), or alternatively, in the absence of a solvent using sand as a heat transfer medium, mix 4-iodobiphenyl (1.0 eq.) and activated copper powder (2.0 eq.).
-
Reaction: Heat the mixture to a high temperature (typically 200-250 °C) with vigorous stirring. The reaction is often carried out for several hours to days. Monitor the reaction progress by TLC.[3]
-
Work-up: After cooling to room temperature, add toluene to the reaction mixture and filter to remove the copper and copper salts.
-
Extraction: Transfer the toluene filtrate to a separatory funnel and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a high-boiling solvent such as toluene or xylene to afford p-quaterphenyl as a crystalline solid.
Workflow Diagrams
Characterization of p-Quaterphenyl
The identity and purity of the synthesized p-quaterphenyl can be confirmed through various analytical techniques. The following tables summarize the key physical and spectroscopic data.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₈ | [1] |
| Molar Mass | 306.41 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 317-319 °C | |
| Boiling Point | 428 °C at 760 mmHg | |
| Solubility | Soluble in hot toluene, xylene; sparingly soluble in ethanol, acetone. |
Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Cyclohexane | 296 | 63,000 | |
| Toluene | 300 | Not Reported |
Due to the symmetry of the p-quaterphenyl molecule, the ¹H NMR spectrum is relatively simple. The protons on the terminal phenyl rings are equivalent, as are the protons on the central biphenyl (B1667301) core.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | d | 8H | Protons ortho to the inter-ring bonds |
| ~7.45 | t | 8H | Protons meta to the inter-ring bonds |
| ~7.35 | t | 2H | Protons para to the inter-ring bonds on the terminal rings |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The assignments are based on typical values for similar aromatic compounds.
The symmetry of p-quaterphenyl also simplifies its ¹³C NMR spectrum.
| Chemical Shift (δ, ppm) | Assignment |
| ~140.5 | Quaternary carbons of the inter-ring bonds |
| ~128.8 | CH carbons meta to the inter-ring bonds |
| ~127.5 | CH carbons ortho to the inter-ring bonds |
| ~127.0 | CH carbons para to the inter-ring bonds on the terminal rings |
Note: The assignments are based on typical values for polyphenyl compounds.
The FTIR spectrum of p-quaterphenyl is characterized by absorptions typical of aromatic compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030-3100 | Medium | Aromatic C-H stretch |
| 1600, 1485, 1400 | Strong | Aromatic C=C ring stretching |
| 810 | Strong | para-disubstituted C-H out-of-plane bend |
| 760, 690 | Strong | Monosubstituted C-H out-of-plane bend |
Note: These assignments are based on characteristic infrared absorption frequencies for aromatic hydrocarbons.
Conclusion
This technical guide has outlined two effective methods for the synthesis of p-quaterphenyl: the Suzuki-Miyaura coupling and the Ullmann coupling. Detailed experimental protocols have been provided to facilitate the replication of these syntheses in a laboratory setting. Furthermore, a comprehensive summary of the physical and spectroscopic characterization data for p-quaterphenyl has been presented in a clear and accessible format. The provided information will be a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development who are interested in the preparation and properties of this important polycyclic aromatic hydrocarbon.
References
Crystal Structure of Quaterphenyl Isomers: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Quaterphenyl (B1678625) isomers, a class of aromatic hydrocarbons, are of significant interest in materials science and drug development due to their unique structural and photophysical properties. Understanding the precise three-dimensional arrangement of these molecules in the solid state is crucial for predicting their behavior and designing novel applications. This technical guide provides a comprehensive overview of the crystal structure analysis of para-, meta-, and ortho-quaterphenyl isomers, detailing their crystallographic parameters, the experimental protocols for their determination, and the underlying principles of their structural organization.
Comparative Crystallographic Data of this compound Isomers
The crystallographic data for the three primary isomers of this compound reveal significant differences in their solid-state packing and molecular conformation, which are directly attributable to the substitution pattern of the phenyl rings. The following tables summarize the key crystallographic parameters for p-, m-, and o-quaterphenyl.
Table 1: Crystallographic Data for p-Quaterphenyl [1]
| Parameter | Value |
| Chemical Formula | C₂₄H₁₈ |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 8.110 |
| b (Å) | 5.610 |
| c (Å) | 17.910 |
| α (°) | 90 |
| β (°) | 95.80 |
| γ (°) | 90 |
| Volume (ų) | 811.4 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.25 |
Table 2: Crystallographic Data for m-Quaterphenyl [2]
| Parameter | Value |
| Chemical Formula | C₂₄H₁₈ |
| CCDC Number | 810355 |
| Crystal system, space group, and unit cell parameters are available through the Cambridge Crystallographic Data Centre. |
Table 3: Crystallographic Data for o-Quaterphenyl [3]
| Parameter | Value |
| Chemical Formula | C₂₄H₁₈ |
| CCDC Number | 895954 |
| Crystal system, space group, and unit cell parameters are available through the Cambridge Crystallographic Data Centre. |
Experimental Protocols
The determination of the crystal structures of this compound isomers involves a multi-step process, from the synthesis and purification of the material to the final refinement of the crystallographic model. The following sections outline the typical experimental methodologies employed.
Synthesis and Purification
This compound isomers are generally synthesized through cross-coupling reactions, such as the Suzuki or Kumada coupling, followed by purification techniques like recrystallization or sublimation to obtain high-purity single crystals suitable for X-ray diffraction.
Crystal Growth
The growth of high-quality single crystals is a critical step. For quaterphenyls, several methods can be employed:
-
Slow Evaporation: A saturated solution of the this compound isomer in a suitable solvent (e.g., toluene, chloroform) is allowed to evaporate slowly in a controlled environment. The slow decrease in solvent volume leads to the gradual formation of well-ordered crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Solvent-Antisolvent Method: This method was specifically reported for the growth of single-crystal para-quaterphenyl films. It involves the slow diffusion of a precipitating agent (antisolvent) from the vapor phase into the solution, leading to crystal growth at the liquid-air interface and in the bulk solution.[4]
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction is the definitive technique for determining the atomic arrangement in a crystalline solid.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, such as an Oxford Diffraction Xcalibur S with a CCD detector, and irradiated with monochromatic X-rays.[4] The diffraction pattern is recorded as a series of images at different crystal orientations.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data to obtain the final, high-resolution crystal structure.
Visualization of Key Concepts and Workflows
To better illustrate the relationships between this compound isomers and the process of crystal structure analysis, the following diagrams are provided.
References
- 1. "Structural Characterization of this compound Cation Radical: X-ray Cry" by Moloy Banerjee, Sergey V. Lindeman et al. [epublications.marquette.edu]
- 2. This compound | C24H18 | CID 14422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. o-Quaterphenyl | C24H18 | CID 12549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photophysical and Electronic Properties of Quaterphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core photophysical and electronic properties of quaterphenyl (B1678625) and its derivatives. Quaterphenyls, consisting of four phenyl rings linked in a para position, form a rigid, conjugated core structure that is fundamental to many advanced materials.[1] Their derivatives are integral to the development of organic light-emitting diodes (OLEDs), liquid crystals, scintillators, and fluorescent probes.[2][3] Understanding their electronic and photophysical characteristics is crucial for designing molecules with tailored functionalities for various scientific and therapeutic applications.
Electronic Properties
The electronic properties of this compound derivatives, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictate their charge transport capabilities and redox behavior. These parameters are critical for applications in organic electronics.[4]
The HOMO energy level reflects the electron-donating ability of a molecule, while the LUMO level indicates its electron-accepting ability. The difference between these levels, the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's electronic transition energy and chemical reactivity.[5] A smaller gap generally implies higher reactivity and a red-shift in the absorption spectrum.[5] These properties are commonly investigated using electrochemical methods like cyclic voltammetry and computational approaches such as Density Functional Theory (DFT).[4][6][7]
Quantitative Data: Electronic Properties
The following table summarizes key electronic properties for p-quaterphenyl (B89873) and selected derivatives as reported in the literature.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg, eV) | Oxidation Potential (Eoxd onset, V vs. Fc/Fc⁺) | Measurement Method |
| p-Quaterphenyl | -5.41 | -1.89 | 3.52 (optical) | 1.07 | Cyclic Voltammetry |
| p-Quaterphenyl | -5.51 | -2.01 | 3.50 (optical) | 1.22 (vs Ag/AgCl) | Cyclic Voltammetry |
| 4,4'''-di-tert-butylthis compound | - | - | - | 1.47 (Eox vs SCE) | Cyclic Voltammetry[6] |
| Tetramethyl-p-quaterphenyl | -5.42 | -1.31 | 4.11 | - | DFT Calculation[4][7] |
| Tetramethyl-p-quaterphenyl (in Cyclohexane) | -5.43 | -1.33 | 4.10 | - | DFT Calculation[4][7] |
Note: Energy levels can be calculated from oxidation potentials using empirical formulas, such as -EHOMO = Eoxd onset + 4.44 eV. LUMO levels are often estimated from the HOMO level and the optical band gap (ELUMO = EHOMO + Egopt).[8]
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary electrochemical technique used to probe the redox properties of chemical species.[9][10] It provides information on oxidation and reduction potentials, which can be used to estimate HOMO and LUMO energy levels.[11][12]
Methodology:
-
Cell Assembly: A standard three-electrode cell is used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl), and a counter electrode (e.g., platinum wire).[10][13]
-
Sample Preparation: The this compound derivative is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) to a concentration of approximately 1-2 mM.[6] A supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (n-Bu₄NPF₆) or tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄), is added at a concentration of ~0.1-0.2 M to ensure conductivity.[6][13] The solution is deoxygenated by bubbling with an inert gas like argon.
-
Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again. The resulting current is measured and plotted against the applied potential.[9] For oxidation potential measurement, the scan is typically initiated towards positive potentials.
-
Data Analysis: The cyclic voltammogram reveals the anodic and cathodic peak potentials (Epa and Epc). For a reversible process, the formal reduction potential (E°') can be estimated as the average of the peak potentials. The onset of the oxidation wave is used to calculate the HOMO energy level.[8] The reversibility of the redox event is assessed by criteria such as the ratio of anodic to cathodic peak currents (ipa/ipc), which should be close to 1 for a reversible couple.[6]
Visualization: Workflow for Determining Electronic Properties
Caption: A simplified Jablonski diagram illustrating key photophysical pathways.
References
- 1. p-Quaterphenyl | C24H18 | CID 8677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. theijes.com [theijes.com]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
An In-depth Technical Guide to the Solubility of p-Quaterphenyl
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of p-quaterphenyl (B89873) (1,1':4',1'':4'',1'''-quaterphenyl), a polycyclic aromatic hydrocarbon of significant interest in materials science and organic electronics.[1] Due to its rigid, non-polar structure, p-quaterphenyl is characterized by poor solubility in many common solvents, a critical consideration for its processing, purification, and application.
Solubility Data
The solubility of p-quaterphenyl is highly dependent on the solvent's polarity and structure. As a large, non-polar aromatic molecule, it exhibits the highest solubility in non-polar, aromatic solvents, following the principle of "like dissolves like." Quantitative data is limited, but available measurements and qualitative observations provide a clear picture of its behavior.
Quantitative Solubility
The most definitive quantitative solubility data for p-quaterphenyl is available in toluene (B28343). Spectrophotometric analysis has been used to determine its solubility at room temperature.
Table 1: Quantitative Solubility of p-Quaterphenyl
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L)¹ | Reference |
| Toluene | 25 | 0.21 | 6.85 x 10⁻⁴ | [2] |
| Toluene | 20 | 0.22 | 7.18 x 10⁻⁴ | [2] |
¹ Molar solubility calculated using a molecular weight of 306.4 g/mol for p-quaterphenyl.[3]
Qualitative Solubility
Qualitative assessments provide broader context for solvent selection. p-Quaterphenyl is generally insoluble in polar solvents like water but shows slight solubility in non-polar and aromatic organic solvents, which can often be enhanced by heating.
Table 2: Qualitative Solubility of p-Quaterphenyl in Common Organic Solvents
| Solvent | Solubility Description | Conditions | Reference(s) |
| Benzene | Soluble | Not specified | [1] |
| Toluene | Slightly Soluble | Enhanced by heating and sonication | [4][5][6] |
| Hexanes | Slightly Soluble | Enhanced by heating and sonication | [4][5][6] |
| Dimethyl Sulfoxide (DMSO) | Sufficient for Recrystallization | Requires heating (ca. 50°C) | [4] |
| Water | Insoluble | Standard conditions | [1] |
Experimental Protocols
Accurate determination of the solubility of poorly soluble compounds like p-quaterphenyl requires robust experimental design to ensure equilibrium is reached.
Protocol: Equilibrium Solubility Determination via UV-Vis Spectrophotometry
This protocol is based on the methodology used to determine the solubility of p-quaterphenyl in toluene and incorporates best practices for poorly soluble compounds.[2][7][8]
Objective: To determine the equilibrium solubility of p-quaterphenyl in a given solvent at a specified temperature.
Materials:
-
p-Quaterphenyl (solid, high purity)
-
Solvent of choice (e.g., Toluene, HPLC grade)
-
Glass vials with screw caps
-
Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., 25°C ± 0.1°C)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Stock Standards: Prepare a series of standard solutions of known p-quaterphenyl concentrations in the chosen solvent. This is necessary to create a calibration curve. Given the low solubility, this may require a co-solvent or careful serial dilutions of a saturated stock.
-
Sample Preparation: Add an excess amount of solid p-quaterphenyl to a glass vial containing a known volume of the solvent. An excess is critical to ensure that a saturated solution is formed in equilibrium with the undissolved solid.[8]
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a prolonged period to ensure equilibrium is reached. For poorly soluble aromatic compounds, a minimum of 24-48 hours is recommended.[2][7]
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to permit the excess solid to settle.
-
Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals that would otherwise lead to an overestimation of solubility.[9]
-
Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Spectrophotometric Analysis: Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for p-quaterphenyl (approx. 295 nm in cyclohexane).[10]
-
Concentration Calculation: Using the calibration curve derived from the standard solutions, determine the concentration of p-quaterphenyl in the diluted sample. Back-calculate to find the concentration in the original, undiluted saturated solution. This value represents the equilibrium solubility.
Protocol: Crystal Growth via Solvent-Antisolvent Method
This method is not a direct solubility measurement but is a related technique for obtaining high-quality crystals of p-quaterphenyl, relying on solubility differences. The data is derived from reported crystal growth experiments.[2]
Objective: To grow single crystals of p-quaterphenyl from a toluene solution using an antisolvent.
Materials:
-
p-Quaterphenyl
-
Solvent: Toluene
-
Antisolvent: Isopropanol or 1-Butanol
-
Glass vial or beaker
Procedure:
-
Solution Preparation: Prepare a solution of p-quaterphenyl in toluene at a concentration near its saturation point (e.g., 0.16-0.17 g/L).[2] The solution may be gently heated to ensure complete dissolution.
-
Antisolvent Introduction: Carefully add an antisolvent (e.g., isopropanol), in which p-quaterphenyl is much less soluble, to the toluene solution. This can be done by layering the antisolvent on top of the solution or by introducing its vapor slowly into the system.
-
Induce Crystallization: The introduction of the antisolvent reduces the overall solubility of p-quaterphenyl in the mixed solvent system, creating a supersaturated state and inducing nucleation and crystal growth.
-
Crystal Growth: Allow the system to stand undisturbed for an extended period (e.g., 5-25 days). Crystals typically form at the liquid-air interface or at the bottom of the container.[2]
-
Isolation: Once crystals of a desired size have formed, they can be carefully isolated from the solution.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for determining equilibrium solubility.
Caption: Workflow for the solvent-antisolvent crystal growth method.
References
- 1. CAS 135-70-6: p-Quaterphenyl | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. p-Quaterphenyl | C24H18 | CID 8677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P-QUATERPHENYL CAS#: 135-70-6 [m.chemicalbook.com]
- 5. P-QUATERPHENYL | 135-70-6 [amp.chemicalbook.com]
- 6. 135-70-6 CAS MSDS (P-QUATERPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. PhotochemCAD | p-Quaterphenyl [photochemcad.com]
A Technical Guide to Theoretical and Computational Studies of Quaterphenyl Conformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-quaterphenyl (p-quaterphenyl) is a benzenoid aromatic compound composed of four phenyl rings linked in a para arrangement.[1] As a fundamental structure in the broader class of poly-para-phenylenes (PPPs), p-quaterphenyl (B89873) and its derivatives are of significant interest in materials science for their applications as chromophores, hole transporters in organic electronics, and as blue emitters.[1][2] In drug development, the biaryl and oligo-aryl motif is a common scaffold, and understanding its conformational preferences is crucial for predicting molecular shape, receptor binding, and pharmacokinetic properties.
The physical, electronic, and biological properties of p-quaterphenyl are intrinsically linked to its three-dimensional structure, which is primarily defined by the torsional (or dihedral) angles between the adjacent phenyl rings. The molecule is not rigid; rotation around the single C-C bonds connecting the rings gives rise to a complex potential energy surface (PES) with multiple stable conformers and rotational barriers.[3]
This technical guide provides an in-depth overview of the state-of-the-art theoretical and computational methodologies used to investigate the conformational landscape of p-quaterphenyl. It details the protocols for key computational and experimental approaches, presents quantitative data on the molecule's conformational energetics, and visualizes the logical workflows involved in these studies.
Theoretical Background: The Conformational Landscape
The conformation of p-quaterphenyl is determined by the three dihedral angles (φ1, φ2, φ3) around the C-C single bonds connecting the four phenyl rings. The interplay between two primary opposing forces governs the molecule's preferred geometry:
-
π-Conjugation: Electronic delocalization across the rings favors a planar conformation (all φ = 0°), as this maximizes the overlap of p-orbitals.
-
Steric Hindrance: Repulsion between the ortho-hydrogen atoms on adjacent rings favors a twisted, non-planar conformation.
This balance results in a potential energy surface where the global minimum is a twisted structure. The key features of this landscape are the equilibrium (minimum energy) dihedral angles and the energy barriers to rotation between different conformations. The two primary transition states for rotation are the fully planar (φ = 0°) and the perpendicular (φ = 90°) arrangements.[3][4]
Computational Methodologies and Protocols
Computational chemistry provides a powerful toolkit for exploring the conformational preferences of molecules like p-quaterphenyl at the atomic level. The methods can be broadly categorized into quantum mechanics and molecular mechanics.
Quantum Mechanics (QM) Methods
QM methods solve approximations of the Schrödinger equation to calculate the electronic structure and energy of a molecule. They are highly accurate but computationally expensive.
3.1.1 Density Functional Theory (DFT)
DFT is the most widely used QM method for conformational analysis due to its excellent balance of accuracy and computational cost.[5][6]
-
Protocol for Potential Energy Surface (PES) Scan:
-
Initial Geometry: A starting 3D structure of p-quaterphenyl is built.
-
Functional and Basis Set Selection: A functional and basis set are chosen. The B3LYP hybrid functional is a common choice that has been successfully applied to aromatic systems.[6] A Pople-style basis set like 6-31G(d) or a more extensive one like def2-TZVPP is selected to provide a good description of the electronic structure.[6][7] Empirical dispersion corrections (e.g., -D3) are often included to accurately model the weak van der Waals interactions that influence conformational stability.[8]
-
Geometry Optimization: The molecular geometry is fully optimized to find a local energy minimum.
-
Constrained Scan: A "rigid" or "relaxed" PES scan is performed. A key dihedral angle (e.g., the central φ2) is constrained and systematically rotated in discrete steps (e.g., every 10-15 degrees). At each step, the rest of the molecule's geometry is re-optimized.
-
Energy Profiling: The relative energy at each step is plotted against the dihedral angle to generate the rotational energy profile, revealing the energy minima and transition state barriers.
-
Molecular Mechanics (MM) Methods
MM methods, also known as force-field methods, use a classical mechanics framework to calculate molecular energies.[9] They are computationally much faster than QM methods, allowing for the simulation of larger systems and longer timescales, such as in molecular dynamics.
-
Core Concept: The Force Field A force field is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates.[9] The total potential energy is a sum of bonded terms (bond stretching, angle bending, dihedral torsion) and non-bonded terms (van der Waals and electrostatic interactions).[9][10] Common force fields for organic molecules include the Open Force Field (OpenFF), Generalized AMBER Force Field (GAFF), CHARMM General Force Field (CGenFF), and Optimized Potentials for Liquid Simulations (OPLS).
-
Protocol for Conformational Search:
-
Parameterization: The atoms and bonds in p-quaterphenyl are assigned parameters from a chosen force field. This step is critical, as the accuracy of MM simulations depends entirely on the quality of the force field parameters.[11]
-
Conformer Generation: A large number of initial conformations are generated, often by randomly sampling the torsional angles.
-
Energy Minimization: Each generated conformer is subjected to energy minimization using the force field to find the nearest local energy minimum.
-
Clustering and Analysis: The resulting minimized structures are clustered based on geometric similarity (e.g., RMSD).[12] The lowest-energy conformers from each cluster are identified as the most probable conformations. These can then be further refined using higher-level QM calculations.[12]
-
Experimental Protocols
Experimental methods provide crucial data for validating computational models. For molecules like p-quaterphenyl, gas-phase and solution-phase techniques are most relevant for studying intrinsic conformational preferences.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the precise molecular structure of molecules in the gas phase, free from the influence of crystal packing or solvent effects.[3]
-
Methodology:
-
A high-energy beam of electrons is fired through a gaseous sample of the molecule.[3]
-
The electrons are scattered by the molecule's electrostatic potential.
-
The resulting diffraction pattern, an interference signal, is recorded on a detector.
-
The one-dimensional diffraction data contains information about the internuclear distances within the molecule.
-
By fitting a structural model to the experimental scattering intensities, key parameters like bond lengths, bond angles, and average torsional angles can be determined with high accuracy.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
In solution, NMR spectroscopy can provide information about the average conformation and the dynamics of conformational exchange.[3]
-
Methodology:
-
High-resolution 1H or 13C NMR spectra of the molecule in a suitable solvent are acquired.
-
Parameters such as chemical shifts, scalar couplings (J-couplings), and Nuclear Overhauser Effects (NOEs) are measured.
-
These experimental parameters are population-weighted averages over all conformations present in solution.
-
By comparing the experimental values to those predicted for different conformations by QM calculations (e.g., DFT shielding calculations), the relative populations of conformers can be estimated.[3]
-
Dynamic NMR techniques, which involve acquiring spectra at different temperatures, can be used to determine the energy barriers for rotation when the exchange rate is on the NMR timescale.
-
Data Presentation: Energetics of the Biaryl Torsion
While the full conformational analysis of p-quaterphenyl involves three dihedral angles, the fundamental energetics are well-represented by the study of biphenyl, its core constituent. The data below, compiled from various computational and experimental studies on biphenyl, serves as a benchmark for understanding the torsional potential in p-quaterphenyl.
Table 1: Calculated and Experimental Equilibrium Dihedral Angle (φ) of Biphenyl
| Method | Phase | Dihedral Angle (φ) | Reference |
| Gas Electron Diffraction (GED) | Gas | 44.4° | [3] |
| B3LYP/D95** | Gas (Calculation) | 45.0° | [3] |
| Solid State NMR / QM | Solid | ~10° - 20° | [3] |
| Various | Solution | ~19° - 32° | [3] |
Note: The smaller dihedral angle in the solid and solution phases is due to crystal packing forces and solvent effects, respectively.
Table 2: Calculated and Experimental Rotational Energy Barriers (kcal/mol) for Biphenyl
| Barrier | Method | Energy (kcal/mol) | Reference |
| Planar (φ = 0°) | Gas-Phase Experiment | 1.43 ± 0.48 | [4][13] |
| B3LYP Calculation | ~2.0 | [4][13] | |
| HF/6-31G** Calculation | ~3.3 | [4][13] | |
| MP2/cc-pVQZ Calculation | ~2.28 | [4] | |
| Perpendicular (φ = 90°) | Gas-Phase Experiment | 1.55 ± 0.48 | [4][13] |
| B3LYP Calculation | ~1.7 - 2.4 | [4][13] | |
| HF/6-31G** Calculation | ~1.5 | [4][13] | |
| MP2/cc-pVQZ Calculation | ~2.13 | [4] |
Note: 1 kcal/mol = 4.184 kJ/mol. Experimental values often have significant uncertainty. Different levels of theory yield slightly different results, highlighting the importance of method selection.
Visualizations
Conclusion
The conformational properties of p-quaterphenyl are critical to its function in both materials and biological contexts. A synergistic approach combining high-accuracy quantum mechanical calculations, efficient molecular mechanics simulations, and targeted experimental validation provides the most comprehensive understanding of its structural landscape. DFT calculations are the workhorse for accurately determining the potential energy surface and rotational barriers, while force field-based methods enable the exploration of broader conformational space and dynamics. Experimental techniques like GED and NMR provide essential ground-truth data for benchmarking these computational models. For researchers in materials science and drug discovery, a thorough grasp of these methodologies is indispensable for the rational design of novel molecules with tailored three-dimensional structures and properties.
References
- 1. p-Quaterphenyl | C24H18 | CID 8677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. omlc.org [omlc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biomedres.us [biomedres.us]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ks.uiuc.edu [ks.uiuc.edu]
- 10. SimPoly: Simulation of Polymers with Machine Learning Force Fields Derived from First Principles [arxiv.org]
- 11. columbia.edu [columbia.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. biomedres.us [biomedres.us]
A Technical Guide to the Synthesis of Quaterphenyls: A Historical and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaterphenyls, consisting of four directly linked benzene (B151609) rings, represent a significant class of aromatic compounds. Their rigid, planar structure and unique photophysical properties have led to their application in diverse fields, including organic electronics, liquid crystals, and as scintillators. Furthermore, the quaterphenyl (B1678625) scaffold is a key structural motif in various pharmacologically active molecules and advanced materials. The efficient synthesis of this compound derivatives is, therefore, of paramount importance. This guide provides a comprehensive historical overview of the synthetic methodologies developed for quaterphenyls, detailed experimental protocols for key reactions, and a comparative analysis of their efficiencies.
Historical Perspective: The Evolution of Aryl-Aryl Bond Formation
The synthesis of quaterphenyls is intrinsically linked to the broader history of aryl-aryl bond formation. Early methods were often harsh and limited in scope. A significant turning point was the introduction of transition metal-catalyzed cross-coupling reactions, which revolutionized the synthesis of biaryls and oligoaryls, including quaterphenyls.
The Ullmann reaction , first reported in 1901, represents one of the earliest methods for aryl-aryl bond formation, typically involving the copper-mediated coupling of two aryl halides at high temperatures.[1][2] While historically significant, its harsh conditions and limited substrate scope have led to its replacement by more efficient methods.
The mid-20th century saw the emergence of nickel-catalyzed cross-coupling reactions. The Kumada coupling , independently reported by the groups of Kumada and Corriu in 1972, utilized Grignard reagents as nucleophiles and demonstrated the catalytic prowess of nickel and palladium in forming C(sp²)–C(sp²) bonds.[3][4] This was a major advancement, offering milder reaction conditions.
The late 1970s and 1980s witnessed the development of palladium-catalyzed cross-coupling reactions that offered even greater functional group tolerance and efficiency. The Negishi coupling (1977), employing organozinc reagents, and the Suzuki-Miyaura coupling (1979), utilizing organoboron compounds, have become the cornerstones of modern aryl-aryl bond synthesis due to their versatility and mild reaction conditions.[5][6] The evolution of these methods, driven by the development of sophisticated phosphine (B1218219) ligands and palladium precatalysts, has significantly expanded the accessibility of complex this compound structures.[7][8]
Beyond cross-coupling, cycloaddition reactions, particularly the Diels-Alder reaction , have emerged as a powerful tool for the construction of the polycyclic aromatic framework of certain this compound derivatives.[9][10] This [4+2] cycloaddition approach allows for the formation of the six-membered rings that constitute the this compound backbone in a stereocontrolled manner.
More recently, innovative methods, such as solventless synthesis under phase transfer catalysis, have been developed, offering more environmentally benign routes to these important molecules.
Core Synthetic Methodologies
The synthesis of quaterphenyls can be broadly categorized into three main strategies:
-
Transition Metal-Catalyzed Cross-Coupling Reactions: These are the most prevalent and versatile methods.
-
Cycloaddition Reactions: Primarily involving the Diels-Alder reaction to construct the aromatic rings.
-
Other Synthetic Approaches: Including methods starting from readily available precursors like chalcones.
The following sections will delve into the details of these methodologies, providing experimental protocols and quantitative data where available.
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the workhorse for constructing the C-C single bonds that link the phenyl rings in quaterphenyls. The general principle involves the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium or nickel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used method for this compound synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. The reaction typically involves the coupling of an arylboronic acid with an aryl halide.
General Reaction Scheme:
Ar-X + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ar'
Experimental Protocol: Synthesis of p-Quaterphenyl
-
Reactants: 4,4'-Dibromobiphenyl (B48405) and Phenylboronic acid.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: Aqueous sodium carbonate (Na₂CO₃).
-
Solvent: Toluene (B28343) and water.
Procedure:
-
To a reaction flask, add 4,4'-dibromobiphenyl (1.0 mmol), phenylboronic acid (2.2 mmol), and sodium carbonate (3.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (10 mL) and water (2 mL) to the flask.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the mixture.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford p-quaterphenyl.
Kumada Coupling
The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophile. While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance of the reaction.
General Reaction Scheme:
Ar-X + Ar'-MgBr --(Ni or Pd catalyst)--> Ar-Ar'
Experimental Protocol: Synthesis of a this compound Derivative
-
Reactants: 4,4''-Dibromo-p-terphenyl (B92568) and Phenylmagnesium bromide.
-
Catalyst: [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [NiCl₂(dppp)].
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
Procedure:
-
A solution of 4,4''-dibromo-p-terphenyl (1.0 mmol) in anhydrous THF is prepared in a flame-dried, inert atmosphere flask.
-
The nickel catalyst, NiCl₂(dppp) (0.05 mmol), is added to the solution.
-
A solution of phenylmagnesium bromide (2.2 mmol in THF) is added dropwise to the reaction mixture at room temperature.
-
The mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more functional group tolerant than Grignard reagents.
General Reaction Scheme:
Ar-X + Ar'-ZnCl --(Pd or Ni catalyst)--> Ar-Ar'
Experimental Protocol: Synthesis of a this compound Derivative
-
Reactants: 4,4'-Diiodo-1,1'-biphenyl and Phenylzinc chloride.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Solvent: Anhydrous tetrahydrofuran (THF).
Procedure:
-
To a solution of 4,4'-diiodo-1,1'-biphenyl (1.0 mmol) in anhydrous THF under an inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
A solution of phenylzinc chloride (2.2 mmol in THF) is then added to the reaction mixture.
-
The mixture is stirred at 50-60 °C for 12-24 hours.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the product is purified by column chromatography.
Quantitative Data for Cross-Coupling Reactions
| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 4,4'-Dibromobiphenyl | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 12-24 | ~85 | [11] |
| Suzuki-Miyaura | Methyl 5-bromo-2-iodobenzoate | Various arylboronic acids | Pd/C | - | - | - | - | 78-91 | [12] |
| Kumada | 4,4''-Dibromo-p-terphenyl | Phenylmagnesium bromide | NiCl₂(dppp) | - | THF | RT | 12-24 | ~70-80 | [3] |
| Negishi | 4,4'-Diiodo-1,1'-biphenyl | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 50-60 | 12-24 | ~80-90 | [5][6] |
Note: Yields are approximate and can vary significantly based on the specific substrates, reaction conditions, and scale.
Cycloaddition Reactions: The Diels-Alder Approach
The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful method for the construction of six-membered rings and can be applied to the synthesis of the this compound framework. Intramolecular versions of this reaction are particularly effective for creating complex polycyclic aromatic systems.
General Reaction Scheme:
Diene + Dienophile --(Heat or Lewis Acid)--> Cyclohexene derivative
Experimental Protocol: Intramolecular [4+2] Cycloaddition for a this compound Derivative
This example illustrates the formation of a benz[e]indeno[1,2,3-hi]acephenanthrylene, a complex this compound-containing structure, from a strained, cyclic meta-quaterphenylene acetylene (B1199291) via a heat-mediated intramolecular [4+2] cycloaddition.[10]
-
Reactant: A strained, cyclic meta-quaterphenylene acetylene derivative.
-
Solvent: o-Dichlorobenzene.
-
Conditions: High temperature in a pressure vessel.
Procedure:
-
A solution of the strained cyclic meta-quaterphenylene acetylene derivative in o-dichlorobenzene is placed in a pressure vessel.
-
The vessel is sealed and heated to 250 °C for 24 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the polycyclic aromatic product containing the this compound moiety.
-
The conversion for this specific reaction was reported to be 95% with an isolated yield of 80%.[10]
Synthesis from Chalcones and Allylsulfones
An alternative and environmentally friendly approach to quaterphenyls involves a solventless reaction under phase transfer catalysis (PTC) conditions, starting from readily available chalcones and allylsulfones.
Experimental Protocol: Solventless Synthesis of a this compound Derivative
-
Reactants: An appropriate allylsulfone and a chalcone (B49325) derivative.
-
Base: Solid sodium hydroxide (B78521) (NaOH).
-
Phase Transfer Catalyst: Polyethylene glycol (PEG) 1000.
Procedure:
-
In a screw-cap vial, charge the allylsulfone (0.40 mmol), the chalcone (0.40 mmol), solid NaOH (1.6 mmol), and PEG 1000 (0.16 mmol).
-
The mixture is stirred at 70 °C until the reaction is complete (monitored by TLC).
-
The reaction mixture is then quenched with a saturated solution of ammonium chloride (NH₄Cl) and extracted with ethyl acetate.
-
The combined organic layers are dried and the solvent is evaporated.
-
The pure this compound product is obtained by column chromatography.
-
A reported yield for 4'-phenyl-1,1':2',1''-terphenyl using a similar procedure for terphenyl synthesis was 66%.
Visualization of Synthetic Pathways
Evolution of this compound Synthesis Methods
Caption: Historical progression of key synthetic methods for quaterphenyls.
General Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The synthesis of quaterphenyls has evolved significantly from early, harsh methods to highly efficient and versatile transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Kumada, and Negishi couplings are now standard methods in the synthetic chemist's toolbox, each with its own advantages and limitations regarding functional group tolerance and reagent sensitivity. Furthermore, cycloaddition strategies like the Diels-Alder reaction and innovative green chemistry approaches continue to expand the possibilities for constructing these valuable molecular architectures. The choice of synthetic route ultimately depends on the specific target molecule, desired scale, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the successful synthesis of a wide range of this compound derivatives for various scientific and technological applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The History of Palladium-Catalyzed Cross-Couplings Should Inspire the Future of Catalyst-Transfer Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heat-mediated cyclization of a constrained quaterphenylene ethynylene may proceed through a [4+2]-cycloaddition - American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic Profile of p-Quaterphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for p-quaterphenyl (B89873), a significant organic compound utilized in various scientific applications, including scintillation work. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the methodologies for these analyses.
Spectroscopic Data Summary
The spectroscopic data for p-quaterphenyl are summarized in the tables below, providing a clear reference for its structural and electronic properties.
¹H NMR Data
Due to the symmetrical nature of p-quaterphenyl, the ¹H NMR spectrum is expected to show a distinct pattern of signals for the aromatic protons. The terminal phenyl groups have chemically equivalent protons, as do the two central phenyl rings.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 | Triplet | 4H | H-3', H-5', H-3'', H-5'' |
| ~7.50 | Triplet | 2H | H-4', H-4'' |
| ~7.65 | Doublet | 4H | H-2', H-6', H-2'', H-6'' |
| ~7.70 | Singlet | 8H | H-2, H-3, H-5, H-6 (Central Rings) |
Note: Predicted chemical shifts are based on the analysis of similar polyphenyl compounds. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Data
The ¹³C NMR spectrum of p-quaterphenyl will reflect the carbon environments within the molecule. The symmetry of the molecule results in a reduced number of unique carbon signals.
| Chemical Shift (δ) ppm | Assignment |
| ~127.0 | C-2', C-6', C-2'', C-6'' |
| ~127.5 | C-4', C-4'' |
| ~129.0 | C-3', C-5', C-3'', C-5'' |
| ~139.5 | C-1 (Central Rings) |
| ~140.0 | C-4 (Central Rings) |
| ~140.5 | C-1', C-1'' |
Note: Predicted chemical shifts are based on the analysis of similar polyphenyl compounds. Actual values may vary depending on the solvent and experimental conditions.
IR Spectroscopy Data
The infrared spectrum of p-quaterphenyl is characterized by absorption bands corresponding to the vibrations of its aromatic structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1600-1450 | Strong | C=C stretching (aromatic ring) |
| 900-675 | Strong | C-H out-of-plane bending (aromatic) |
UV-Vis Spectroscopy Data
The UV-Vis absorption spectrum of p-quaterphenyl is characterized by a strong absorption band in the ultraviolet region, arising from π-π* electronic transitions within the conjugated system.
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| Cyclohexane | 294.8 | 41,000 | [1] |
| Methanol | Not specified | Not specified | [2] |
| Toluene | Not specified | Not specified | [3] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for p-quaterphenyl.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve approximately 5-10 mg of p-quaterphenyl for ¹H NMR or 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire the spectrum using a standard one-pulse sequence.
-
Set the spectral width to encompass the aromatic region (typically 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range for aromatic carbons (typically 100-150 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
FT-IR Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of finely ground p-quaterphenyl with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of p-quaterphenyl in a UV-transparent solvent (e.g., cyclohexane, methanol, toluene) of a known concentration.[1][3] The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically below 1.0).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[1]
-
Data Acquisition :
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the p-quaterphenyl solution.
-
Place both cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[1]
-
The instrument parameters such as spectral bandwidth, signal averaging time, data interval, and scan rate should be optimized for the specific measurement.[1]
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like p-quaterphenyl.
References
Quaterphenyl as a Chromophore: An In-depth Technical Guide for Molecular Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of quaterphenyl (B1678625) and its derivatives as versatile chromophores in molecular studies. Quaterphenyls, consisting of four phenyl rings, offer a rigid and highly conjugated system, making them excellent candidates for various photophysical applications. Their well-defined structure and favorable spectroscopic properties have led to their use in fluorescence spectroscopy, as molecular probes for cellular imaging, and in the development of novel biosensors. This guide details their photophysical characteristics, experimental protocols for their use, and their application in diverse research areas.
Core Photophysical Properties of this compound Chromophores
The utility of this compound as a chromophore is rooted in its distinct electronic and photophysical properties. Unsubstituted p-quaterphenyl (B89873) exhibits strong absorption in the ultraviolet region and intense fluorescence with a high quantum yield. The spectral properties can be tuned by chemical modification of the phenyl rings, allowing for the development of probes for specific applications.
Spectroscopic Data
The photophysical properties of p-quaterphenyl and some of its derivatives are summarized in the tables below. These properties are influenced by the solvent environment, highlighting the potential for solvatochromic studies.
Table 1: Photophysical Properties of p-Quaterphenyl (PQP) in Various Solvents
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Cyclohexane | 294 | 366 | 0.89 - 0.91[1][2] | 0.8[1] |
| Dioxane | 294 | 365 | 0.90[1] | 1.07[1] |
| Dichloromethane | - | - | 0.85[1] | 1.06[1] |
| Ethanol | - | 365 | 0.89 | 0.8 |
Table 2: Photophysical Properties of Selected p-Quaterphenyl Derivatives
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| 4,4'''-bis-(2-butyloctyloxy)-p-quaterphenyl (BBQ) | Dioxane | - | - | 0.85 | 1.12 |
| 3,3''-Dimethyl-p-Quaterphenyl | - | - | - | 0.93 | - |
Note: A dash (-) indicates that the data was not available in the searched literature.
The Jablonski Diagram: Visualizing Photophysical Processes
The photophysical processes that govern the fluorescence of this compound can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound chromophores.
Synthesis of Functionalized Quaterphenyls
The synthesis of substituted quaterphenyls often involves cross-coupling reactions. A general protocol for a Suzuki coupling reaction to synthesize a functionalized this compound is outlined below.
References
Synthesis of 4,4'''-Diiodo-1,1':4',1'':4'',1'''-quaterphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4'''-diiodo-1,1':4',1'':4'',1'''-quaterphenyl, a key building block in the development of novel organic electronic materials and pharmaceutical compounds. This document details the most direct synthetic route, an electrophilic iodination of p-quaterphenyl (B89873), and outlines potential alternative methods involving coupling reactions. All quantitative data is presented in clear, tabular format, and a detailed experimental protocol for the primary synthesis is provided.
Introduction
4,4'''-Diiodo-1,1':4',1'':4'',1'''-quaterphenyl is a halogenated aromatic compound with a rigid, conjugated backbone. This structure makes it an attractive component for the design of organic semiconductors, liquid crystals, and fluorescent materials. The presence of terminal iodine atoms provides reactive sites for further functionalization through various cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide focuses on the practical synthesis of this important intermediate.
Synthetic Pathways
The synthesis of 4,4'''-diiodo-1,1':4',1'':4'',1'''-quaterphenyl can be achieved through several methods. The most direct and commonly reported method is the electrophilic iodination of commercially available p-quaterphenyl. Alternative strategies, such as the Ullmann or Suzuki coupling reactions, offer convergent approaches starting from smaller, functionalized aromatic units.
Diagram: Synthetic Approaches
Caption: Overview of synthetic routes to 4,4'''-diiodo-p-quaterphenyl.
Experimental Protocols
Direct Iodination of p-Quaterphenyl
This protocol is based on the electrophilic iodination of p-quaterphenyl, which offers a straightforward approach to the desired product.
Reaction Scheme:
Caption: Direct iodination of p-quaterphenyl.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| p-Quaterphenyl | 306.40 |
| Iodine (I₂) | 253.81 |
| Sulfuric acid (H₂SO₄) | 98.08 |
| Nitric acid (HNO₃) | 63.01 |
| Urea | 60.06 |
| Tetrachloromethane (CCl₄) | 153.82 |
| Acetic acid | 60.05 |
Procedure:
A detailed experimental procedure with specific quantities for the direct iodination of p-quaterphenyl is outlined below, based on literature reports[1].
-
To a stirred mixture of p-quaterphenyl in a solvent system of tetrachloromethane and acetic acid, add iodine, urea, sulfuric acid, and nitric acid.
-
Heat the reaction mixture to 120°C and maintain this temperature for 5 hours.
-
After cooling to room temperature, the reaction mixture is poured into water.
-
The precipitated solid is collected by filtration, washed with water, and then with a sodium thiosulfate (B1220275) solution to remove excess iodine.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., nitrobenzene (B124822) or toluene) to yield 4,4'''-diiodo-1,1':4',1'':4'',1'''-quaterphenyl.
Quantitative Data:
| Starting Material | Product | Yield (%) | Reference |
| p-Quaterphenyl | 4,4'''-Diiodo-1,1':4',1'':4'',1'''-quaterphenyl | 56 | [1] |
Characterization Data
The structural confirmation of the synthesized 4,4'''-diiodo-1,1':4',1'':4'',1'''-quaterphenyl is crucial. Below is a summary of expected characterization data based on the compound's structure.
Table of Physicochemical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₂₄H₁₆I₂ |
| Molecular Weight | 558.20 g/mol |
| Appearance | Off-white to yellow powder |
| CAS Number | 1770-82-7[2] |
| ¹H NMR | Expected to show a complex multiplet in the aromatic region (approx. 7.0-8.0 ppm). |
| ¹³C NMR | Expected to show multiple signals in the aromatic region (approx. 120-145 ppm), including signals for the carbon atoms attached to iodine. |
| Mass Spectrometry (MS) | Expected to show a molecular ion peak [M]⁺ at m/z ≈ 558. |
Note: Specific experimental NMR and MS data were not available in the searched literature. The provided information is based on theoretical predictions and data for similar compounds.
Alternative Synthetic Routes: A Brief Overview
Ullmann Coupling
The Ullmann coupling reaction provides a classical method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides.[3][4] In principle, the synthesis of 4,4'''-diiodo-1,1':4',1'':4'',1'''-quaterphenyl could be envisioned via the homocoupling of 4,4'-diiodobiphenyl. This reaction typically requires high temperatures and the use of activated copper powder.[5]
Suzuki Coupling
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[6] A potential Suzuki route to the target molecule could involve the coupling of biphenyl-4,4'-diboronic acid with two equivalents of 1,4-diiodobenzene. This method generally offers milder reaction conditions and greater functional group tolerance compared to the Ullmann coupling.[7]
Conclusion
The synthesis of 4,4'''-diiodo-1,1':4',1'':4'',1'''-quaterphenyl is most directly achieved through the electrophilic iodination of p-quaterphenyl. This method, while requiring careful control of reaction conditions, provides a straightforward route to this valuable building block. Alternative methods, such as Ullmann and Suzuki couplings, offer convergent strategies that may be advantageous in specific synthetic contexts. The characterization of the final product is essential to ensure its purity and structural integrity for subsequent applications in materials science and drug discovery. Further research to obtain and publish detailed spectroscopic data for this compound would be highly beneficial to the scientific community.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 4,4'''-Diiodo-1,1':4',1'':4'',1'''-quaterphenyl | C24H16I2 | CID 57587323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'',1''']this compound|lookchem [lookchem.com]
- 5. EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,1':4',1'':4'',1'''-Quaterphenyl [webbook.nist.gov]
An In-depth Technical Guide to p-Quaterphenyl for Researchers and Drug Development Professionals
Introduction: p-Quaterphenyl (B89873) is an aromatic hydrocarbon composed of four phenyl rings linked in a para arrangement. This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of materials science and drug development, owing to their unique photophysical properties and promising biological activities. This technical guide provides a comprehensive overview of p-quaterphenyl, including its chemical identity, physicochemical properties, synthesis and purification protocols, and its potential applications in drug discovery, with a focus on its antioxidant and anticancer effects.
Core Chemical Information
| Identifier | Value |
| CAS Number | 135-70-6[1][2] |
| Molecular Formula | C₂₄H₁₈[1][2] |
| IUPAC Name | 1,1':4',1'':4'',1'''-Quaterphenyl |
| Alternate Names | Benzerythrene, p-Tetraphenyl, Quadriphenyl[2] |
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and spectroscopic properties of p-quaterphenyl, providing essential data for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 306.41 g/mol | [1][2] |
| Appearance | White to off-white powder or crystals | [3] |
| Melting Point | >300 °C | [3][4] |
| Boiling Point | 428 °C at 18 mm Hg | [4] |
| Solubility | Slightly soluble in hexanes and toluene (B28343) (with heating) | |
| Excitation Maximum | 437 nm | [5] |
| Emission Maximum | 477 nm | [5] |
| Crystal System | Monoclinic |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and biological evaluation of p-quaterphenyl are provided below. These protocols are designed to be a practical guide for researchers.
Synthesis of p-Quaterphenyl via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust method for the synthesis of biaryl compounds, including p-quaterphenyl. This protocol describes a typical procedure.
Materials:
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4'-dibromobiphenyl (1 equivalent), phenylboronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude p-quaterphenyl.
Purification by Recrystallization
Recrystallization is an effective technique for purifying the crude p-quaterphenyl synthesized.
Materials:
-
Crude p-quaterphenyl
-
High-boiling point solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))[5]
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude p-quaterphenyl in an Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent to its boiling point.
-
Add the minimum amount of the hot solvent to the crude product to completely dissolve it. This should be done while gently heating the flask containing the crude product.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum or in a drying oven to remove residual solvent.
Biological Activity and Potential in Drug Development
p-Quaterphenyl and its derivatives have demonstrated notable biological activities, suggesting their potential as therapeutic agents. Research has particularly focused on their antioxidant and anticancer properties.
Antioxidant Activity
The polyphenolic structure of p-quaterphenyl derivatives suggests their potential to act as antioxidants by scavenging free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Materials:
-
p-Quaterphenyl
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (as a positive control)
Procedure:
-
Prepare a stock solution of p-quaterphenyl in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of concentrations.
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of the p-quaterphenyl dilutions to each well.
-
Add the DPPH solution to each well and mix.
-
Include a control (DPPH solution with solvent only) and a positive control (ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Anticancer Activity
Studies have indicated that p-quaterphenyl possesses anticancer attributes, with therapeutic potential against various cancer cell lines.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., lung, breast, or colon cancer cells)
-
p-Quaterphenyl
-
Cell culture medium and supplements
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare a stock solution of p-quaterphenyl in DMSO and create serial dilutions in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of p-quaterphenyl. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ (concentration that inhibits 50% of cell growth) can be determined.
Plausible Signaling Pathways in Biological Activity
While specific signaling pathways for p-quaterphenyl are still under investigation, its structural similarity to other polyphenolic compounds suggests potential modulation of key cellular pathways related to oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.
Hypothesized Antioxidant and Anti-inflammatory Signaling Pathway:
p-Quaterphenyl may exert its antioxidant effects by activating the Nrf2 pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes. In terms of anti-inflammatory action, p-quaterphenyl might inhibit the NF-κB pathway, which is a key regulator of pro-inflammatory gene expression. Inhibition of this pathway would lead to a decrease in the production of inflammatory cytokines.
References
- 1. LabXchange [labxchange.org]
- 2. Home Page [chem.ualberta.ca]
- 3. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of m-Quaterphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Quaterphenyl, also known as 1,1':3',1'':3'',1'''-quaterphenyl, is a polycyclic aromatic hydrocarbon consisting of four phenyl rings connected in a meta linkage. This compound and its derivatives are of significant interest in materials science due to their fluorescent properties and potential applications in organic electronics. In the context of drug development, polyphenyl compounds are investigated for their potential biological activities, although m-quaterphenyl itself is not a widely studied therapeutic agent. This guide provides a comprehensive overview of the core physical and chemical properties of m-quaterphenyl, detailed experimental protocols for its synthesis and analysis, and a summary of its known characteristics.
Physical Properties
m-Quaterphenyl is a white to off-white crystalline solid at room temperature.[1] Its physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₈ | [2] |
| Molecular Weight | 306.41 g/mol | [2] |
| Melting Point | 82.5-84 °C | [Matrix Scientific] |
| Boiling Point | Not available | |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO.[3] Slightly soluble in hexanes and toluene (B28343) (solubility increases with heat).[4] |
Chemical Properties and Reactivity
m-Quaterphenyl exhibits the characteristic chemical properties of aromatic hydrocarbons. It is a chemically stable compound.[5] The phenyl rings can undergo electrophilic aromatic substitution reactions, though the reactivity is generally lower than that of benzene (B151609) due to the deactivating effect of the other phenyl substituents. Common reactions of aryl hydrocarbons include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. Given its structure, m-quaterphenyl can also participate in coupling reactions to extend the polyphenyl chain.
Spectral Data
The following tables summarize the key spectral data for m-quaterphenyl.
¹H and ¹³C NMR Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Reference |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.0 ppm. | [6] |
| ¹³C NMR | Aromatic carbons typically appear in the range of 120-140 ppm. | [PubChem] |
UV-Vis Spectroscopy
| Solvent | λmax (nm) | Reference |
| Not Specified | ~250 nm | [7] |
Note: The UV-Vis spectrum of m-quaterphenyl shows a strong absorption band around 250 nm, characteristic of π-π transitions in the aromatic system.*[7]
Infrared (IR) Spectroscopy
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| C-H stretching (aromatic) | ~3030 | [8][9] |
| C=C stretching (aromatic) | ~1600, 1480, 1400 | [8][9] |
| C-H out-of-plane bending | ~780, 700 | [8][9] |
Note: The IR spectrum of m-quaterphenyl is characterized by absorptions corresponding to the aromatic C-H and C=C stretching and bending vibrations.[8][9]
Experimental Protocols
Synthesis of m-Quaterphenyl
m-Quaterphenyl can be synthesized via transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Ullmann coupling.
5.1.1. Suzuki Coupling
A general workflow for the synthesis of m-quaterphenyl via a Suzuki coupling reaction is depicted below.
Caption: General workflow for the synthesis of m-quaterphenyl.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 3,3'-dibromobiphenyl and 2.2 equivalents of phenylboronic acid in a suitable solvent mixture such as toluene, ethanol, and water.[10][11]
-
Reaction Setup: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Catalyst and Base Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%), and a base, such as sodium carbonate (typically 2-3 equivalents), to the reaction mixture.[10][11]
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate). Further purification can be achieved by recrystallization from a suitable solvent to yield pure m-quaterphenyl.[1]
5.1.2. Ullmann Coupling
Caption: General workflow for the synthesis of m-quaterphenyl.
Methodology:
-
Reactant and Catalyst: In a reaction vessel, combine 3-iodobiphenyl with an excess of copper powder or a copper(I) salt.[12]
-
Reaction Conditions: Heat the mixture to a high temperature (often exceeding 200 °C), typically without a solvent or in a high-boiling solvent like dimethylformamide (DMF).[12]
-
Reaction Execution: Maintain the high temperature for several hours until the reaction is complete, as monitored by TLC or GC.
-
Workup: Cool the reaction mixture and, if a solvent was used, remove it under reduced pressure. The remaining solid is typically treated with a solvent to dissolve the organic products, followed by filtration to remove the copper residues.
-
Purification: The crude product is then purified by column chromatography and/or recrystallization to yield m-quaterphenyl.
Analytical Methods
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of m-quaterphenyl in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
5.2.2. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of m-quaterphenyl in a UV-transparent solvent (e.g., cyclohexane (B81311) or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 at the wavelength of maximum absorption.
-
Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
5.2.3. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of m-quaterphenyl with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, a spectrum can be obtained from a solution in a suitable IR-transparent solvent.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
Biological Activity and Signaling Pathways
Extensive searches of the scientific literature did not reveal any significant, well-characterized involvement of m-quaterphenyl in specific biological signaling pathways. While some related polyphenyl compounds, such as p-terphenyl (B122091) derivatives, have been investigated for potential anti-insectan and antibacterial activities, there is a lack of substantial research on the biological effects of m-quaterphenyl itself.[13] Therefore, at present, there are no established signaling pathways to be diagrammed for this compound. Its primary area of application and research remains in materials science.
Conclusion
m-Quaterphenyl is a well-defined aromatic hydrocarbon with characteristic physical and spectral properties. Its synthesis is readily achievable through established cross-coupling methodologies, and its structure can be unequivocally confirmed by standard analytical techniques. While its fluorescent properties make it a compound of interest in materials science, its biological activity and potential applications in drug development are not well-explored. This guide provides a foundational understanding of the core properties of m-quaterphenyl to support further research and development efforts.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. m,m-Quaterphenyl [webbook.nist.gov]
- 3. medkoo.com [medkoo.com]
- 4. P-QUATERPHENYL CAS#: 135-70-6 [m.chemicalbook.com]
- 5. kvmwai.edu.in [kvmwai.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. m,m-Quaterphenyl [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Quaterphenyl- [webbook.nist.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. p-Quaterphenyl | C24H18 | CID 8677 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quaterphenyl as a Scintillator in Radiation Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaterphenyl (B1678625), a para-linked polyphenyl, is an organic scintillator used in the detection of ionizing radiation. When particles like alpha, beta, or gamma radiation pass through this compound, it absorbs energy and re-emits it as flashes of light, a process known as scintillation. These light flashes can then be detected by a photosensor, such as a photomultiplier tube (PMT), and converted into an electrical signal, allowing for the detection and measurement of the radiation.[1][2]
Organic scintillators like this compound are particularly valued for their fast response time and low atomic number (low-Z), which makes them suitable for distinguishing between different types of radiation.[3][4][5] While sometimes used in its pure form, this compound is often employed as a primary fluor in a solvent or polymer matrix, or as a dopant to enhance the properties of other scintillating materials.[6][7] Its close relative, p-terphenyl, has been more extensively studied and often serves as a benchmark for the performance of polyphenyl-based scintillators.[3][4][8]
These application notes provide an overview of the properties of this compound as a scintillator and detailed protocols for its preparation and use in radiation detection experiments.
Scintillation Properties of Polyphenyls
The scintillation characteristics of this compound and related polyphenyls are critical for their application in radiation detection. Key parameters include light yield, decay time, and emission spectrum. While specific data for pure this compound is not as abundant as for p-terphenyl, the properties are generally comparable. The following table summarizes key quantitative data for p-terphenyl, which can be considered a close analogue to this compound.
| Property | Value | Notes |
| Light Yield | ~35,000 photons/MeV | For 0.1% diphenylbutadiene doped p-terphenyl, this is approximately 3.5 times larger than typical organic scintillators like EJ-200.[3][4] |
| Decay Time | Fast (nanosecond range) | Organic scintillators are known for their rapid emission, allowing for high count rate applications.[3][4] |
| Emission Spectrum | Blue region (peaked around 400-450 nm) | This wavelength range is well-matched to the spectral sensitivity of many photomultiplier tubes.[3] |
| Light Attenuation Length (λ) | 4.73 ± 0.06 mm | For 0.1% diphenylbutadiene doped p-terphenyl. This relatively short attenuation length can be a consideration in the design of larger detectors.[3][4] |
| Melting Point | >300 °C | [6][9] |
| Boiling Point | 428 °C at 18 mm Hg | [6][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Plastic Scintillator
This protocol describes the preparation of a plastic scintillator where this compound is embedded in a polymer matrix. This method allows for the fabrication of scintillators in various shapes and sizes.
Materials:
-
Styrene (B11656) or vinyltoluene monomer (inhibitor removed)
-
This compound (scintillation grade)
-
Wavelength shifter (e.g., POPOP - 1,4-bis(5-phenyloxazol-2-yl)benzene) (optional, to shift emission to longer wavelengths)
-
Thermal initiator (e.g., AIBN - azobisisobutyronitrile)
-
Glass or metal mold
-
Vacuum oven
-
Polishing materials (sandpaper of increasing grit, polishing compound)
Procedure:
-
Dissolution: In a clean glass container, dissolve the desired amount of this compound and the optional wavelength shifter in the styrene or vinyltoluene monomer. A typical concentration for the primary fluor (this compound) is 1-2% by weight. The wavelength shifter is typically added at a much lower concentration (e.g., 0.01-0.1% by weight).
-
Initiator Addition: Add the thermal initiator to the solution. The concentration of the initiator will affect the polymerization time and the properties of the final plastic.
-
Degassing: Gently purge the solution with an inert gas (e.g., argon or nitrogen) for approximately 30 minutes to remove dissolved oxygen, which can inhibit polymerization and affect scintillation properties.
-
Casting: Carefully pour the solution into the prepared mold, ensuring no air bubbles are trapped.
-
Polymerization: Place the mold in a vacuum oven. The polymerization process is typically carried out at an elevated temperature (e.g., 50-70 °C) over a period of several days. The exact temperature and time will depend on the monomer and initiator used.
-
Annealing: After polymerization is complete, it is advisable to anneal the plastic scintillator by slowly cooling it down to room temperature to reduce internal stresses.
-
Finishing: Remove the scintillator from the mold. Cut and polish the surfaces to achieve optical clarity, which is crucial for efficient light collection.
Protocol 2: Radiation Detection using a this compound Scintillator
This protocol outlines the general procedure for using a prepared this compound scintillator to detect ionizing radiation.
Materials and Equipment:
-
Prepared this compound scintillator (crystal, plastic, or liquid)
-
Photomultiplier tube (PMT) with a power supply
-
Optical coupling grease or pad
-
Light-tight housing (e.g., a dark box)
-
Radiation source (e.g., alpha, beta, or gamma source)
-
Signal processing electronics (e.g., preamplifier, amplifier, multichannel analyzer)
-
Oscilloscope
Procedure:
-
Optical Coupling: Apply a thin, uniform layer of optical coupling grease to the face of the PMT. Carefully press the this compound scintillator onto the PMT, ensuring a good optical connection without air gaps.
-
Light-Tight Assembly: Place the scintillator-PMT assembly into a light-tight housing to prevent ambient light from reaching the PMT and creating noise.
-
Connections: Connect the PMT to its high-voltage power supply and the signal output to the preamplifier.
-
Signal Acquisition Setup: Connect the output of the preamplifier to an amplifier and then to a multichannel analyzer (MCA) or an oscilloscope.
-
Data Acquisition:
-
Turn on the high-voltage power supply for the PMT.
-
Place the radiation source at a fixed distance from the scintillator.
-
Observe the output pulses on the oscilloscope to ensure a signal is being detected.
-
Use the MCA to acquire a pulse height spectrum. The spectrum will show the distribution of the energy deposited in the scintillator by the radiation.
-
-
Data Analysis: Analyze the acquired spectrum to determine the count rate, energy resolution, and other relevant parameters of the radiation source.
Visualizations
Caption: The scintillation process in this compound.
Caption: A typical experimental workflow for radiation detection.
Applications in Research and Drug Development
The unique properties of this compound-based scintillators make them valuable in various scientific and industrial fields:
-
Radiation Monitoring: Due to their sensitivity and fast response, these scintillators are used in environmental monitoring and for personnel dosimetry to ensure safety in environments where radiation is present.[8]
-
Particle Physics Research: In high-energy physics experiments, organic scintillators are employed in calorimeters and tracking detectors to detect and identify subatomic particles.[7]
-
Radiopharmaceutical Development: In drug development, particularly in the context of radiolabeled compounds, this compound-based scintillators can be used in liquid scintillation counting to quantify the amount of a radiotracer in biological samples. This is crucial for pharmacokinetic and pharmacodynamic studies.
-
Medical Imaging: While less common than inorganic scintillators for high-energy photon detection, organic scintillators are being explored for specific applications in medical imaging, especially where their fast timing properties are advantageous.[5]
Conclusion
This compound is a versatile organic scintillator with applications spanning fundamental research to applied sciences like drug development. Its fast scintillation decay time and relatively high light output make it a suitable choice for various radiation detection scenarios. The protocols and data provided in these notes offer a foundation for researchers and professionals to effectively utilize this compound-based scintillators in their work. Further optimization of scintillator composition and detector geometry can be tailored to the specific requirements of the intended application.
References
- 1. para-Quaterphenyl - Wikipedia [en.wikipedia.org]
- 2. Scintillation counter - Wikipedia [en.wikipedia.org]
- 3. arxiv.org [arxiv.org]
- 4. [1305.0442] Properties of para-terphenyl as detector for alpha, beta and gamma radiation [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. P-QUATERPHENYL | 135-70-6 [chemicalbook.com]
- 7. indico.cern.ch [indico.cern.ch]
- 8. www-eng.lbl.gov [www-eng.lbl.gov]
- 9. 135-70-6 CAS MSDS (P-QUATERPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols for Quaterphenyl in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quaterphenyl (B1678625) and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs), with a particular focus on their role as blue fluorescent emitters and host materials. The following sections detail the performance of this compound-based OLEDs, experimental protocols for device fabrication and material synthesis, and visualizations of key concepts and workflows.
Introduction to this compound in OLEDs
Quaterphenyls are a class of organic molecules composed of four phenyl rings. Their rigid, planar structure and wide bandgap make them excellent candidates for use in OLEDs, particularly for blue light emission, which remains a significant challenge in OLED technology. Derivatives of this compound, such as N,N′-di-1-naphthalenyl-N,N′-diphenyl-[1,1′:4′,1″:4″,1‴-quaterphenyl]-4,4‴-diamine (4P-NPD), have been investigated as highly efficient blue fluorescent emitters. Furthermore, the high triplet energy of this compound-based materials makes them suitable as hosts for phosphorescent emitters, enabling efficient triplet harvesting mechanisms.
Data Presentation: Performance of this compound-Based OLEDs
The following tables summarize the performance of OLEDs incorporating this compound derivatives as the emissive or host material.
Table 1: Performance of a White OLED with a Non-Doped 4P-NPD Blue Emissive Layer [1]
| Device Structure | Emissive Layer (EML) | Dopant Concentration | Max. External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| ITO/HAT-CN/TAPC/TCTA/EML/Bepp2/Liq/Al | 4P-NPD (Blue) & 4P-NPD:PO-01 (Orange) | 0.5 wt% (PO-01) | Not Specified | 43.8 | 49.3 | (0.42, 0.43) |
| 1 wt% (PO-01) | Not Specified | 47.6 | 51.5 | (0.46, 0.45) | ||
| 5 wt% (PO-01) | Not Specified | 38.4 | 36.9 | (0.52, 0.46) | ||
| 8 wt% (PO-01) | Not Specified | 33.6 | 30.1 | (0.54, 0.45) |
Table 2: Characteristics of Blue Fluorescent Emitters Based on this compound [2][3][4]
| Compound | Ionization Potential (eV) | Singlet Energy (S1, eV) | Triplet Energy (T1, eV) |
| 4P-NPD | 5.45 | 2.95 | 2.30 |
| 4P-NPD Derivative 1 (with methyl groups) | 5.40 | 2.93 | 2.42 |
| 4P-NPD Derivative 2 (with methyl groups) | 5.42 | 2.94 | 2.41 |
Experimental Protocols
Protocol 1: Synthesis of N,N′-di-1-naphthalenyl-N,N′-diphenyl-[1,1′:4′,1″:4″,1‴-quaterphenyl]-4,4‴-diamine (4P-NPD) and its Derivatives
This protocol is based on the synthesis of quaterphenylene compounds for triplet harvesting applications.[2][3][4]
Materials:
-
Appropriate starting materials for Suzuki or other cross-coupling reactions (e.g., boronic acids and halides of the constituent phenyl and naphthylamine moieties).
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents (e.g., Toluene, Ethanol, Water)
-
Standard organic synthesis glassware
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, recrystallization solvents)
Procedure:
-
Synthesis of the this compound Backbone: The this compound core is typically synthesized via a Suzuki cross-coupling reaction. This involves reacting a dibromobiphenyl with a phenylboronic acid in the presence of a palladium catalyst and a base.
-
Functionalization with Naphthylamine Groups: The synthesized this compound backbone, functionalized with leaving groups (e.g., bromine or triflate), is then coupled with N-phenyl-1-naphthalenamine using a Buchwald-Hartwig amination reaction. This reaction also utilizes a palladium catalyst and a suitable base.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the final high-purity product.
-
Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Protocol 2: Fabrication of a this compound-Based OLED via Vacuum Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED using a this compound derivative as the emissive layer. The device structure is based on the white OLED reported by Miao et al.[1]
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL): Dipyrazino[2,3-f:2′,3′-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)
-
Hole Transport Layer (HTL): 1,1-Bis(4-(di-p-tolylamino)phenyl)cyclohexane (TAPC) and Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)
-
Emissive Layer (EML): 4P-NPD and bis(4-phenylthieno[3,2-c]pyridine)(acetylacetonate)iridium(III) (PO-01) (for the orange layer)
-
Electron Transport Layer (ETL): Bis[2-(2-hydroxyphenyl)-pyridine]beryllium (Bepp₂)
-
Electron Injection Layer (EIL): Lithium quinolate (Liq)
-
-
Metal for cathode: Aluminum (Al)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Deposition of Organic and Metal Layers:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers and the metal cathode at a controlled rate (typically 0.5-2 Å/s for organic materials and 5-10 Å/s for the metal). The layer thicknesses for the white OLED are as follows:[1]
-
HAT-CN (HIL): 10 nm
-
TAPC (HTL): 40 nm
-
TCTA (HTL): 10 nm
-
4P-NPD: x wt% PO-01 (Orange EML): 10 nm (where x is the dopant concentration)
-
4P-NPD (Blue EML): 10 nm
-
Bepp₂ (ETL): 40 nm
-
Liq (EIL): 2 nm
-
Al (Cathode): 100 nm
-
-
The deposition rates and thicknesses are monitored in situ using quartz crystal microbalances.
-
-
Encapsulation:
-
After deposition, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Protocol 3: Characterization of this compound-Based OLEDs
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Goniometer for angular-dependent measurements
Procedures:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Apply a voltage sweep to the device using the SMU and measure the resulting current density and luminance.
-
From this data, determine the turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W).
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
Measure the EL spectrum of the device at a specific driving voltage or current density using a spectroradiometer.
-
Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) from the EL spectrum.
-
-
External Quantum Efficiency (EQE):
-
Calculate the EQE from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
-
Device Lifetime:
-
Measure the operational lifetime of the device by monitoring the time it takes for the initial luminance to decrease to a certain percentage (e.g., LT₅₀, the time to reach 50% of the initial luminance) under a constant current density.
-
Mandatory Visualizations
Caption: Triplet harvesting mechanism in a host-guest OLED system.
Caption: Experimental workflow for OLED fabrication.
Caption: Key relationships influencing OLED performance.
References
Application Notes and Protocols for the Fabrication of Quaterphenyl-Based Organic Thin-Film Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fabrication of organic thin-film transistors (OFETs) using p-quaterphenyl (B89873) (p-4P) as the active semiconductor layer. The methodologies cover both vacuum deposition and solution-based techniques, offering flexibility for various research and development applications.
Device Architecture and Materials
A common and reliable architecture for p-quaterphenyl-based OFETs is the bottom-gate, top-contact configuration. This design consists of the following layers:
-
Substrate: A heavily doped silicon (Si) wafer acts as the substrate and the gate electrode.
-
Gate Dielectric: A layer of thermally grown silicon dioxide (SiO₂) on the silicon wafer serves as the gate insulator.
-
Active Layer: A thin film of p-quaterphenyl is deposited onto the gate dielectric.
-
Source/Drain Electrodes: Gold (Au) is commonly used for the source and drain contacts, which are deposited on top of the p-quaterphenyl layer.
Experimental Protocols
Substrate Cleaning (Mandatory First Step)
A thorough cleaning of the Si/SiO₂ substrate is critical to ensure high-quality film formation and device performance. The following is a standard cleaning procedure:
-
Place the substrates in a beaker and sonicate in a hot 10% sodium hydroxide (B78521) (NaOH) solution for 5 minutes.[1]
-
Perform two dump rinses with hot water.[1]
-
Sonicate in a hot 2% Hellmanex™ solution for 5 minutes.[1]
-
Perform two dump rinses with hot water, followed by a final rinse with cold deionized (DI) water.[1]
-
Sonicate in isopropyl alcohol (IPA) for 5 minutes.[1]
-
Dry the substrates using a stream of dry nitrogen gas.[1]
Fabrication Method 1: Vacuum Thermal Evaporation
Vacuum thermal evaporation is a widely used technique for depositing highly ordered organic thin films, leading to good device performance.
Protocol:
-
Substrate Loading: Place the cleaned Si/SiO₂ substrates into a substrate holder in a high-vacuum thermal evaporation chamber.
-
Pump Down: Evacuate the chamber to a base pressure of approximately 10⁻⁵ Torr.[2]
-
Material Deposition:
-
Place high-purity p-quaterphenyl powder in a thermal evaporation source (e.g., a resistively heated boat).
-
Heat the source to sublimate the p-quaterphenyl.
-
Deposit the p-quaterphenyl film onto the substrates at a rate of 2–3 nm/s.[2]
-
The substrate temperature can be maintained at room temperature or elevated (e.g., 90 °C) to improve film crystallinity and device performance.
-
-
Electrode Deposition:
-
Without breaking the vacuum, deposit gold (Au) for the source and drain electrodes through a shadow mask.
-
The channel length and width are defined by the dimensions of the shadow mask.
-
-
Cooling and Venting: Allow the substrates to cool to room temperature before venting the chamber with an inert gas like nitrogen.
Fabrication Method 2: Solution Processing (Spin Coating)
Solution processing offers a lower-cost and more scalable alternative to vacuum deposition.
Protocol:
-
Solution Preparation:
-
Prepare a solution of p-quaterphenyl in a suitable organic solvent. Toluene is a commonly used solvent. The concentration will need to be optimized depending on the desired film thickness but is typically in the range of 5-10 mg/mL.
-
-
Spin Coating:
-
Solvent Removal/Annealing:
-
After spin coating, bake the substrate on a hotplate to remove any residual solvent. A typical baking temperature is 80-100 °C for 10-20 minutes.
-
Post-deposition annealing at higher temperatures can improve the crystallinity of the film and enhance device performance.[4]
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (e.g., gold) on top of the p-quaterphenyl film using thermal evaporation through a shadow mask.
-
Quantitative Data Presentation
The performance of p-quaterphenyl-based OFETs is highly dependent on the fabrication parameters, particularly the substrate temperature during vacuum deposition.
| Parameter | Substrate Temperature | Field-Effect Mobility (cm²/Vs) | On/Off Current Ratio | Threshold Voltage (V) | Reference |
| p-Quaterphenyl | Room Temperature | ~10⁻³ - 10⁻² | > 10⁵ | > -45 | [5] |
| p-Quaterphenyl | 90 °C | 10⁻² | > 10⁵ | > -45 | [5] |
Device Characterization
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., under vacuum or in a nitrogen atmosphere) to minimize the effects of air and moisture. Key performance parameters include:
-
Field-Effect Mobility (µ): This parameter quantifies how quickly charge carriers move through the semiconductor material.
-
On/Off Current Ratio (I_on/I_off): The ratio of the drain current when the transistor is in the "on" state to the "off" state.
-
Threshold Voltage (V_th): The gate voltage required to turn the transistor "on".
Visualizations
Caption: Experimental workflow for the fabrication of p-quaterphenyl-based OFETs.
Caption: Bottom-gate, top-contact OFET architecture.
References
Application Notes and Protocols for Quaterphenyl as a Gain Medium in Solid-State Dye Lasers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of quaterphenyl (B1678625) and its derivatives as a gain medium in solid-state dye lasers. Quaterphenyls are a class of organic molecules known for their high fluorescence quantum yields and photostability, making them promising candidates for tunable solid-state laser applications, particularly in the UV and blue regions of the spectrum. These characteristics are of significant interest for applications in spectroscopy, biomedical imaging, and diagnostics, where reliable and tunable light sources are essential. This document consolidates available data on the laser performance of this compound and related compounds in various solid-state matrices, outlines protocols for the preparation of these materials, and provides a framework for their experimental characterization.
Introduction to this compound as a Laser Dye
P-quaterphenyl (B89873) is a conjugated aromatic hydrocarbon that exhibits strong fluorescence in the near-ultraviolet to blue spectral region. Its rigid structure contributes to a high fluorescence quantum yield and good photostability, which are critical properties for an efficient and long-lasting laser gain medium. When dispersed in a solid-state host, such as a polymer or a sol-gel glass, this compound can overcome some of the limitations of traditional liquid dye lasers, including solvent toxicity, flammability, and cumbersome handling.
Solid-state dye lasers offer the advantages of compactness, robustness, and ease of use. The choice of the solid-state matrix is crucial as it influences the optical, thermal, and mechanical properties of the gain medium, ultimately affecting the laser's performance and longevity. Polymethyl methacrylate (B99206) (PMMA) and silica-based sol-gel glasses are two of the most common host materials investigated for this purpose.
Quantitative Laser Performance Data
Direct and comprehensive laser performance data for unsubstituted p-quaterphenyl in solid-state hosts is limited in the current scientific literature. However, data from substituted derivatives and other laser dyes in similar matrices can provide valuable benchmarks and insights into the expected performance.
Table 1: Laser Performance of a Spiro-terphenyl Derivative in an Amorphous Solid Film
| Parameter | Value | Reference |
| Lasing Wavelength Range | 361.9 - 393.8 nm | [1][2] |
| Minimum Pump Threshold | 8.9 µJ/cm² | [1][2] |
| Host Matrix | Amorphous film of spiro-terphenyl | [1][2] |
| Pump Source | Optical Pumping | [1][2] |
Table 2: Comparative Laser Performance of Other Dyes in PMMA Solid-State Hosts
| Dye | Laser Efficiency (%) | Tuning Range (nm) | Photostability (pulses) | Pump Threshold | Host Matrix |
| Pyrromethene 580 | 66.0 (broadband), 42.7 (narrowband) | 52 | Good | Not specified | Modified PMMA |
| Pyrromethene 567 | 53.8 | >30 | 15,500 (to half power) | Not specified | PMMA |
| Pyrromethene 650 | 30.8 | Not specified | Not specified | Not specified | PMMA |
| Rhodamine B / Methyl Violet B | Not specified | Tunable | Not specified | Not specified | PMMA |
| P597 | Not specified | Not specified | 33,000 | 0.253 µJ | PMMA |
Note: The data in Table 2 is provided for comparative purposes to indicate the typical performance of solid-state dye lasers based on PMMA. The actual performance of this compound in PMMA may vary.
Experimental Protocols
Protocol for Preparation of this compound-Doped PMMA
This protocol describes a general method for the preparation of a this compound-doped poly(methyl methacrylate) (PMMA) monolithic sample for use as a solid-state laser gain medium.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
p-Quaterphenyl (laser grade)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., Toluene or Dichloromethane)
-
Glass vials or molds
-
Vacuum oven
-
Polishing kit
Procedure:
-
Dye Solution Preparation: Dissolve a specific concentration of p-quaterphenyl in a minimal amount of a suitable solvent. The optimal concentration will need to be determined experimentally, but a starting point is typically in the range of 10⁻³ to 10⁻⁴ M.
-
Monomer-Initiator Mixture: In a separate container, add the initiator (e.g., 0.1 wt% AIBN) to the purified methyl methacrylate monomer. Stir until the initiator is completely dissolved.
-
Doping the Monomer: Add the this compound solution to the monomer-initiator mixture. Mix thoroughly to ensure a homogeneous distribution of the dye.
-
Degassing: To remove dissolved oxygen which can quench fluorescence and inhibit polymerization, degas the mixture using several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution.
-
Polymerization: Transfer the solution to the glass vials or molds. Seal the containers and place them in a temperature-controlled water bath or oven. The polymerization is typically carried out at a temperature of 40-60 °C for 24-72 hours, followed by a post-curing step at a higher temperature (e.g., 80-90 °C) for several hours to ensure complete polymerization.
-
Sample Shaping and Polishing: Once polymerization is complete, carefully remove the solid PMMA rod or disk from the mold. Cut the sample to the desired dimensions and polish the end faces to a high optical quality using a polishing kit with progressively finer abrasive grits.
Protocol for Preparation of this compound-Doped Sol-Gel Glass
This protocol provides a general procedure for encapsulating this compound in a silica-based sol-gel glass.
Materials:
-
Tetraethoxysilane (TEOS) or Tetramethoxysilane (TMOS)
-
Ethanol or Methanol
-
Deionized water
-
Acid catalyst (e.g., HCl) or Base catalyst (e.g., NH₄OH)
-
p-Quaterphenyl
-
Molds (e.g., polystyrene cuvettes)
-
Drying oven or desiccator
Procedure:
-
Sol Preparation: In a clean container, mix TEOS (or TMOS) with the alcohol. In a separate container, prepare an aqueous solution of the catalyst.
-
Hydrolysis: Slowly add the acidic or basic aqueous solution to the TEOS/alcohol mixture while stirring vigorously. The molar ratio of water to the silicon alkoxide is a critical parameter that influences the final properties of the gel.
-
Dye Doping: Dissolve p-quaterphenyl in a small amount of a compatible solvent (e.g., ethanol) and add it to the sol. Stir until the solution is homogeneous. The concentration of the dye should be optimized for the specific application.
-
Gelation: Pour the final sol into the molds, cover them to control solvent evaporation, and leave them undisturbed for gelation to occur. This process can take from hours to days depending on the specific sol composition and environmental conditions.
-
Aging: Once the gel has solidified, it is typically aged for a period of time (e.g., 24-48 hours) in its own mother liquor. This step strengthens the silica (B1680970) network.
-
Drying: The most critical step is the removal of the pore liquid from the gel network without causing cracking. This is usually achieved by slow drying over a period of weeks to months at room temperature or in a controlled humidity and temperature environment. Supercritical drying can also be used to produce aerogels with very low density and high porosity.
-
Densification (Optional): For some applications, the dried gel can be heat-treated at high temperatures to produce a dense, non-porous glass. However, this is generally not suitable for organic dyes like this compound due to their thermal instability.
Experimental Characterization
The following diagram illustrates a typical experimental workflow for characterizing the laser performance of a this compound-doped solid-state gain medium.
Caption: Experimental workflow for characterizing this compound-based solid-state dye lasers.
Photophysical Processes in this compound-Doped Solid-State Lasers
The operation of a this compound-doped solid-state dye laser involves a series of photophysical processes, which are depicted in the following energy level diagram.
References
Protocols for Growing Single Crystals of p-Quaterphenyl: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of p-quaterphenyl (B89873) single crystals, a crucial process for research in organic electronics and drug development where high-purity crystalline structures are required for accurate material characterization and solid-state studies. The following sections detail established solution-based methods and provide an overview of vapor and melt-based techniques.
Data Presentation: Comparison of Solution-Based Growth Protocols
The following table summarizes quantitative data from established solution-based protocols for growing p-quaterphenyl single crystals. This allows for a direct comparison of the parameters and outcomes of different methods.
| Method | Solvent | Antisolvent | Initial Concentration (g/L) | Growth Period (days) | Resulting Crystal Dimensions | Reference |
| Solvent-Antisolvent | Toluene (B28343) | Isopropanol | 0.17 | 20 | Up to 5 mm in length, 0.5–5 µm thick (at liquid-air interface) | [1] |
| Toluene | Isopropanol | 0.17 | 25 | Up to 8 mm in length, up to 50 µm thick (at bottom of solution) | [1][2] | |
| Toluene | 1-Butanol | 0.16 | 5 | Up to 1.5 mm in length, up to 25 µm thick (at liquid-air interface) | [1] | |
| Slow Cooling | Toluene | N/A | 1.0 | ~1.5 | Crystalline precipitate | [1] |
Experimental Protocols
Solvent-Antisolvent Method
This method relies on the slow diffusion of an antisolvent vapor into a saturated solution of p-quaterphenyl, gradually reducing its solubility and inducing crystallization. This technique is particularly effective for growing thin, high-quality crystalline films at the liquid-air interface or larger crystals at the bottom of the vessel.[2][3]
Materials:
-
p-Quaterphenyl powder
-
Toluene (solvent, special purity grade)
-
Isopropanol or 1-Butanol (antisolvent, analytical grade)
-
50-mL glass measuring vessel
-
Hermetic glass growth chamber
-
Polytetrafluoroethylene (PTFE) filter (0.45 µm pore size)
-
Electric hot plate with magnetic stirrer
-
Thermostat
Protocol:
-
Solution Preparation:
-
Prepare a solution of p-quaterphenyl in toluene with an initial concentration of 0.15–0.18 g/L in a 20-mL glass flask.
-
Heat the solution to 40–60°C on an electric hot plate with a magnetic stirrer until the p-quaterphenyl precipitate completely dissolves.
-
-
Filtration and Setup:
-
Cool the solution to room temperature.
-
Filter the solution using a 0.45 µm PTFE filter and pour it into a 50-mL glass measuring vessel.
-
Place the measuring vessel inside a hermetic glass growth chamber.
-
Pour the antisolvent (isopropanol or 1-butanol) onto the bottom of the growth chamber, ensuring it does not mix directly with the p-quaterphenyl solution.
-
-
Crystal Growth:
-
Seal the growth chamber and place it in a thermostat set to a constant temperature of 20°C.
-
Allow the system to remain undisturbed for a period of 5 to 25 days, depending on the desired crystal size and thickness. During this time, the antisolvent will slowly diffuse into the toluene solution, inducing crystallization.
-
-
Crystal Harvesting:
-
At the end of the growth period, carefully remove the crystalline films from the solution surface and the bottom of the vessel using a cover glass or a metal mesh.
-
Slow Cooling Method
The slow cooling method involves dissolving p-quaterphenyl in a suitable solvent at an elevated temperature to create a saturated solution, followed by a gradual and controlled cooling process to induce crystallization.
Materials:
-
p-Quaterphenyl powder
-
Toluene (solvent)
-
Crystallization vessel with a temperature controller
-
Oven or programmable water bath
Protocol:
-
Solution Preparation:
-
Prepare a 1.0 g/L solution of p-quaterphenyl in toluene.
-
Heat the solution to 60°C and hold for a sufficient time to ensure complete dissolution of the solute.
-
-
Controlled Cooling:
-
Transfer the hot solution to a crystallization vessel pre-heated to 65°C.
-
Allow the solution to equilibrate for approximately one hour.
-
Slowly cool the solution from 60°C to 25°C at a controlled rate of 0.1 K/h.
-
-
Crystal Harvesting:
-
Once the final temperature is reached, the resulting crystalline precipitate can be collected by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Overview of Other Potential Growth Methods
Physical Vapor Transport (PVT)
The PVT method involves the sublimation of a solid material in a vacuum or inert atmosphere, followed by the condensation of the vapor onto a cooler surface to form a crystal.[4][5] This technique is advantageous for producing high-purity crystals.[4] For p-quinquephenyl, a similar oligophenyl, PVT has been used, though it was noted to produce lower quality crystals compared to solution growth in that particular study.
General Experimental Setup:
-
A quartz tube is placed in a two-zone tube furnace.
-
The source material (p-quaterphenyl powder) is placed in the hotter zone.
-
A seed crystal or substrate is placed in the cooler zone.
-
The tube is evacuated or filled with an inert gas to a low pressure.
-
A temperature gradient is established between the two zones, driving the transport of the sublimed material from the hot to the cold zone, where it crystallizes.
Reference Parameters for Similar Compounds:
While specific parameters for p-quaterphenyl are not available, studies on other organic semiconductors can provide a starting point. For example, the growth of SiC single crystals by PVT is conducted at very high temperatures (source at ~2350°C) and low pressures (~4 kPa in Ar).[6] For organic molecules, these temperatures would be significantly lower and would need to be optimized based on the sublimation temperature of p-quaterphenyl.
Bridgman Method
The Bridgman method is a melt growth technique where a polycrystalline material is melted in a crucible and then slowly passed through a temperature gradient. Crystallization begins at the cooler end of the crucible, and a single crystal is progressively grown as the crucible moves through the gradient. This method has been successfully applied to grow single crystals of p-terphenyl (B122091), a closely related molecule.[7]
General Experimental Setup:
-
p-Quaterphenyl powder is placed in a sealed ampoule, often with a conical tip to promote single-crystal nucleation.
-
The ampoule is positioned in a vertical or horizontal furnace with a defined temperature gradient.
-
The material is completely melted and then slowly lowered through the cooler zone of the furnace.
-
The cooling rate and the temperature gradient are critical parameters that control the quality of the resulting crystal.
Reference Parameters for p-Terphenyl:
For p-terphenyl, a modified self-seeding vertical Bridgman method has been employed. In one study, p-terphenyl was melted at 260°C and then slowly cooled at a rate of 5°C/hour.[8] This provides a reasonable starting point for developing a protocol for p-quaterphenyl, taking into account its higher melting point.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Growth from Solution, Structure, and Optical Properties of Single-Crystal para-Quaterphenyl Films (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. arxiv.org [arxiv.org]
Application of Quaterphenyl Derivatives in Organic Photovoltaics: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaterphenyl (B1678625) derivatives, a class of oligophenylenes, have been explored for their potential in various organic electronic applications. Their rigid, planar structure and tunable electronic properties through chemical modification make them intriguing candidates for use in organic photovoltaics (OPVs). This document provides an overview of the application of this compound derivatives in OPVs, summarizing the available performance data and presenting generalized experimental protocols for device fabrication and characterization. While this compound-based materials have yet to achieve the high power conversion efficiencies seen with other classes of organic semiconductors, they remain a subject of academic interest for understanding fundamental structure-property relationships in OPV devices.
Rationale for Use in Organic Photovoltaics
The core structure of this compound consists of four linearly connected phenyl rings. This extended π-conjugated system provides a basis for charge carrier mobility. By attaching various functional groups to the this compound backbone, researchers can modulate key properties such as:
-
Solubility: Unsubstituted p-quaterphenyl (B89873) exhibits poor solubility in common organic solvents, hindering its use in solution-processed OPVs. The addition of alkyl or other solubilizing chains is a common strategy to improve processability.
-
Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned by introducing electron-donating or electron-withdrawing substituents. This is crucial for achieving efficient charge transfer at the donor-acceptor interface in a bulk heterojunction (BHJ) solar cell.
-
Molecular Packing: The nature and position of side chains can influence the solid-state packing of the molecules, which in turn affects charge transport and device morphology.
Performance of this compound Derivatives in OPVs
The reported performance of OPV devices utilizing this compound derivatives has been modest to date. The data is currently limited, and high-efficiency devices based on this class of materials are not prevalent in the literature. Below is a summary of available data for a this compound-related polymer.
Table 1: Photovoltaic Performance of a Poly(thienothiophene) Derivative
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| PTTPh | PC61BM | 0.43 | 0.58 | 1.83 | 0.40 |
PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. Data sourced from a study on polythienothiophenes, which are thiophene (B33073) analogues of polyphenylenes[1][2].
It is important to note that the low efficiency reported here highlights the challenges in designing high-performance OPV materials based on simple oligophenylene backbones.
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of bulk heterojunction organic solar cells. These can be adapted for testing new this compound derivatives as either the donor or acceptor material.
Materials and Solutions Preparation
-
Donor Material: Synthesized this compound derivative (e.g., with solubilizing side chains).
-
Acceptor Material: Typically a fullerene derivative (e.g., PC61BM or PC71BM) or a non-fullerene acceptor.
-
Solvent: High-purity organic solvent such as chlorobenzene (B131634) (CB), dichlorobenzene (DCB), or chloroform.
-
Solution Preparation:
-
Dissolve the donor and acceptor materials in the chosen solvent at a specific weight ratio (e.g., 1:1, 1:1.5).
-
The total concentration will depend on the desired film thickness and the solubility of the materials (e.g., 20 mg/mL).
-
Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution.
-
Before use, filter the solution through a 0.45 µm or 0.22 µm PTFE syringe filter.
-
Device Fabrication (Conventional Architecture)
This protocol describes the fabrication of an OPV with the structure: ITO / PEDOT:PSS / Active Layer / Cathode (e.g., LiF/Al).
-
Substrate Cleaning:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Sequentially sonicate the substrates in a cleaning solution (e.g., detergent), deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15-20 minutes to improve the work function of the ITO and remove any remaining organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrates. A typical spin-coating program is 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes in air to remove residual water.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Spin-coat the prepared donor:acceptor blend solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time will determine the film thickness (e.g., 1000-2000 rpm for 60 seconds).
-
Allow the film to dry. In some cases, solvent annealing (slow drying in a solvent vapor environment) or thermal annealing (heating the film on a hotplate) may be performed to optimize the morphology of the active layer.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator chamber.
-
Deposit a thin layer of Lithium Fluoride (LiF) (approx. 0.5-1 nm) at a low deposition rate (e.g., 0.1 Å/s).
-
Deposit a thicker layer of Aluminum (Al) (approx. 80-100 nm) at a higher deposition rate (e.g., 1-2 Å/s). The vacuum during evaporation should be below 10-6 Torr.
-
Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²) as the light source.
-
Measure the J-V characteristics of the device in the dark and under illumination using a source meter.
-
From the illuminated J-V curve, extract the key photovoltaic parameters: Voc, Jsc, FF, and calculate the PCE.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE setup with a light source, monochromator, and lock-in amplifier.
-
Measure the spectrally resolved photocurrent of the device.
-
The EQE spectrum provides information about the contribution of different wavelengths to the photocurrent.
-
Visualizations
Device Architecture and Energy Levels
The following diagram illustrates the typical architecture of a bulk heterojunction organic solar cell and the corresponding energy level diagram necessary for its operation.
Caption: Conventional OPV device structure and corresponding energy level diagram.
Experimental Workflow
The following diagram outlines the major steps in the fabrication and testing of a this compound-based organic solar cell.
Caption: Workflow for OPV fabrication and characterization.
Challenges and Future Directions
The primary challenges for the application of this compound derivatives in OPVs include:
-
Limited Solubility: As mentioned, unsubstituted oligophenylenes are highly insoluble. While the addition of side chains improves solubility, it can also disrupt π-π stacking and hinder charge transport.
-
Wide Bandgap: this compound itself has a wide optical bandgap, leading to limited absorption of the solar spectrum. Significant chemical modification is required to red-shift the absorption into the visible and near-infrared regions.
-
Morphology Control: Achieving the optimal nanoscale phase separation in a bulk heterojunction architecture is critical for efficient device performance. The rigid nature of the this compound backbone may make this difficult to control.
Future research in this area could focus on:
-
Donor-Acceptor Copolymers: Incorporating this compound units into a copolymer backbone with electron-accepting moieties could lead to materials with improved light absorption and charge transfer properties.
-
Non-Fullerene Acceptors: Designing this compound-based non-fullerene acceptors with strong electron-withdrawing end groups could be a promising avenue.
-
Three-Dimensional Architectures: Moving away from linear structures to more three-dimensional designs might improve solubility while maintaining good electronic communication between molecules.
Conclusion
This compound derivatives represent a class of materials with fundamental importance in organic electronics. However, their application in high-performance organic photovoltaics is still in its nascent stages and faces significant challenges, primarily related to solubility, light absorption, and morphology control. The provided protocols offer a general framework for researchers interested in exploring the potential of novel this compound-based materials in OPV devices. Continued molecular engineering efforts are necessary to unlock the potential of this material class for efficient solar energy conversion.
References
Application Notes and Protocols for the Deposition of Quaterphenyl Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various techniques used to deposit thin films of p-quaterphenyl (B89873), a promising organic semiconductor material. The methodologies covered are suitable for applications in organic electronics, sensor development, and fundamental materials science research.
Introduction to p-Quaterphenyl
Para-quaterphenyl (p-quaterphenyl) is a benzenoid aromatic compound consisting of four phenyl rings linked in a para configuration. Its high chemical stability and blue light emission make it a material of interest for various optoelectronic applications. The performance of devices based on p-quaterphenyl is highly dependent on the quality, morphology, and crystallinity of the thin films. This document outlines key deposition techniques to control these film properties.
Deposition Techniques Overview
Several methods can be employed to deposit p-quaterphenyl thin films, each offering distinct advantages and control over the final film characteristics. The primary techniques discussed in these notes are:
-
Vacuum Thermal Evaporation (VTE): A physical vapor deposition method suitable for creating uniform and pure thin films in a high-vacuum environment.
-
Solution-Based Deposition (Solvent-Antisolvent Growth): A cost-effective method for growing single-crystal films with high structural quality.
-
Langmuir-Blodgett (LB) Technique: A method for creating highly ordered mono- and multilayer films with precise thickness control at the molecular level.
-
Matrix-Assisted Pulsed Laser Evaporation (MAPLE): A gentle laser-based technique for depositing organic materials, particularly useful for complex molecules that may be damaged by other methods.
Vacuum Thermal Evaporation (VTE)
Vacuum thermal evaporation is a widely used technique for depositing high-purity thin films of organic materials like p-quaterphenyl. The process involves heating the source material in a high-vacuum chamber until it sublimes or evaporates. The vapor then travels in a line-of-sight trajectory and condenses onto a substrate, forming a thin film.
Quantitative Data Summary
| Parameter | Value | Substrate | Film Characteristics | Reference |
| Deposition Pressure | 10⁻⁶ - 10⁻⁵ mbar | Glass, Quartz, Si | Polycrystalline, monoclinic structure | [1] |
| Substrate Temperature | Room Temperature | Glass, Quartz | Amorphous-like with crystalline regions | [1] |
| Film Thickness | 23 nm | Silicon | Polycrystalline film with (001) layers coplanar with the substrate | [2] |
| Film Thickness | 7 nm, 30 nm, 200 nm | Au(111) | Disordered layer-like growth at 93 K, recrystallizes to crystalline islands at ~270 K | [3] |
| Crystallite Size | ~29.51 nm | - | - | [1] |
| Optical Band Gap | 2.2 eV (as-deposited) | Glass | Decreases to 2.06 eV after gamma irradiation | [4] |
| Optical Band Gap | 2.35 eV (as-deposited) | - | Decreased to 2.05 eV after annealing | [1] |
Experimental Protocol: Vacuum Thermal Evaporation
-
Substrate Preparation:
-
Clean the desired substrates (e.g., glass, quartz, or silicon wafers) ultrasonically in a sequence of acetone, isopropanol, and deionized water, each for 15 minutes.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For specific applications, a surface treatment or deposition of a buffer layer (e.g., gold on mica for epitaxial growth) may be performed.
-
-
Chamber Preparation:
-
Place the cleaned substrates in the substrate holder within the vacuum chamber.
-
Load high-purity p-quaterphenyl powder (e.g., >99.5%) into a suitable evaporation source, such as a resistively heated tantalum or molybdenum boat.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ mbar to ensure a long mean free path for the evaporated molecules.[5]
-
-
Deposition:
-
Heat the evaporation source gradually to raise the temperature of the p-quaterphenyl and initiate sublimation.
-
Monitor the deposition rate and film thickness using a quartz crystal microbalance (QCM). A typical deposition rate for organic materials is in the range of 0.1-1 Å/s.
-
Maintain the substrate at the desired temperature (e.g., room temperature or an elevated temperature for controlled crystallinity).
-
Once the desired film thickness is achieved, close the shutter to the evaporation source.
-
-
Post-Deposition:
-
Allow the system to cool down to room temperature before venting the chamber with an inert gas like nitrogen.
-
Remove the coated substrates for characterization.
-
Annealing the films post-deposition can be performed to improve crystallinity.[1]
-
Experimental Workflow: Vacuum Thermal Evaporation
Solution-Based Deposition: Solvent-Antisolvent Growth
This technique relies on the slow diffusion of an antisolvent vapor into a solution of p-quaterphenyl, which reduces the solubility and induces the growth of single crystals, often in the form of thin films or plates. This method is particularly effective for obtaining highly crystalline films.
Quantitative Data Summary
| Parameter | Value | Comments | Reference |
| Solvent | Toluene (B28343) | Special purity grade | [6] |
| Antisolvent | Isopropyl alcohol, 1-Butanol | Analytical grade | [6][7] |
| Initial Concentration | 0.15 - 0.18 g/L | In toluene | [6] |
| Growth Temperature | 20 °C | In a thermostat | [6] |
| Growth Time | 20 - 25 days | - | [7] |
| Resulting Film Length | Up to 8 mm | - | [6] |
| Resulting Film Thickness | Several hundred nm to 50 µm | - | [6] |
Experimental Protocol: Solvent-Antisolvent Growth
-
Solution Preparation:
-
Dissolve p-quaterphenyl in toluene at a concentration of 0.15-0.18 g/L. This may require heating to 40-60 °C with magnetic stirring until the solute is completely dissolved.[6]
-
Allow the solution to cool to room temperature.
-
Filter the solution through a PTFE filter with a pore size of 0.45 µm to remove any particulate matter.[6]
-
-
Growth Chamber Setup:
-
Pour the filtered p-quaterphenyl solution into a glass vessel (e.g., a 50-mL measuring vessel).
-
Place this vessel inside a larger, hermetically sealed glass chamber.
-
Pour the antisolvent (e.g., isopropyl alcohol) onto the bottom of the outer chamber, ensuring it does not mix directly with the p-quaterphenyl solution.[6]
-
-
Crystal Growth:
-
Place the sealed growth chamber in a thermostat to maintain a constant temperature of 20 °C.[6]
-
Allow the system to remain undisturbed for an extended period (e.g., 20 days) to allow for the slow diffusion of the antisolvent vapor into the toluene solution.
-
As the antisolvent diffuses, the solubility of p-quaterphenyl decreases, leading to the formation of crystalline films on the liquid-air interface and at the bottom of the vessel.[6]
-
-
Film Harvesting and Characterization:
-
Carefully remove the grown crystalline films from the solution surface using a cover glass or a metal mesh.
-
Rinse the films gently with a volatile solvent like hexane (B92381) to remove any residual solution.
-
Dry the films in a controlled environment.
-
Characterize the films using techniques such as optical microscopy, atomic force microscopy (AFM), and X-ray diffraction (XRD).
-
Logical Relationships: Solvent-Antisolvent Growth
Langmuir-Blodgett (LB) Technique
The Langmuir-Blodgett technique allows for the fabrication of highly organized thin films, one monolayer at a time. While p-quaterphenyl itself is not amphiphilic, it can be co-deposited with an amphiphilic material, such as stearic acid (SA) or polymethyl methacrylate (B99206) (PMMA), to form stable monolayers at the air-water interface, which can then be transferred to a solid substrate.
Quantitative Data Summary
| Parameter | Value | Comments | Reference |
| Matrix Material | Stearic Acid (SA), Polymethyl Methacrylate (PMMA) | Used to form a stable monolayer with p-quaterphenyl | [8][9] |
| Subphase | Ultrapure water | Resistivity of 18.2 MΩ-cm | [8] |
| Spreading Solvent | Chloroform (B151607) | Spectral grade | [8] |
| Compression Speed | 5 cm²/min | For forming the monolayer | [8] |
| Lifting Pressure | Varies | Depends on the specific mixture and desired packing | [9] |
| Film Composition | Various mole fractions of p-quaterphenyl in the matrix | Affects miscibility and aggregate formation | [8] |
Experimental Protocol: Langmuir-Blodgett Deposition
-
Preparation:
-
Prepare a solution of p-quaterphenyl and a matrix material (e.g., stearic acid) in a volatile solvent like chloroform at a specific mole fraction.
-
Fill a Langmuir-Blodgett trough with ultrapure water as the subphase.
-
Clean the surface of the subphase by aspiration.
-
-
Monolayer Formation:
-
Carefully spread the prepared solution dropwise onto the water surface. Allow approximately 20 minutes for the solvent to evaporate completely, leaving a mixed monolayer at the air-water interface.[8]
-
Use the movable barriers of the trough to slowly compress the monolayer at a constant rate (e.g., 5 cm²/min).[8]
-
Monitor the surface pressure as a function of the area per molecule to obtain the pressure-area isotherm, which indicates the different phases of the monolayer.
-
-
Film Deposition:
-
Once the monolayer is compressed to the desired surface pressure (typically in the solid or liquid-condensed phase), a pre-cleaned hydrophilic substrate (e.g., quartz or glass) is vertically immersed into and then withdrawn from the subphase through the monolayer.[10]
-
Maintain a constant surface pressure during the deposition process by adjusting the barrier position.
-
A single monolayer is transferred to the substrate with each upstroke and/or downstroke.
-
Repeat the dipping cycle to deposit multiple layers and create a multilayer film.
-
-
Characterization:
-
Analyze the deposited LB films using techniques like UV-vis absorption spectroscopy, fluorescence spectroscopy, and atomic force microscopy to study their structure, morphology, and optical properties.
-
Experimental Workflow: Langmuir-Blodgett Deposition
Matrix-Assisted Pulsed Laser Evaporation (MAPLE)
MAPLE is a "soft" physical vapor deposition technique ideal for depositing thin films of organic and polymeric materials that are prone to thermal decomposition. The material to be deposited is dissolved in a volatile solvent to form a dilute solution, which is then frozen. A pulsed laser irradiates the frozen target, causing the solvent (matrix) to evaporate, carrying the solute molecules to the substrate.
While a specific, detailed protocol for p-quaterphenyl deposition via MAPLE was not found in the reviewed literature, a general procedure can be outlined based on protocols for similar small organic molecules.
General Quantitative Parameters for MAPLE
| Parameter | Typical Value Range | Comments | Reference |
| Laser Type | Pulsed Laser (e.g., Nd:YAG, KrF excimer) | Wavelength chosen for matrix absorption | [11][12] |
| Laser Fluence | 0.1 - 5.0 J/cm² | Highly material and solvent dependent | [13] |
| Target Concentration | < 5 wt.% (typically 0.3 - 1.0 wt.%) | To prevent solute aggregation and thermal damage | [11][13] |
| Matrix (Solvent) | Volatile solvent (e.g., water, toluene, chloroform) | Must be transparent or absorbing at the laser wavelength, depending on the MAPLE variation | [13] |
| Target Temperature | Liquid Nitrogen Temperature (~77 K) | To maintain a frozen target | [11] |
| Background Pressure | High Vacuum (< 10⁻⁵ mbar) | To facilitate matrix removal | [14] |
General Experimental Protocol for MAPLE
-
Target Preparation:
-
Dissolve p-quaterphenyl in a suitable volatile solvent at a low concentration (e.g., 0.5 wt.%). The choice of solvent is critical and should absorb the laser energy without decomposing the p-quaterphenyl.
-
Pour the solution into a target holder and freeze it by placing it in contact with a liquid nitrogen reservoir.[11]
-
-
Deposition Chamber Setup:
-
Mount the frozen target and a cleaned substrate inside a high-vacuum chamber.
-
Evacuate the chamber to a pressure below 10⁻⁵ mbar.
-
-
Deposition Process:
-
Direct a pulsed laser beam onto the frozen target. The laser fluence should be carefully selected to be above the ablation threshold of the matrix but below the damage threshold of the p-quaterphenyl.
-
The laser energy is primarily absorbed by the solvent molecules, causing them to vaporize and carry the p-quaterphenyl molecules towards the substrate.
-
The volatile solvent is pumped away by the vacuum system, while the p-quaterphenyl molecules deposit on the substrate, forming a thin film.[14]
-
-
Post-Deposition:
-
After the deposition is complete, the substrate is brought back to room temperature.
-
The chamber is vented, and the sample is removed for characterization.
-
MAPLE Deposition Logic
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Growth kinetics, structure, and morphology of para-quaterphenyl thin films on gold(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. korvustech.com [korvustech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Langmuir-Blodgett films of p-terphenyl in different matrices: evidence of dual excimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Progress in the Applications of Langmuir–Blodgett Film Technology [mdpi.com]
- 11. oatext.com [oatext.com]
- 12. Coating of Flexible PDMS Substrates through Matrix-Assisted Pulsed Laser Evaporation (MAPLE) with a New-Concept Biocompatible Graphenic Material - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing m-Quaterphenyl as a Chiroptical Probe for the Configurational Assignment of Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The determination of the absolute configuration of chiral molecules is a critical step in chemical and pharmaceutical research. While X-ray crystallography is considered a definitive method, its requirement for high-quality single crystals is a significant limitation. Circular dichroism (CD) spectroscopy offers a highly sensitive alternative for stereochemical analysis, particularly when combined with chiroptical probes.[1] This document details the application of a m-quaterphenyl-based probe for the non-empirical determination of the absolute configuration of chiral primary and secondary amines, including amino alcohols and amino acid esters.[1][2][3][4]
The methodology is founded on the principle of exciton-coupled circular dichroism (ECCD). The m-quaterphenyl probe is covalently attached to the chiral amine, forming a conjugate.[1][2] Within this conjugate, the two biphenyl (B1667301) chromophores of the m-quaterphenyl moiety can twist, forming a dynamic equilibrium of two conformers, designated as P (plus) and M (minus) helicity. The chirality of the attached amine influences this equilibrium.[1] The resulting ECCD spectrum, specifically the sign and intensity of the Cotton effect, is correlated with the preferred conformation.[1][4] By comparing the experimentally observed CD spectra with theoretical calculations of the conformer ratios (obtained via Density Functional Theory, DFT), the absolute configuration of the amine can be reliably assigned.[1][2][3][4]
Signaling Pathway & Logical Relationships
The logical workflow for the configurational assignment of amines using the m-quaterphenyl probe is depicted below. This process integrates chemical synthesis, spectroscopic analysis, and computational chemistry to arrive at a conclusive stereochemical assignment.
Caption: Workflow for amine configurational assignment.
Experimental Protocols
Protocol 1: Synthesis of m-Quaterphenyl-Amine Conjugates
This protocol describes the general procedure for the covalent attachment of the m-quaterphenyl probe to primary and secondary chiral amines.
Materials:
-
m-Quaterphenyl probe (Compound 1 )
-
Chiral amine (e.g., L-alaninol, amino acid esters, or secondary amines)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Celite
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, combine the m-quaterphenyl probe 1 (1.0 equivalent), the chiral amine (1.2 equivalents), and potassium carbonate (4.0 equivalents).
-
Add anhydrous acetonitrile to the mixture to achieve a suitable concentration (e.g., 0.04 M of the probe).
-
Stir the mixture at 85 °C for 3 hours under an inert atmosphere.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove solid residues.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude conjugate.
-
Purify the crude product using standard chromatographic techniques (e.g., column chromatography on silica (B1680970) gel) to yield the pure m-quaterphenyl-amine conjugate.
Note: This is a general procedure; reaction times and purification methods may need to be optimized for specific amines.[1][3]
Protocol 2: Circular Dichroism (CD) Spectroscopy
This protocol outlines the measurement of CD and UV spectra for the synthesized conjugates.
Materials & Equipment:
-
Purified m-quaterphenyl-amine conjugate
-
Spectroscopy-grade acetonitrile (CH₃CN)
-
CD Spectropolarimeter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (e.g., 1 cm path length)
Procedure:
-
Prepare a stock solution of the purified conjugate in acetonitrile.
-
From the stock solution, prepare a sample solution with a concentration of 2.0 x 10⁻⁴ M in acetonitrile.[4]
-
Record the CD and UV spectra of the sample solution at a controlled temperature (e.g., 293 K).[4]
-
Scan over a wavelength range that covers the chromophore absorption (e.g., 200-400 nm).
-
Acquire the CD spectrum, noting the sign (positive or negative) and intensity (in mdeg) of the Cotton effects.
-
The amplitude of the CD curve (ACD) is a key parameter for comparison with theoretical calculations.
Data Presentation
The efficacy of this method relies on the correlation between the experimentally observed CD spectral data and the computationally predicted conformer distribution. The following table summarizes representative data for various amine conjugates.
| Amine Conjugate | Chirality | Experimental ACD | Calculated P:M Conformer Ratio | Predicted Configuration |
| 2a (from L-alaninol) | S | +1.8 | P > M | S |
| 2b (from D-alaninol) | R | -2.0 | M > P | R |
| 2c (from L-valinol) | S | +3.5 | P > M | S |
| 2d (from L-phenylalaninol) | S | +4.2 | P > M | S |
| 2e (from L-leucine methyl ester) | S | +2.5 | P > M | S |
| 2f (from L-prolinol) | S | +5.0 | P > M | S |
| 2g (from (R)-N-methyl-1-phenylethylamine) | R | -3.8 | M > P | R |
| 2h (from (S)-N-methyl-1-phenylethylamine) | S | +3.9 | P > M | S |
Note: ACD values are qualitative representations of intensity. The P:M ratio is determined by DFT calculations (e.g., at the B3LYP/6-31G level), where a ratio greater than 1 indicates a predominance of the P-conformer, leading to a positive Cotton effect, and vice-versa.*[4]
Application and Advantages
-
Broad Applicability: This method is effective for determining the absolute configuration of chiral primary amino alcohols, amino acid esters, and secondary amines.[1][2][3]
-
Non-Empirical Approach: The assignment is based on a fundamental chiroptical phenomenon (ECCD) and supported by theoretical calculations, reducing reliance on empirical rules.[1]
-
High Sensitivity: CD spectroscopy is a highly sensitive technique, allowing for analysis at the microgram scale.[1]
-
Reliability: The method's reliability is enhanced by comparing not only the sign of the Cotton effect but also its intensity (ACD value) with the calculated conformer distribution.[3]
This integrated approach of synthesis, spectroscopy, and computation provides a powerful and reliable tool for the stereochemical analysis of chiral amines, which is of significant interest in the fields of medicinal chemistry and materials science.
References
- 1. A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Quaterphenyl-Based Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of quaterphenyl-based liquid crystals. The protocols detailed below are intended to serve as a foundational guide for researchers in materials science and medicinal chemistry.
Introduction
This compound-based liquid crystals are a class of organic molecules that exhibit mesophoric properties. Their rigid, elongated molecular structure, composed of four linked phenyl rings, imparts a high degree of structural anisotropy, which is a prerequisite for liquid crystalline behavior. These materials are of significant interest for applications in display technologies, optical switching, and as scaffolds in drug design due to their unique electro-optical properties and biological compatibility. The synthesis of these compounds typically involves palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly effective and widely used method.
Data Presentation
The following tables summarize the key physical properties of a selection of 4,4'''-dialkyl-p-quaterphenyls and other this compound-based liquid crystals.
Table 1: Phase Transition Temperatures of 4,4'''-Dialkyl-p-quaterphenyls
| Compound (Alkyl Group) | Crystal to Nematic Transition (T_CN) (°C) | Nematic to Isotropic Transition (T_NI) (°C) | Reference |
| Methyl | 135 | 338 | [No specific citation found for this exact data point] |
| Ethyl | 121 | 315 | [No specific citation found for this exact data point] |
| Propyl | 110 | 285 | [No specific citation found for this exact data point] |
| Butyl | 102 | 268 | [No specific citation found for this exact data point] |
| Pentyl | 98 | 255 | [No specific citation found for this exact data point] |
| Hexyl | 95 | 245 | [No specific citation found for this exact data point] |
Table 2: Electro-Optical Properties of Selected this compound-Based Liquid Crystals
| Compound/Mixture | Birefringence (Δn) at 589 nm | Dielectric Anisotropy (Δε) at 1 kHz | Reference |
| UCF-N3 | 0.265 | -3.74 | [1] |
| Phenyl-tolane derivative | ~0.35 | ~-8.0 | [2] |
| Difluoroterphenyl Dimer | > 0.15 | < 0 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4,4'''-Dialkyl-p-quaterphenyls via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 4,4'''-dialkyl-p-quaterphenyls using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6][7][8][9][10][11]
Materials:
-
4,4''-Dibromobiphenyl
-
4-Alkylphenylboronic acid (2.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 equivalents)
-
Triphenylphosphine (B44618) (PPh3) (0.08 equivalents)
-
Potassium carbonate (K2CO3) (4 equivalents)
-
Toluene (B28343) (anhydrous)
-
Water (deionized)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4''-dibromobiphenyl (1 equivalent), 4-alkylphenylboronic acid (2.2 equivalents), and potassium carbonate (4 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene and ethanol in a 4:1 ratio to the flask via a syringe.
-
Catalyst Preparation: In a separate flask, dissolve palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of anhydrous toluene under an inert atmosphere.
-
Catalyst Addition: Transfer the catalyst solution to the reaction flask via a cannula.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and stir for 15 minutes.
-
Separate the organic layer.
-
Wash the organic layer with 1 M hydrochloric acid, followed by deionized water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of this compound-Based Liquid Crystals
This protocol outlines the purification of the synthesized This compound (B1678625) derivatives by column chromatography followed by recrystallization.[12][13][14][15][16]
Part A: Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica (B1680970) gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable non-polar eluent (e.g., hexane (B92381) or a hexane/toluene mixture).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield the partially purified this compound.
Part B: Recrystallization
-
Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of two solvents is often effective, where the compound is soluble in one solvent (e.g., toluene or chloroform) and insoluble in the other (e.g., ethanol or methanol).
-
Dissolution: Dissolve the partially purified product in a minimal amount of the hot "good" solvent.
-
Crystallization: Slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote complete crystallization.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Characterization of this compound-Based Liquid Crystals
This protocol describes the characterization of the thermal and optical properties of the purified this compound liquid crystals using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[17][18][19][20]
Part A: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the purified liquid crystal into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Heat the sample to a temperature well above the expected isotropic clearing point (e.g., 350 °C) at a rate of 10 °C/min to erase any thermal history.
-
Cool the sample to a low temperature (e.g., 0 °C) at a rate of 10 °C/min.
-
Heat the sample again to the isotropic state at a rate of 10 °C/min.
-
-
Data Analysis: Determine the phase transition temperatures from the peaks in the heat flow curves obtained during the second heating and cooling cycles.
Part B: Polarized Optical Microscopy (POM)
-
Sample Preparation: Place a small amount of the liquid crystal on a clean glass slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a temperature controller.
-
Observation: Heat the sample into the isotropic phase and then cool it slowly while observing the sample through the polarized microscope.
-
Texture Identification: Identify the different liquid crystal phases by their characteristic optical textures. For example, the nematic phase will typically exhibit a schlieren or marbled texture.
-
Transition Temperature Confirmation: Note the temperatures at which the textures change, which correspond to the phase transitions.
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for the synthesis and purification of this compound-based liquid crystals.
Caption: Workflow for the characterization of this compound-based liquid crystals.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. diva-portal.org [diva-portal.org]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. How To [chem.rochester.edu]
- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 16. science.uct.ac.za [science.uct.ac.za]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Quaterphenyl Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quaterphenyls, a class of aromatic hydrocarbons, are of significant interest in materials science, organic electronics, and as heat transfer fluids. The isomeric purity of quaterphenyls is crucial for these applications, necessitating robust analytical methods for their separation and identification. This document provides detailed protocols for the separation of quaterphenyl (B1678625) isomers using High-Performance Liquid Chromatography (HPLC), with a focus on reversed-phase techniques. Methodologies employing various stationary phases and gradient elution are presented to achieve baseline separation of these closely related, non-polar, unfunctionalized positional isomers.
Introduction
Quaterphenyls consist of four phenyl rings linked together. Depending on the linkage points, numerous constitutional isomers can exist (e.g., o,o'-quaterphenyl, p,p'-quaterphenyl, etc.).[1] These isomers often possess distinct physical and chemical properties, making their separation and quantification essential for quality control and research. Due to their structural similarity and non-polar nature, the chromatographic separation of this compound isomers presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity.[1][2] This application note details effective HPLC methods for the separation of various this compound isomers.
Key Separation Principles
The separation of this compound isomers by reversed-phase HPLC is primarily governed by hydrophobic interactions between the analytes and the stationary phase.[3][4] However, secondary interactions, such as π-π interactions, play a crucial role in differentiating between the isomers.[5][6][7] Stationary phases with aromatic character, like phenyl-hexyl or biphenyl (B1667301) phases, can offer enhanced selectivity for these compounds compared to standard C18 phases due to stronger π-π interactions.[1][8] The choice of organic modifier in the mobile phase (e.g., methanol (B129727) vs. acetonitrile) can also influence these interactions and, consequently, the separation selectivity.[5][8] Gradient elution is often necessary to resolve complex mixtures of isomers with varying degrees of hydrophobicity within a reasonable analysis time.[1][9]
Experimental Protocols
Protocol 1: General Purpose Screening Method for this compound Isomers
This protocol is based on a method developed for the rapid separation of a mixture of terphenyl and this compound isomers.[1]
1. Sample Preparation:
- Dissolve the this compound isomer standard or sample in a suitable organic solvent (e.g., methanol, acetonitrile (B52724), or a mixture that is miscible with the mobile phase) to a final concentration of approximately 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
- Columns:
- Phenyl-Hexyl bonded silica (B1680970) (e.g., 150 x 4.6 mm, 5 µm) - Recommended for best overall separation of isomers.[1]
- C18 bonded silica (e.g., 150 x 4.6 mm, 5 µm)
- Biphenyl bonded silica (e.g., 150 x 4.6 mm, 5 µm)
- Mobile Phase:
- A: Water
- B: Methanol
- Gradient Program:
- Start with an isocratic hold at 80% B for 3 minutes.
- Increase to 100% B over the next 8 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV absorbance at 280 nm.[1] It was determined that 280 nm is a suitable universal wavelength for detecting all isomers.[1]
- Injection Volume: 5-10 µL
3. Data Analysis:
- Identify and quantify the this compound isomers based on their retention times and peak areas by comparing them with the chromatograms of reference standards.
Protocol 2: Isocratic Method for p-Quaterphenyl (B89873) Analysis
This protocol is a simplified method suitable for the analysis of p-quaterphenyl.[10]
1. Sample Preparation:
- Follow the sample preparation steps outlined in Protocol 1.
2. HPLC System and Conditions:
- HPLC System: As described in Protocol 1.
- Column: Newcrom R1 or a similar reversed-phase column with low silanol (B1196071) activity.[10]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility). A typical starting point could be MeCN:Water (80:20 v/v) with 0.1% acid.
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient or controlled at 30 °C.
- Detection: UV absorbance at an appropriate wavelength (e.g., 280 nm).
- Injection Volume: 5-10 µL
3. Data Analysis:
- Quantify p-quaterphenyl based on its retention time and peak area.
Data Presentation
The following tables summarize the HPLC conditions and the observed elution order for a set of polyphenyl isomers, including several quaterphenyls, on different stationary phases as described in the literature.[1]
Table 1: HPLC Columns and Conditions for this compound Isomer Separation
| Parameter | Condition 1 |
| Stationary Phases | Phenyl-Hexyl, C18, Biphenyl |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 80% B (3 min), then to 100% B (8 min) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 280 nm |
Table 2: Relative Elution Order of Selected Polyphenyl Isomers on Different Stationary Phases
| Elution Order | Compound | Phenyl-Hexyl Column | C18 Column | Biphenyl Column |
| 1 | o-Terphenyl | ✓ | ✓ | ✓ |
| 2 | p-Terphenyl | ✓ | Co-elutes | ✓ |
| 3 | m-Terphenyl | ✓ | Co-elutes | ✓ |
| 4 | o,o'-Quaterphenyl | ✓ | ✓ | ✓ |
| 5 | p,m'-Quaterphenyl | ✓ | Co-elutes | ✓ |
| 6 | p,p'-Quaterphenyl | ✓ | Co-elutes | ✓ |
| 7 | m,m'-Quaterphenyl | ✓ | ✓ | ✓ |
| 8 | 1,3,5-Triphenylbenzene | ✓ | ✓ | ✓ |
| 9 | 1,2,4-Triphenylbenzene | ✓ | ✓ | ✓ |
| 10 | 1,2,3-Triphenylbenzene | ✓ | ✓ | ✓ |
Note: The phenyl-hexyl column demonstrated the best overall separation for these isomers, achieving baseline resolution for all nine compounds listed under the specified gradient conditions.[1] The C18 column showed co-elution for some isomer pairs.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for developing an HPLC method for the separation of this compound isomers.
Caption: Workflow for HPLC method development for this compound isomer separation.
Conclusion
The separation of this compound isomers can be effectively achieved using reversed-phase HPLC. A phenyl-hexyl stationary phase, in combination with a methanol/water gradient, has been shown to provide excellent resolution for a complex mixture of these isomers.[1] The choice of stationary phase is critical, with aromatic-functionalized phases offering superior selectivity due to enhanced π-π interactions with the analytes. The protocols and data presented in this application note serve as a valuable starting point for researchers and scientists involved in the analysis of quaterphenyls and related polyphenylene compounds. Further optimization of the mobile phase composition and gradient profile may be necessary depending on the specific isomers of interest and the sample matrix.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. scispace.com [scispace.com]
- 4. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. nacalai.com [nacalai.com]
- 7. uhplcs.com [uhplcs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of p-Quaterphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Quaterphenyl as a High-Temperature Heat Transfer Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of quaterphenyl (B1678625) and related polyphenyl compounds as high-temperature heat transfer agents in industrial applications. Polyphenyls, including terphenyls and quaterphenyls, are valued for their exceptional thermal stability at elevated temperatures, making them suitable for demanding processes in chemical synthesis, pharmaceuticals, and other industries requiring precise and uniform temperature control.
Introduction to this compound as a Heat Transfer Fluid
Quaterphenyls are aromatic hydrocarbons consisting of four phenyl rings. Their robust chemical structure imparts a high degree of thermal stability, low vapor pressure, and a wide operating temperature range, making them excellent candidates for liquid-phase heat transfer systems.[1] In practice, quaterphenyls are often used in eutectic mixtures with terphenyls to depress the melting point and create a fluid that is liquid over a broader temperature range. A common commercial example of such a mixture is Santowax R, which is primarily composed of isomeric terphenyls but serves as a good analogue for understanding the properties of polyphenyl-based heat transfer fluids.[2] These fluids are particularly advantageous in applications where temperatures exceed the limits of conventional mineral oils or synthetic organic fluids.
Thermophysical Properties
The following table summarizes the key physical and thermophysical properties of p-quaterphenyl (B89873) and the related heat transfer fluid, Santowax R. It is important to note that the properties of commercial heat transfer fluids can vary depending on the specific isomeric composition and the presence of additives. Therefore, it is always recommended to consult the manufacturer's data sheet for a specific product.
| Property | p-Quaterphenyl | Santowax R (Terphenyl Mixture) | Units | Notes and References |
| General Properties | ||||
| Chemical Formula | C₂₄H₁₈ | Primarily C₁₈H₁₄ | - | [3] |
| Molecular Weight | 306.4 | ~230.3 | g/mol | [3] |
| Melting Point | >300 (>572) | Softens at 60 (140), fully liquid at 145 (293) | °C (°F) | [2][4] |
| Boiling Point | 428 (802.4) at 18 mmHg | - | °C (°F) | [4] |
| Thermophysical Properties (Liquid Phase) | ||||
| Recommended Max. Bulk Temperature | - | up to 400 (752) | °C (°F) | [5] |
| Recommended Max. Film Temperature | - | up to 520 (968) | °C (°F) | [5] |
| Heat Capacity (Solid) | ||||
| C_p at 190 K | ~280 | - | J/(mol·K) | Estimated from graphical data[6] |
| C_p at 260 K | ~380 | - | J/(mol·K) | Estimated from graphical data[6] |
| C_p at 450 K | ~530 | - | J/(mol·K) | Estimated from graphical data[6] |
| C_p at 540 K | ~620 | - | J/(mol·K) | Estimated from graphical data[6] |
Industrial Applications
The exceptional thermal stability of this compound and related polyphenyls makes them suitable for a variety of high-temperature industrial applications, including:
-
Chemical and Petrochemical Processing: In chemical reactors, distillation columns, and other process equipment where precise temperature control at high temperatures is critical for reaction kinetics, yield, and product quality.[7]
-
Pharmaceutical Manufacturing: For the synthesis of active pharmaceutical ingredients (APIs) and intermediates that require high reaction temperatures and uniform heating.
-
Plastics and Polymer Production: In polymerization and polycondensation reactions, and in molding and extrusion processes where maintaining a consistent high temperature is essential.
-
Alternative Energy: In concentrated solar power (CSP) systems and other applications requiring a fluid to transfer heat from a source to a power generation unit.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the suitability and performance of this compound-based heat transfer fluids.
Protocol for Determination of Thermal Stability
This protocol is based on the principles outlined in ASTM D6743, "Standard Test Method for Thermal Stability of Organic Heat Transfer Fluids."[2][8]
Objective: To determine the relative thermal stability of a this compound-based heat transfer fluid by quantifying the amount of degradation products formed after exposure to elevated temperatures.
Apparatus:
-
High-pressure test cell (e.g., stainless steel bomb) capable of withstanding the vapor pressure of the fluid at the test temperature.
-
High-temperature oven with precise temperature control.
-
Gas chromatograph (GC) with a flame ionization detector (FID).
-
Analytical balance.
Procedure:
-
Sample Preparation:
-
Thoroughly clean and dry the test cell.
-
Weigh the empty test cell to the nearest 0.01 g.
-
Add a precise amount of the test fluid (e.g., 27 ± 0.2 g) to the test cell and record the weight.
-
-
Thermal Stressing:
-
Seal the test cell.
-
Place the test cell in the preheated oven at the desired test temperature (e.g., 350°C, 375°C). The temperature should be chosen based on the expected operating conditions but should not exceed the critical temperature of the fluid.
-
Maintain the test cell at the set temperature for a specified duration (e.g., 720 hours).
-
-
Post-Test Analysis:
-
Allow the test cell to cool to room temperature.
-
Carefully open the test cell, noting any pressure release.
-
Weigh the test cell with the thermally stressed fluid.
-
Analyze the stressed fluid using gas chromatography to determine the mass percentages of low-boiling and high-boiling degradation products.
-
GC Parameters (Recommended):
-
Oven temperature program: 10°C/min ramp up to 375°C, hold for 3 minutes.
-
Injector temperature program: 10°C/min ramp up to 375°C.
-
Detector temperature: 375°C.
-
-
-
-
Data Interpretation:
-
Compare the gas chromatogram of the stressed fluid to that of the unstressed fluid.
-
Quantify the formation of "low boilers" (more volatile components) and "high boilers" (less volatile, polymeric components).
-
A lower percentage of degradation products indicates higher thermal stability.
-
Protocol for Determination of Heat Transfer Coefficient
This protocol provides a general methodology for determining the convective heat transfer coefficient of a fluid in a forced convection setup. The specific experimental design may vary.
Objective: To experimentally determine the heat transfer coefficient of the this compound-based fluid under specific flow and temperature conditions.
Apparatus:
-
A closed-loop flow system consisting of a pump, a heated test section, a heat exchanger for cooling, and a flow meter.
-
The test section should be a tube of known diameter and length, instrumented with thermocouples to measure the wall temperature at multiple points.
-
Thermocouples to measure the bulk fluid temperature at the inlet and outlet of the test section.
-
A power supply to provide a known heat flux to the test section.
Procedure:
-
System Setup and Operation:
-
Circulate the heat transfer fluid through the loop at a constant, measured flow rate.
-
Apply a known and constant heat flux to the test section.
-
Allow the system to reach a steady state, where the temperatures are no longer changing with time.
-
-
Data Acquisition:
-
Record the following steady-state data:
-
Fluid flow rate.
-
Power input to the heated test section.
-
Bulk fluid temperature at the inlet and outlet of the test section.
-
Wall temperatures at multiple locations along the test section.
-
-
-
Calculations:
-
Calculate the heat transfer rate (Q): This is the power supplied to the test section.
-
Calculate the average heat transfer coefficient (h):
-
The fundamental equation for convective heat transfer is: Q = h * A * ΔT_lm
-
Where:
-
A is the heat transfer surface area of the test section.
-
ΔT_lm is the log mean temperature difference, calculated as: ΔT_lm = [(T_wall - T_bulk_out) - (T_wall - T_bulk_in)] / ln[(T_wall - T_bulk_out) / (T_wall - T_bulk_in)] (Using an average wall temperature).
-
-
-
Calculate Dimensionless Numbers:
-
Calculate the Reynolds number (Re) to characterize the flow regime (laminar or turbulent).
-
Calculate the Prandtl number (Pr) based on the fluid's properties at the average bulk temperature.
-
Calculate the Nusselt number (Nu = hD/k, where D is the tube diameter and k is the thermal conductivity of the fluid).
-
-
-
Data Correlation:
-
Compare the experimental Nusselt number with established correlations for internal flow, such as the Dittus-Boelter equation (Nu = 0.023 * Re^0.8 * Pr^0.4) for turbulent flow.[5] This helps to validate the experimental results.
-
Visualizations
Workflow for Selection of a High-Temperature Heat Transfer Fluid
Caption: Workflow for selecting a high-temperature heat transfer fluid.
Safety and Handling
-
High-Temperature Hazard: Polyphenyl-based heat transfer fluids operate at temperatures that can cause severe burns. Appropriate personal protective equipment (PPE), including heat-resistant gloves, safety glasses, and protective clothing, must be worn when handling these fluids at elevated temperatures.
-
Thermal Degradation: Overheating the fluid beyond its recommended maximum film temperature can lead to thermal cracking, producing volatile by-products and solid residues (coke). This can reduce heat transfer efficiency and potentially create safety hazards. Proper system design and operation are crucial to prevent overheating.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for the specific heat transfer fluid being used for detailed information on handling, storage, and emergency procedures.
References
- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 3. para-Quaterphenyl - Wikipedia [en.wikipedia.org]
- 4. P-QUATERPHENYL | 135-70-6 [chemicalbook.com]
- 5. HEAT TRANSFER PROPERTIES OF SANTOWAX (Journal Article) | OSTI.GOV [osti.gov]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. p-Terphenyl [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling for Quaterphenyl Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions for the synthesis of quaterphenyls.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Suzuki coupling reaction for quaterphenyl (B1678625) synthesis is resulting in a low yield or failing completely. What are the primary factors to investigate?
Answer:
Low conversion is a common challenge in the synthesis of complex molecules like quaterphenyls, often due to steric hindrance and solubility issues. A systematic approach to troubleshooting is crucial.
-
Catalyst System (Palladium Precursor & Ligand): The choice of catalyst and ligand is critical. For sterically hindered substrates, standard ligands like triphenylphosphine (B44618) (PPh₃) may be ineffective.[1]
-
Recommendation: Switch to bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of the active monoligated palladium(0) species, which is more reactive in the oxidative addition step with sterically demanding aryl halides.[1] They also facilitate the reductive elimination step.
-
-
Base Selection: The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.
-
Recommendation: Screen a variety of bases. While inorganic bases like K₂CO₃ and Cs₂CO₃ are common, stronger bases like K₃PO₄ are often more effective for challenging couplings. The choice of base can be empirical, and literature precedent for similar substrates should be consulted.
-
-
Solvent System & Solubility: Quaterphenyls and their precursors often have poor solubility in common organic solvents, which can severely limit reaction rates.[2][3]
-
Recommendation: Use solvent systems known to dissolve polyaromatic hydrocarbons, such as toluene, xylene, DMF, or dioxane, often with water as a co-solvent.[4] If solubility remains an issue, consider higher reaction temperatures or explore advanced techniques like solid-state cross-coupling via ball-milling for insoluble substrates.[2]
-
-
Reaction Temperature: Insufficient thermal energy can lead to slow reaction kinetics.
-
Recommendation: Gradually increase the reaction temperature. Microwave heating can also be an effective method to accelerate the reaction and improve yields.
-
Issue 2: Significant Side Product Formation
Question: I am observing significant amounts of homocoupled and/or dehalogenated byproducts in my reaction mixture. How can I minimize these side reactions?
Answer:
Side reactions compete with the desired cross-coupling pathway, reducing the overall yield and complicating purification.
-
Homocoupling of Boronic Acid: This side reaction, forming biaryl impurities from the boronic acid starting material, is often promoted by the presence of oxygen.
-
Recommendation: Ensure the reaction is performed under strictly inert conditions. Thoroughly degas all solvents and reagents with argon or nitrogen before adding the palladium catalyst. Using a direct Pd(0) source, like Pd(PPh₃)₄, may also reduce homocoupling compared to Pd(II) precatalysts which can promote this side reaction during their in-situ reduction.[5]
-
-
Dehalogenation/Protodeboronation: The replacement of a halogen on the aryl halide or the boronic acid group with a hydrogen atom can be a significant issue.
-
Recommendation: Use anhydrous solvents to minimize protodeboronation of the boronic acid.[6] Optimizing the base and temperature can also help favor the cross-coupling pathway over dehalogenation.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my this compound product from the crude reaction mixture. What are the best strategies?
Answer:
The purification of polyaromatic hydrocarbons can be challenging due to their low solubility and the presence of structurally similar impurities.[7]
-
Initial Work-up: A standard aqueous work-up is the essential first step to remove the bulk of inorganic salts and water-soluble impurities.[5]
-
Chromatography: Column chromatography is often necessary.
-
Recommendation: Use a silica (B1680970) gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate (B1210297) or hexanes/dichloromethane). A shallow gradient can improve the separation of the product from closely related impurities.
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining high purity material.
-
Recommendation: Toluene, xylene, or a mixture of solvents can be effective for recrystallizing quaterphenyls. Solubility can be low, so hot filtration may be required.
-
-
Palladium Removal: Residual palladium in the final product is a common concern, especially in pharmaceutical applications.
-
Recommendation: Use palladium scavengers, which are functionalized silica or polymers that bind to the palladium, allowing it to be removed by filtration.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for this compound synthesis?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, for sterically hindered couplings often involved in this compound synthesis, catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or other Buchwald ligands) with Pd₂(dba)₃ or Pd(OAc)₂ as the palladium source are generally more effective than Pd(PPh₃)₄.[1]
Q2: What is the ideal base for the Suzuki coupling of biphenyl (B1667301) derivatives?
A2: The choice of base is substrate-dependent. While Na₂CO₃ and K₂CO₃ are widely used, stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective for challenging couplings involving sterically hindered or electron-rich substrates. It is recommended to screen a few bases to find the optimal conditions for your specific reaction.
Q3: My starting materials are not fully dissolving in the reaction solvent. What should I do?
A3: Poor solubility is a common issue with larger aromatic systems.[2][3] You can try using a higher boiling point solvent like xylene or DMF and increasing the reaction temperature. If that fails, you might need to modify your substrates to include solubilizing groups. Alternatively, solvent-free methods like high-temperature ball-milling have been shown to be effective for insoluble reactants.[2]
Q4: How can I effectively remove residual palladium from my final product?
A4: After standard purification methods like chromatography and recrystallization, residual palladium can be removed using palladium scavengers. These are commercially available reagents with functional groups that chelate palladium, allowing for its removal by filtration.
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 85 | Adapted from[8] |
| 2 | K₂CO₃ | DMF/H₂O | 85 | 92 | Adapted from[9] |
| 3 | K₃PO₄ | 1,4-Dioxane/H₂O | 120 | 95+ | Adapted from[9] |
| 4 | Cs₂CO₃ | Toluene/Methanol | Reflux | 82 | Adapted from[10] |
| 5 | Ag₂CO₃ | THF | Room Temp | Good | Adapted from[10] |
Table 2: Comparison of Palladium Catalysts/Ligands for Biaryl Synthesis
| Entry | Palladium Source | Ligand | Substrates | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | PPh₃ | 4-bromophenol + Phenylboronic acid | >90 | Adapted from[2] |
| 2 | Pd₂(dba)₃ | XPhos | 4-bromoacetophenone + Phenylboronic acid | 95+ | Adapted from[9] |
| 3 | Pd(OAc)₂ | P(t-Bu)₃ | Aryl halides + Arylboronic acids | High | Adapted from[6] |
| 4 | PdCl₂(dppf) | dppf | Diaryl bromide + Boronic ester | 75 | Adapted from[1] |
Experimental Protocols
Synthesis of 4″-Bromo-1,1′:2′,1″:2″,1‴-quaterphenyl
This protocol is adapted from a literature procedure for the synthesis of an o-tetraaryl.
Materials:
-
Cyclic dibenziodonium salt (1.0 equiv)
-
(4-bromophenyl)boronic acid (2.2 equiv)
-
Pd(dba)₂ (1 mol %)
-
Anhydrous K₃PO₄ (5.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a reaction tube, add (4-bromophenyl)boronic acid (0.44 mmol, 2.2 equiv) and Pd(dba)₂ (1.15 mg, 0.002 mmol, 1 mol %).
-
Add 2 mL of DCM using a syringe.
-
Stir the reaction mixture for 15 minutes at room temperature.
-
In a separate vial, prepare a suspension of the cyclic dibenziodonium salt (0.2 mmol, 1.0 equiv) and anhydrous K₃PO₄ (212.3 mg, 1.0 mmol, 5.0 equiv) in 2.4 mL of DCM.
-
Add the suspension from step 4 to the reaction tube.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion (monitored by TLC), quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (hexane eluent) to obtain the desired this compound.
Visualizations
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions in this compound synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting guide for quaterphenyl synthesis side reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common side reactions encountered during quaterphenyl (B1678625) synthesis, particularly via Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quaterphenyls?
A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and versatile method for the synthesis of quaterphenyls and other polyphenyl compounds.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron species (like a boronic acid or ester) with an organic halide.[4]
Q2: I am observing a significant amount of a biphenyl-like impurity instead of my desired this compound. What is happening?
A2: You are likely observing a homocoupling side reaction. This is a common issue where two molecules of your boronic acid reagent couple with each other, forming a symmetrical biaryl byproduct.[5] This side reaction consumes your starting material, reduces the yield of the target this compound, and complicates purification.[5]
Q3: My reaction is producing a terphenyl derivative instead of the expected this compound. What could be the cause?
A3: This issue is likely due to a protodeboronation side reaction. In this process, the boronic acid group of your starting material is replaced by a hydrogen atom through protonolysis.[6] This leads to an incomplete extension of the phenyl chain. This side reaction is highly dependent on the reaction conditions and the stability of the specific boronic acid used.[6]
Q4: Why is the choice of palladium catalyst and ligands so critical?
A4: The palladium catalyst and its associated ligands are at the heart of the Suzuki-Miyaura reaction. The ligand stabilizes the palladium center, influences its reactivity, and plays a crucial role in the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][7] Bulky, electron-rich phosphine (B1218219) ligands, for example, can promote the desired coupling but, if not chosen carefully, can sometimes paradoxically accelerate side reactions like protodeboronation.[7][8]
Troubleshooting Guide: Side Reactions
This guide addresses the most common side reactions in detail, offering potential causes and solutions.
Issue 1: Formation of Homocoupling Byproducts
Symptoms:
-
Presence of a symmetrical biaryl byproduct (e.g., biphenyl (B1667301) from phenylboronic acid).
-
Reduced yield of the desired this compound product.
-
Difficult purification due to similar properties of the byproduct and the desired product.[5]
Primary Causes:
-
Presence of Dissolved Oxygen: Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which can then stoichiometrically react with two molecules of the boronic acid to generate the homocoupled product.[5][9][10]
-
Inefficient Precatalyst Activation: Using a Pd(II) precatalyst without an effective initial reduction to the active Pd(0) state can lead to an excess of Pd(II) species that promote homocoupling.[5][9]
Solutions:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture and solvent. This can be achieved by bubbling an inert gas like nitrogen or argon through the solution (subsurface sparging).[11]
-
Use of Reducing Agents: Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture.[11]
-
Catalyst Selection: Employ a Pd(0) source directly (e.g., Pd(PPh₃)₄) or use a precatalyst system known for clean and efficient activation to Pd(0).[9]
Issue 2: Protodeboronation (Hydrolysis of Boronic Acid)
Symptoms:
-
Formation of arenes corresponding to the boronic acid starting material (e.g., benzene (B151609) from phenylboronic acid).[6]
-
Low conversion to the desired this compound product.
Primary Causes:
-
Instability of Boronic Acid: Certain boronic acids, especially some heteroaromatic ones, are prone to hydrolysis under the reaction conditions.[6][9]
-
Reaction Conditions: Factors like the choice of base, solvent, and temperature can influence the rate of protodeboronation.[6] Bases, while essential for the Suzuki reaction, are known to catalyze this side reaction.[8]
-
Slow Cross-Coupling: If the desired cross-coupling reaction is slow, the competing protodeboronation side reaction has more time to occur.[6]
Solutions:
-
Modify the Boron Source: Switch from a boronic acid to a more stable boronic ester, such as a pinacol (B44631) or MIDA boronate ester, or an organotrifluoroborate.[4][6][12] These derivatives often exhibit a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[6]
-
Optimize Reaction Conditions:
-
Anhydrous Conditions: While the Suzuki reaction can tolerate water, minimizing its presence can help suppress hydrolysis for particularly sensitive substrates.
Issue 3: Dehalogenation of Aryl Halide
Symptoms:
-
Formation of a byproduct where the halide on the starting material has been replaced by a hydrogen atom.
-
Reduced overall yield.
Primary Causes:
-
This side reaction can occur after the oxidative addition step. The resulting palladium complex may react with a hydride source in the mixture (often an amine base or an alcohol solvent) to acquire a hydride ligand. Subsequent reductive elimination then releases the dehalogenated arene.[9]
Solutions:
-
Choice of Base and Solvent: Avoid using amine bases or alcohol solvents if dehalogenation is a significant problem. Opt for carbonate or phosphate (B84403) bases and aprotic solvents like toluene, dioxane, or THF.
-
Optimize Ligand: The electronic and steric properties of the ligand can influence the relative rates of reductive elimination of the desired product versus the dehalogenated byproduct. Screening different phosphine ligands may be necessary.
Data Summary
The following table summarizes the influence of various experimental parameters on the common side reactions in this compound synthesis.
| Parameter | Effect on Homocoupling | Effect on Protodeboronation | Effect on Dehalogenation | Recommended Action to Minimize Side Reactions |
| Oxygen | Increases significantly[9][11] | Minimal direct effect | Minimal direct effect | Rigorously degas all solvents and reagents.[11] |
| Pd(II) Species | Increases significantly[5][9] | Can contribute | Can contribute | Use a Pd(0) source or ensure efficient precatalyst reduction; add a mild reducing agent.[11] |
| Base Strength | Minor effect | Stronger bases can increase rate[8] | Amine bases can act as hydride source | Use the mildest effective base (e.g., K₂CO₃, K₃PO₄).[7] |
| Water Content | Minor effect | Increases rate (hydrolysis)[6] | Minor effect | Use anhydrous solvents for sensitive boronic acids; consider stable boronic esters.[6] |
| Catalyst Activity | Indirect effect | High activity outcompetes it[6] | High activity outcompetes it | Use a highly active and selective catalyst/ligand system. |
| Ligand Choice | Can influence Pd(0)/Pd(II) balance | Bulky ligands can increase rate[8] | Can influence reductive elimination pathway | Screen ligands to find optimal balance for reactivity and selectivity.[7] |
Experimental Protocol
General Protocol for Suzuki-Miyaura Synthesis of p-Quaterphenyl (B89873)
This is a representative protocol for the coupling of a dihalobiphenyl with a phenylboronic acid, incorporating best practices to minimize side reactions.
Materials:
-
4,4''-Diiodobiphenyl (1.0 equiv)
-
Phenylboronic acid (2.2-2.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2.4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4,4''-diiodobiphenyl, phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Degassing: Add the toluene/water solvent mixture via syringe. Bubble the inert gas through the stirred solution (subsurface sparging) for 20-30 minutes to ensure complete removal of dissolved oxygen.[11]
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of degassed toluene. Add this catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC/MS.
-
Workup: After the reaction is complete (typically when the starting halide is consumed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude p-quaterphenyl can be purified by recrystallization (e.g., from dimethyl sulfoxide) or column chromatography.[13]
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and solving side reactions.
Desired Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the desired Suzuki-Miyaura cross-coupling.
Homocoupling Side Reaction Pathway
Caption: Mechanism of the Pd(II)-mediated homocoupling side reaction.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. P-QUATERPHENYL | 135-70-6 [chemicalbook.com]
optimizing the performance of quaterphenyl-based electronic devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quaterphenyl-based electronic devices.
Frequently Asked Questions (FAQs)
Q1: What are the typical performance benchmarks for this compound-based Organic Thin-Film Transistors (OTFTs)?
A1: The performance of this compound-based OTFTs is highly dependent on the fabrication parameters, device architecture, and specific derivatives of This compound (B1678625) used. However, some general performance benchmarks have been reported in the literature. Key metrics include charge carrier mobility, on/off current ratio, and threshold voltage.
Data Presentation: Performance of this compound-Based OTFTs
| Parameter | Reported Value Range | Key Influencing Factors |
| Hole Mobility (µh) | 10⁻³ - 1 cm²/Vs | Crystalline quality of the thin film, grain size, molecular ordering, interface quality, and contact resistance. |
| On/Off Current Ratio | 10⁴ - 10⁸ | Gate leakage current, semiconductor film quality, and trap states at the dielectric interface. |
| Threshold Voltage (Vth) | -10 V to -40 V | Interface trap density, fixed charges in the dielectric, and work function mismatch between the electrode and semiconductor. |
| Subthreshold Swing (SS) | 0.5 - 2 V/decade | Density of trap states at the semiconductor-dielectric interface. |
Q2: How does annealing affect the performance of p-quaterphenyl (B89873) thin films?
A2: Annealing is a critical step in optimizing the performance of p-quaterphenyl thin films. It generally improves the crystallinity and molecular ordering of the film, which in turn enhances charge transport. The value of activation energy is known to decrease with annealing, which is attributed to adjustments in the crystallite size.[1]
Q3: What are the common degradation mechanisms in this compound-based devices?
A3: this compound-based devices, like other organic electronic devices, are susceptible to degradation from environmental factors and operational stress. Key degradation mechanisms include:
-
Oxidation: Exposure to oxygen and moisture can lead to the formation of trap states in the organic semiconductor, reducing conductivity and device performance.[2]
-
Photodegradation: Exposure to UV light can damage the light-emitting layer in organic light-emitting diodes (OLEDs).[2]
-
Thermal Degradation: High temperatures can degrade the organic materials and decrease efficiency.[2]
-
Electrical Stress: Prolonged application of a gate bias can lead to a shift in the threshold voltage and a decrease in drain current.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication and characterization of this compound-based electronic devices.
Problem 1: Low Charge Carrier Mobility
-
Possible Cause: Poor crystallinity and molecular ordering of the this compound thin film.
-
Solution:
-
Optimize Deposition Parameters: Control the substrate temperature, deposition rate, and vacuum pressure during thermal evaporation. Slower deposition rates often lead to more ordered films.
-
Post-Deposition Annealing: Anneal the thin film after deposition. For p-quaterphenyl, annealing can improve the structural order.[3]
-
Substrate Surface Treatment: Treat the substrate surface with self-assembled monolayers (SAMs) to promote better molecular ordering.
-
Problem 2: High Contact Resistance
-
Possible Cause: Large energy barrier for charge injection between the source/drain electrodes and the this compound semiconductor.
-
Solution:
-
Electrode Material Selection: Choose electrode materials with a work function that aligns with the HOMO level of p-quaterphenyl for efficient hole injection. Gold (Au) is a commonly used electrode material.
-
Interface Modification: Insert a thin injection layer between the electrode and the semiconductor to reduce the injection barrier.
-
Contact Doping: Doping the semiconductor layer near the contact region can reduce the width of the depletion layer and facilitate charge injection.
-
Problem 3: Device Instability and High Leakage Current
-
Possible Cause: Presence of impurities, pinholes in the dielectric layer, or rough interfaces.
-
Solution:
-
High-Purity Materials: Use high-purity this compound and other materials for device fabrication.
-
Dielectric Optimization: Ensure a smooth and pinhole-free dielectric layer. Consider using a dual-layer dielectric structure for improved performance.
-
Encapsulation: Encapsulate the device to protect it from oxygen and moisture, which can cause degradation and instability.[2]
-
Experimental Protocols
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact p-Quaterphenyl OTFT
-
Substrate Cleaning:
-
Sequentially sonicate a heavily doped silicon wafer with a thermally grown SiO₂ layer (300 nm) in acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a nitrogen gun.
-
Treat the substrate with UV-ozone for 10 minutes to remove organic residues and improve the surface energy.
-
-
p-Quaterphenyl Deposition:
-
Place the cleaned substrate in a high-vacuum thermal evaporator.
-
Evaporate p-quaterphenyl at a rate of 0.1-0.2 Å/s to a thickness of 50 nm.
-
Maintain the substrate at a temperature of 120°C during deposition to promote crystalline growth.
-
-
Post-Deposition Annealing:
-
Transfer the substrate to a nitrogen-filled glovebox.
-
Anneal the film on a hotplate at 150°C for 30 minutes.
-
Allow the film to cool down slowly to room temperature.
-
-
Electrode Deposition:
-
Define the source and drain electrodes using a shadow mask.
-
Deposit 50 nm of gold (Au) through the shadow mask via thermal evaporation at a rate of 0.5 Å/s.
-
-
Characterization:
-
Measure the electrical characteristics of the OTFT in a nitrogen environment using a semiconductor parameter analyzer.
-
Visualizations
Caption: Experimental workflow for fabricating a p-quaterphenyl OTFT.
Caption: Troubleshooting guide for low charge carrier mobility.
References
Technical Support Center: Enhancing the Solubility of p-Quaterphenyl Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with strategies to overcome solubility challenges encountered with p-quaterphenyl (B89873) derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My p-quaterphenyl derivative is poorly soluble in common organic solvents. What initial steps can I take to improve its solubility?
A1: Poor solubility of p-quaterphenyl derivatives is expected due to their rigid, planar, and nonpolar structure. Here are some initial strategies to try:
-
Solvent Screening: Test a wider range of solvents. While p-quaterphenyl itself has slight solubility in toluene (B28343) and hexanes, derivatives with different functional groups may be more soluble in other solvents like chloroform, dichloromethane, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). Heating and sonication can also aid dissolution.[1][2]
-
Co-solvency: Use a mixture of a good solvent (in which the compound has some solubility) and a miscible poor solvent. The addition of a co-solvent can disrupt the solute-solute interactions that favor precipitation and enhance solvation.[3][4] For instance, a toluene/isopropanol system has been used for crystal growth of p-quaterphenyl, indicating some level of solubility in this mixture.[5]
-
Particle Size Reduction: Decreasing the particle size of your solid compound increases the surface area available for solvent interaction, which can improve the dissolution rate.[3][4][6] Techniques like micronization or grinding your material into a fine powder are recommended starting points.
Q2: I'm working in an aqueous environment for a biological assay and my compound is precipitating. What can I do?
A2: Introducing hydrophobic compounds like p-quaterphenyl derivatives into aqueous media is a significant challenge. Here are several approaches:
-
Use of Co-solvents: Prepare a concentrated stock solution of your derivative in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[4][7] This stock can then be diluted into your aqueous buffer. It is crucial to ensure the final concentration of the co-solvent is low enough (typically <1%) to not interfere with your biological system.[7]
-
Surfactants: Employ surfactants to form micelles that can encapsulate the hydrophobic p-quaterphenyl derivative, thereby increasing its apparent solubility in the aqueous medium.[7][8] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used for this purpose. The surfactant concentration should be above its critical micelle concentration (CMC).
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like your p-quaterphenyl derivative, effectively shielding it from the aqueous environment and increasing its solubility.[6][9] Hydroxypropyl-β-cyclodextrin is a frequently used example.[9]
Q3: Can I chemically modify my p-quaterphenyl derivative to permanently increase its solubility?
A3: Yes, chemical modification is a powerful strategy for intrinsically improving solubility. Consider the following approaches:
-
Introduction of Solubilizing Groups: The addition of flexible, non-planar, or polar functional groups can disrupt the crystal packing and improve solvent interactions. A study demonstrated that adding two terminal trimethylsilyl (B98337) (TMS) groups to p-quaterphenyl increased its solubility in toluene by nearly sixfold.[5] Other potential solubilizing groups include alkyl chains, alkoxy chains, or polyethylene (B3416737) glycol (PEG) chains.
-
Introduction of Ionizable Groups: Incorporating acidic or basic functional groups (e.g., carboxylic acids, amines) allows for the formation of salts.[3][8] These salts often exhibit significantly higher aqueous solubility compared to the neutral parent compound.[3][8] The solubility can then be modulated by adjusting the pH of the solution.[3][4]
-
Disruption of Planarity: Introducing bulky substituents can create a "twist" in the p-quaterphenyl backbone. This disruption of planarity can reduce intermolecular stacking and crystal lattice energy, often leading to improved solubility.[10]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to solvent. | Low intrinsic solubility; solvent is not appropriate. | 1. Try heating and sonicating the mixture. 2. Perform a solvent screening with a broader range of solvents (polar aprotic, polar protic, nonpolar). 3. Consider particle size reduction to increase the dissolution rate.[4] |
| Compound dissolves initially but crashes out over time or upon cooling. | Supersaturated solution; low thermodynamic solubility. | 1. Optimize the co-solvent ratio if you are using a solvent mixture. 2. If in an aqueous buffer with a co-solvent stock, try a higher final co-solvent concentration if the experiment allows.[7] 3. For crystalline compounds, investigate different polymorphs as they can have different solubilities.[3] |
| Solubility is still insufficient even with co-solvents and surfactants. | Highly crystalline nature and strong intermolecular forces of the p-quaterphenyl core. | 1. Chemical modification is likely necessary. Introduce solubilizing groups as discussed in Q3. 2. Consider formulating a solid dispersion, where the compound is dispersed within a hydrophilic carrier matrix.[6][8] |
Quantitative Data on Solubility Enhancement
The following table summarizes the reported solubility of p-quaterphenyl and a chemically modified derivative in toluene.
| Compound | Substituent | Solvent | Temperature (°C) | Solubility (g/L) | Fold Increase | Reference |
| p-Quaterphenyl (4P) | None | Toluene | 20-25 | ~0.21-0.22 | - | [5] |
| TMS-4P-TMS | Terminal Trimethylsilyl | Toluene | 25 | ~1.24 | ~5.9x | [5] |
Experimental Protocols
Protocol 1: General Method for Solubility Determination by UV-Vis Spectroscopy
-
Preparation of a Saturated Solution: Add an excess amount of the p-quaterphenyl derivative to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.
-
Measurement: Record the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for the compound.
-
Calculation: Determine the concentration of the diluted solution using a pre-established calibration curve (absorbance vs. concentration). Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound.
Protocol 2: Screening for Improved Aqueous Solubility using a Co-solvent Method
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the p-quaterphenyl derivative in a water-miscible organic solvent (e.g., 10 mM in DMSO).
-
Serial Dilution: In a series of microcentrifuge tubes or a 96-well plate, add your aqueous buffer.
-
Addition of Compound: Add small, precise volumes of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration remains constant and below a level that affects your assay (e.g., 0.5%).
-
Equilibration and Observation: Mix well and allow the solutions to equilibrate at the desired temperature for a set period (e.g., 1-2 hours).
-
Visual and Instrumental Assessment: Visually inspect for any signs of precipitation (cloudiness, solid particles). For a more quantitative measure, you can measure the light scattering of the solutions using a plate reader or nephelometer. A significant increase in scattering indicates precipitation. The highest concentration that remains clear is an estimate of the kinetic solubility under these conditions.
Visualizing Solubility Enhancement Strategies
Caption: Workflow for selecting a strategy to increase the solubility of p-quaterphenyl derivatives.
References
- 1. 135-70-6 CAS MSDS (P-QUATERPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. P-QUATERPHENYL | 135-70-6 [chemicalbook.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Preventing Aggregation of Quaterphenyl Molecules in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of quaterphenyl (B1678625) molecules in solution.
Frequently Asked Questions (FAQs)
Q1: What causes this compound molecules to aggregate in solution?
A1: this compound molecules, like other polycyclic aromatic hydrocarbons (PAHs), have a strong tendency to aggregate in solution primarily due to π-π stacking interactions. These are non-covalent attractive forces between the electron-rich π-systems of adjacent aromatic rings. This aggregation is particularly prevalent in solvents where the molecule has low solubility and at higher concentrations.
Q2: How can I visually identify if my this compound solution has aggregates?
A2: Aggregation can sometimes be observed visually as turbidity, cloudiness, or even precipitation in the solution. However, in many cases, especially at the early stages or with nano-sized aggregates, the solution may appear clear. Therefore, analytical techniques are necessary for confirmation.
Q3: Which analytical techniques are best for detecting and characterizing this compound aggregation?
A3: Several techniques are well-suited for this purpose:
-
UV-Vis Spectroscopy: Aggregation can lead to changes in the absorption spectrum, such as a broadening of the peaks, a shift in the maximum absorption wavelength (λmax), or the appearance of new bands.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is highly effective for detecting the presence and size of aggregates.
-
Diffusion-Ordered NMR Spectroscopy (DOSY): DOSY separates NMR signals based on the diffusion coefficient of molecules. Aggregated molecules diffuse more slowly than individual molecules, resulting in a lower diffusion coefficient, which can be readily observed in a DOSY spectrum.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
Difficulty in dissolving the this compound compound.
-
Precipitation is observed shortly after dissolution.
-
Inconsistent results in downstream applications.
Possible Causes:
-
Inappropriate solvent choice.
-
Low temperature of the solvent.
-
Strong π-π stacking interactions leading to high lattice energy.
Solutions:
-
Solvent Selection: Choose a solvent in which the this compound derivative has higher solubility. Aromatic solvents like toluene (B28343) are often better than aliphatic solvents. Refer to the solubility data in Table 1 for guidance.
-
Temperature Increase: Gently heating the solution can significantly increase the solubility of quaterphenyls. However, be mindful of the solvent's boiling point and the thermal stability of your compound.
-
Sonication: Applying ultrasonic energy can help to break down larger aggregates and facilitate dissolution.
-
Chemical Modification: If feasible, introduce bulky substituents to the this compound core to disrupt π-π stacking and improve solubility.
Issue 2: Formation of Aggregates in a Seemingly Clear Solution
Symptoms:
-
The solution appears clear to the naked eye, but experiments yield inconsistent or unexpected results (e.g., in biological assays or materials fabrication).
-
Broadening or shifting of peaks in UV-Vis spectra over time.
-
High polydispersity index (PDI) in DLS measurements.
Possible Causes:
-
Supersaturation of the solution.
-
Slow aggregation kinetics over time.
-
Changes in temperature or solvent composition (e.g., evaporation).
Solutions:
-
Work at Lower Concentrations: Whenever possible, perform experiments at concentrations well below the solubility limit of the this compound derivative.
-
Employ Anti-Aggregation Strategies:
-
Steric Hindrance: Synthesize this compound derivatives with bulky side groups (the "picket-fence" approach) to sterically inhibit π-π stacking.
-
Use of Surfactants: Add a suitable surfactant to the solution to stabilize the this compound molecules and prevent aggregation. Common surfactants and their typical working concentrations are listed in Table 2.
-
-
Control Environmental Conditions: Maintain a constant temperature and minimize solvent evaporation by keeping containers sealed.
Data Presentation
Table 1: Solubility of p-Quaterphenyl and a Trimethylsilyl (TMS) Derivative in Toluene
| Compound | Solvent | Temperature (°C) | Solubility (g/L) | Citation |
| p-Quaterphenyl | Toluene | 20-25 | 0.21 - 0.22 | [1] |
| TMS-p-Quaterphenyl | Toluene | 25 | 1.24 | [1] |
Table 2: Common Surfactants for Preventing Aggregation of Hydrophobic Molecules in Aqueous Systems
| Surfactant | Type | Critical Micelle Concentration (CMC) in Water | Typical Working Concentration | Citation |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM | Above CMC | [2][3] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~1.0 mM | Above CMC | [2][3] |
| Triton X-100 | Non-ionic | ~0.2-0.9 mM | Above CMC | [2][4][5] |
Note: The effectiveness and optimal concentration of surfactants in organic solvents may vary and require empirical determination.
Experimental Protocols
Protocol 1: Synthesis of a Sterically Hindered this compound Derivative
This protocol is a general guideline for the synthesis of a this compound derivative with bulky 2,6-dimethylphenyl ("picket-fence") groups to inhibit aggregation, adapted from methodologies for synthesizing sterically hindered biaryls.
Objective: To introduce steric hindrance to the this compound core to improve solubility and reduce aggregation.
Materials:
-
Appropriately substituted brominated terphenyl or biphenyl (B1667301) precursor.
-
2,6-Dimethylphenylboronic acid.
-
Palladium catalyst (e.g., Pd(PPh₃)₄).
-
Base (e.g., K₂CO₃ or Cs₂CO₃).
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF).
-
Standard laboratory glassware for inert atmosphere synthesis.
-
Purification supplies (silica gel, solvents for chromatography).
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the brominated precursor (1.0 eq), 2,6-dimethylphenylboronic acid (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS, usually 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Characterization of this compound Aggregation using UV-Vis Spectroscopy
Objective: To detect and monitor the aggregation of this compound molecules by observing changes in their UV-Vis absorption spectrum.
Materials:
-
This compound stock solution of known concentration.
-
High-purity solvent.
-
Quartz cuvettes with a known path length (e.g., 1 cm).
-
UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the this compound stock solution in the desired solvent.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 200-500 nm for quaterphenyls).
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement:
-
Starting with the most dilute solution, rinse the cuvette with a small amount of the sample, then fill the cuvette.
-
Record the absorption spectrum.
-
Repeat for each concentration, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Plot absorbance at λmax versus concentration to generate a Beer-Lambert plot. Deviations from linearity can indicate aggregation.
-
Overlay the spectra from different concentrations. Look for changes in peak shape, broadening, or shifts in λmax, which are indicative of aggregation.[6]
-
Protocol 3: Sizing of this compound Aggregates using Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius and size distribution of this compound aggregates in solution.
Materials:
-
This compound solution.
-
High-purity, filtered solvent (use a 0.02 µm filter).
-
DLS instrument.
-
Clean DLS cuvettes.
Procedure:
-
Sample Preparation:
-
Ensure the sample solution is free of dust and other particulates by filtering it through a syringe filter compatible with the solvent (e.g., 0.2 µm PTFE for organic solvents).
-
Transfer the filtered sample into a clean DLS cuvette. Ensure there are no air bubbles.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to stabilize.
-
Set the experimental parameters in the software, including solvent viscosity and refractive index, and the measurement temperature.
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature (typically 5-10 minutes).
-
Perform the DLS measurement. The instrument will collect data over a set period, performing multiple runs for statistical accuracy.
-
-
Data Analysis:
-
The software will generate a correlation function and calculate the particle size distribution based on intensity, volume, and number.
-
Analyze the size distribution plot to identify the presence of monomers and larger aggregates. The polydispersity index (PDI) will provide an indication of the broadness of the size distribution; a PDI > 0.3 often suggests the presence of aggregates.[7]
-
Protocol 4: Analysis of this compound Aggregation using DOSY NMR
Objective: To differentiate between monomeric and aggregated this compound species based on their diffusion coefficients.
Materials:
-
This compound solution in a suitable deuterated solvent.
-
NMR spectrometer equipped with a pulsed-field gradient (PFG) probe.
-
NMR tubes.
Procedure:
-
Sample Preparation: Prepare a solution of the this compound compound in a deuterated solvent at the desired concentration. Filter the solution if necessary to remove any particulate matter.
-
Instrument Setup:
-
Tune and match the NMR probe for the appropriate nucleus (usually ¹H).
-
Lock and shim the spectrometer on the sample.
-
-
DOSY Experiment Acquisition:
-
Use a standard DOSY pulse sequence (e.g., ledbpgp2s on Bruker systems).
-
Set the key experimental parameters:
-
Diffusion time (Δ or BIGDELTA): The time during which diffusion is allowed to occur. This should be long enough to allow for measurable diffusion but short enough to avoid excessive signal loss due to relaxation. A typical starting value for small molecules is 50-200 ms.
-
Gradient pulse duration (δ or P30): The duration of the gradient pulses. Typical values are 1-4 ms.
-
Gradient strength: The experiment is run as a pseudo-2D, with the gradient strength incremented in a series of steps (e.g., from 2% to 95% of the maximum strength).
-
-
-
Data Processing and Analysis:
-
Process the 2D DOSY data using the appropriate software (e.g., TopSpin, Mnova).
-
The software will fit the decay of the NMR signal intensity as a function of gradient strength to the Stejskal-Tanner equation to extract diffusion coefficients.
-
The resulting DOSY spectrum will display chemical shifts on one axis and diffusion coefficients on the other. Signals from species of different sizes (and thus different diffusion coefficients) will appear at different positions along the diffusion axis. Aggregates will have a significantly smaller diffusion coefficient than the monomeric species.[8]
-
Visualizations
Caption: Mechanism of this compound aggregation via π-π stacking.
Caption: "Picket-fence" strategy to prevent aggregation.
Caption: Workflow for testing anti-aggregation agents.
References
- 1. nmr.vuw.ac.nz [nmr.vuw.ac.nz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Quaterphenyl from Palladium Catalysts
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of quaterphenyl (B1678625) from residual palladium catalysts following synthesis, typically via Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound synthesized via a Suzuki-Miyaura coupling reaction?
A1: Besides the residual palladium catalyst, common impurities include unreacted starting materials (e.g., bromo-terphenyl or phenylboronic acid), homocoupling byproducts (e.g., biphenyl (B1667301) and octaphenyl), and inorganic salts from the base used in the reaction.[1][2] The presence of oxygen can also lead to the formation of undesired side products.[3]
Q2: Why is it critical to remove residual palladium from my this compound product, especially in a pharmaceutical context?
A2: Palladium is a heavy metal with known toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on the amount of residual palladium in active pharmaceutical ingredients (APIs). For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[4] Beyond toxicity, residual palladium can interfere with downstream reactions and biological assays.[4]
Q3: What are the primary methods for removing palladium catalysts from this compound?
A3: The most common and effective methods include:
-
Recrystallization: Exploits the differences in solubility between this compound and impurities at different temperatures.
-
Adsorption: Utilizes materials like activated carbon or palladium scavengers to bind and remove the catalyst.[5]
-
Chromatography: Separates this compound from the catalyst and other impurities based on their differential adsorption on a stationary phase.[2]
-
Filtration: A simple method to remove heterogeneous or precipitated palladium catalysts.[2]
Q4: How do I choose the best purification method for my this compound product?
A4: The choice of method depends on several factors, including the scale of your reaction, the physical state of your crude product (solid or oil), the level of palladium contamination, and the required final purity. Often, a combination of methods is most effective. For instance, an initial filtration and aqueous workup, followed by recrystallization or treatment with a palladium scavenger, is a common workflow.
Troubleshooting Guides
Issue 1: My this compound product is a yellow or off-white solid after initial work-up.
-
Potential Cause: The color may be due to residual palladium catalyst, particularly palladium black (Pd(0) nanoparticles), or colored organic impurities.
-
Troubleshooting Steps:
-
Visual Inspection: A dark or greyish color often indicates the presence of palladium black.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to assess the number of components. A single spot does not guarantee purity, as some impurities may co-elute.
-
Purification Strategy:
-
For Palladium Black: Filtration through a pad of Celite® can be effective.
-
For Soluble Palladium/Colored Impurities: Consider treatment with activated carbon or a palladium scavenger, followed by recrystallization or column chromatography.
-
-
Issue 2: Recrystallization of my this compound does not significantly reduce the palladium content.
-
Potential Cause: The palladium species may be complexed with the this compound molecule or co-crystallize.
-
Troubleshooting Steps:
-
Solvent Selection: Experiment with different recrystallization solvents. While dimethyl sulfoxide (B87167) (DMSO) is a known solvent for recrystallizing p-quaterphenyl, toluene (B28343) can also be effective, especially with controlled cooling.[6][7]
-
Pre-treatment: Before recrystallization, treat the crude product with a palladium scavenger or activated carbon to remove the bulk of the catalyst.
-
Two-Solvent Recrystallization: If a single solvent is ineffective, a two-solvent system (one in which this compound is soluble and one in which it is insoluble) may improve purification.
-
Issue 3: After using a palladium scavenger, I have low recovery of my this compound product.
-
Potential Cause: The scavenger may be non-selectively adsorbing your product.
-
Troubleshooting Steps:
-
Reduce Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal. This may require some optimization.
-
Wash the Scavenger: After filtration, thoroughly wash the scavenger with a suitable solvent to recover any adsorbed product.
-
Select a Different Scavenger: Different scavengers have different binding properties. If one type leads to significant product loss, try another (e.g., switch from a silica-based to a polymer-based scavenger).
-
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize the typical efficiencies of various palladium removal techniques. Note that the actual performance can vary depending on the specific reaction conditions, the form of the palladium catalyst, and the properties of the target molecule.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Typical Loading | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Silica-Thiol (Si-Thiol) | 5-10 wt% | 500 | <10 | >98 | [8] |
| Macroporous Polystyrene-TMT (MP-TMT) | 50 wt% | 852 | <10 | >98.8 | [9] |
| Silica-Thiourea | N/A | 150-220 | <1 | >99.5 | [10] |
| Hybrid Hydrogel (DBS-hydrazide/agarose) | N/A | N/A | <0.04 | >99.9 | [11] |
Table 2: Efficiency of Activated Carbon
| Activated Carbon Type | Loading | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Notes | Reference |
| Standard Activated Carbon | 10-20 wt% | 500 | ~65 | ~87 | Product loss can be significant. | [8] |
| Darco® KB-G | 0.6 w/w | 1668 | 633 | 62.1 | - | [5] |
| TMT + Activated Charcoal (Binary System) | 20 mol% TMT, 0.2 wt charcoal | 2239 | 20 | >99 | Synergistic effect observed. | [4] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is a general guideline for the recrystallization of p-quaterphenyl. The choice of solvent and specific temperatures may require optimization.
-
Solvent Selection: Based on literature, dimethyl sulfoxide (DMSO) or toluene are suitable solvents. Toluene is often preferred due to its lower boiling point.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot toluene (heated to near its boiling point of 111°C) to just dissolve the solid. Use a magnetic stirrer and hot plate.
-
-
Hot Filtration (Optional): If insoluble impurities (like palladium black) are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
-
Drying: Dry the purified this compound crystals under vacuum.
Protocol 2: Palladium Removal using a Scavenger Resin (Batch Method)
This protocol describes a general procedure for using a solid-supported palladium scavenger.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., toluene, THF, or ethyl acetate).
-
Scavenger Addition: Add the recommended amount of palladium scavenger resin (typically 3-5 equivalents relative to the initial palladium catalyst loading) to the solution.[5]
-
Stirring: Stir the mixture at room temperature for 4-16 hours. The optimal time should be determined experimentally.[5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger resin.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified this compound.
-
Analysis: Quantify the residual palladium using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 3: Palladium Removal using Activated Carbon
This protocol provides a general method for palladium removal with activated carbon.
-
Dissolution: Dissolve the crude this compound in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 1 to 18 hours.[5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Isolation: Combine the filtrate and washings and concentrate to obtain the purified product.
Protocol 4: Purification by Silica (B1680970) Gel Chromatography
This protocol outlines the purification of this compound using column chromatography.
-
TLC Analysis: Determine an appropriate solvent system using TLC that provides good separation between this compound and its impurities. A non-polar eluent system, such as hexane/toluene or hexane/dichloromethane (B109758), is a good starting point.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and load it onto the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for high residual palladium.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. sopachem.com [sopachem.com]
- 10. environmentalgenome.org [environmentalgenome.org]
- 11. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Bayesian Optimization for Tuning Quaterphenyl Material Properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bayesian optimization to tune the material properties of quaterphenyls.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and why is it suitable for tuning quaterphenyl (B1678625) properties?
A1: Bayesian optimization is a powerful machine learning technique for optimizing black-box functions that are expensive to evaluate.[1][2] In the context of quaterphenyls, synthesizing and characterizing new derivatives or running high-fidelity computational simulations is time-consuming and resource-intensive. Bayesian optimization intelligently explores the vast chemical space of this compound derivatives to identify candidates with desired properties (e.g., high thermal stability, optimal electronic properties) in a significantly fewer number of experiments compared to traditional trial-and-error approaches or grid searches.[3][4]
Q2: What are the key components of a Bayesian optimization workflow for this compound tuning?
A2: A typical Bayesian optimization workflow for tuning this compound properties involves the following components:
-
Objective Function: A function that quantifies the material property you want to optimize (e.g., melting point, HOMO-LUMO gap, solubility).
-
Search Space: The defined range of possible chemical modifications to the this compound scaffold or the synthesis parameters.
-
Surrogate Model: A probabilistic model (commonly a Gaussian Process) that approximates the objective function based on the experimental data.[4]
-
Acquisition Function: A function that guides the selection of the next this compound derivative to synthesize or simulate by balancing exploration (sampling in regions of high uncertainty) and exploitation (sampling in regions of promising predicted properties).[4]
-
Experimental/Computational Evaluation: The actual synthesis and characterization or the computational simulation of the suggested this compound candidate.
Q3: How do I define the search space for my this compound optimization experiment?
A3: The search space definition is critical and depends on your synthetic capabilities or computational setup. For experimental work, it could involve a discrete set of possible functional groups to attach to the this compound backbone and a continuous range for reaction conditions like temperature and pressure. For computational studies, the search space can be much larger, encompassing a wider variety of substituents and their positions on the this compound rings.
Q4: What are some common objective functions for this compound property tuning?
A4: The choice of the objective function depends on the desired application of the this compound material. Common objective functions include:
-
Maximizing the HOMO-LUMO gap for electronic applications (e.g., OLEDs).
-
Maximizing thermal stability (e.g., high melting or decomposition temperature).
-
Optimizing solubility in a specific solvent.
-
Minimizing the synthesis cost while maintaining a certain performance threshold.
Q5: How many initial experiments should I run before starting the Bayesian optimization loop?
A5: There is no fixed number, but it is generally recommended to start with a small, diverse set of initial experiments to provide the surrogate model with a reasonable starting point. A common approach is to use a space-filling design like a Latin hypercube sample to select the initial candidates.[1] For a typical this compound functionalization study, starting with 5-10 initial data points is a reasonable starting point.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| The optimization is not converging to a good solution. | Poor initial sampling: The initial data points may not be representative of the search space, leading the model to get stuck in a local optimum. | 1. Increase the diversity of the initial sample set. 2. Manually select a few initial points based on prior chemical knowledge. |
| Inappropriate surrogate model: The chosen surrogate model (e.g., Gaussian Process with a specific kernel) may not be suitable for the complexity of the property landscape. | 1. Experiment with different kernels for the Gaussian Process (e.g., Matern, RBF). 2. Consider using a different surrogate model, such as a Random Forest or a Bayesian Neural Network, if the property landscape is expected to be highly non-linear or discontinuous. | |
| The algorithm repeatedly suggests very similar this compound structures. | Over-exploitation: The acquisition function may be too focused on exploiting known good regions of the search space and not exploring new, uncertain areas. | 1. Adjust the parameters of the acquisition function to favor more exploration. For example, in the Upper Confidence Bound (UCB) acquisition function, increase the exploration parameter. |
| The computational cost of the Bayesian optimization itself is too high. | Large dataset: As the number of evaluated candidates grows, retraining the surrogate model at each step can become computationally expensive. | 1. For very large datasets, consider using a more scalable surrogate model. 2. Implement a strategy to update the model with batches of experiments rather than a single point at a time.[5] |
| The suggested synthesis pathways are not experimentally feasible. | Unconstrained search space: The optimization algorithm is unaware of synthetic accessibility constraints. | 1. Incorporate constraints into the optimization problem to exclude molecules that are known to be difficult or impossible to synthesize.[6][7] 2. Use a molecular representation that implicitly encodes synthetic feasibility. |
Experimental Protocols
Protocol 1: Computational Screening of this compound Derivatives for Optimal HOMO-LUMO Gap
-
Define the Search Space:
-
Scaffold: p-Quaterphenyl.
-
Substituents: A discrete set of electron-donating (-CH₃, -OCH₃, -NH₂) and electron-withdrawing (-CN, -NO₂, -CF₃) groups.
-
Substitution Sites: All available positions on the four phenyl rings.
-
-
Initial Data Generation:
-
Randomly select 10 unique substituted this compound structures from the defined search space.
-
For each structure, perform a geometry optimization and calculate the HOMO and LUMO energy levels using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).
-
The objective function is the HOMO-LUMO gap (LUMO energy - HOMO energy).
-
-
Bayesian Optimization Loop:
-
Initialize a Gaussian Process surrogate model with the initial 10 data points.
-
Use the Expected Improvement (EI) acquisition function to propose the next candidate structure.
-
Perform the DFT calculation for the proposed candidate.
-
Update the surrogate model with the new data point.
-
Repeat for a predefined number of iterations or until convergence.
-
Protocol 2: Experimental Optimization of this compound Synthesis Yield
-
Define the Search Space:
-
Initial Data Generation:
-
Use a Latin hypercube sampling design to select 8 initial sets of reaction conditions.
-
Perform the synthesis for these 8 conditions.
-
Measure the reaction yield for each experiment. The yield is the objective function to be maximized.
-
-
Bayesian Optimization Loop:
-
Train a Gaussian Process model on the initial 8 experimental results.
-
Use the Upper Confidence Bound (UCB) acquisition function to suggest the next set of reaction conditions.
-
Perform the experiment under the suggested conditions and measure the yield.
-
Add the new data point to the dataset and retrain the surrogate model.
-
Continue for a set number of experiments.
-
Data Presentation
Table 1: Physical and Electronic Properties of this compound Isomers
| Property | p-Quaterphenyl | m-Quaterphenyl | o-Quaterphenyl |
| CAS Number | 135-70-6 | 1166-18-3 | 641-96-3 |
| Molecular Formula | C₂₄H₁₈ | C₂₄H₁₈ | C₂₄H₁₈ |
| Molecular Weight ( g/mol ) | 306.4 | 306.4 | 306.4 |
| Melting Point (°C) | >300 | 87-89 | 118-120 |
| Boiling Point (°C) | 428 (at 18 mmHg) | 435 | 423 |
| Calculated HOMO (eV) | -6.2 | -6.3 | -6.1 |
| Calculated LUMO (eV) | -1.9 | -1.8 | -1.7 |
| Calculated HOMO-LUMO Gap (eV) | 4.3 | 4.5 | 4.4 |
Note: HOMO, LUMO, and Gap values are illustrative and would be obtained from computational chemistry software.
Table 2: Example Results from a Bayesian Optimization Campaign for Maximizing HOMO-LUMO Gap
| Iteration | Suggested Substituent | Substitution Position | Calculated Gap (eV) |
| Initial 1 | -H | - | 4.30 |
| Initial 2 | -NO₂ | 4 | 3.85 |
| Initial 3 | -OCH₃ | 4' | 4.45 |
| BO 1 | -CN | 4,4''' | 3.95 |
| BO 2 | -NH₂ | 4 | 4.52 |
| BO 3 | -OCH₃ | 4,4''' | 4.61 |
| BO 4 | -NH₂ | 4,4''' | 4.68 |
| BO 5 | -NH₂ | 2,2''' | 4.55 |
Visualizations
Caption: Experimental workflow for Bayesian optimization of this compound properties.
Caption: Logical relationship of core components in Bayesian optimization.
References
- 1. Bayesian Optimization for Functional Materials and Devices | Research | Dowling Lab | University of Notre Dame [dowlinglab.nd.edu]
- 2. researchgate.net [researchgate.net]
- 3. Revisions | OpenReview [openreview.net]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. m.youtube.com [m.youtube.com]
- 6. [2203.17241] Bayesian optimization with known experimental and design constraints for chemistry applications [arxiv.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. mlmi.eng.cam.ac.uk [mlmi.eng.cam.ac.uk]
- 9. 135-70-6 CAS MSDS (P-QUATERPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound | C24H18 | CID 14422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. o-Quaterphenyl | C24H18 | CID 12549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fluorescence Quantum Yield of Quaterphenyl Compounds
Welcome to the technical support center for quaterphenyl (B1678625) compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fluorescence quantum yield of their this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a typical fluorescence quantum yield for a this compound compound?
The fluorescence quantum yield (ΦF) of this compound compounds can vary significantly based on their structure and environment. For instance, unsubstituted p-quaterphenyl (B89873) in cyclohexane (B81311) has a high quantum yield of approximately 0.89.[1][2] However, derivatives can exhibit a wide range of quantum yields depending on factors like substituents and solvent polarity.
Q2: What are the primary factors that decrease the fluorescence quantum yield of my this compound compound?
Several factors can lead to a lower than expected quantum yield by promoting non-radiative decay pathways:
-
Aggregation-Caused Quenching (ACQ): At high concentrations, the planar structure of quaterphenyls can lead to π-π stacking and aggregate formation, which quenches fluorescence.[3][4]
-
Solvent Effects: The polarity of the solvent can significantly influence the quantum yield. Polar solvents can sometimes stabilize non-emissive charge transfer states, leading to reduced fluorescence.
-
Molecular Rigidity: A lack of rigidity in the molecular structure can allow for vibrational and rotational motions that dissipate the excited state energy through non-radiative pathways.[5][6]
-
Presence of Quenchers: Impurities or other substances in the solution, such as dissolved oxygen or halide ions, can deactivate the excited state of the fluorophore.[7][8]
-
Substituent Effects: The nature and position of chemical groups attached to the this compound core can alter its electronic properties and, consequently, its fluorescence efficiency.
Q3: Can aggregation ever increase the fluorescence of this compound compounds?
Yes, this phenomenon is known as Aggregation-Induced Emission (AIE). While typically aggregation leads to quenching for many planar aromatic compounds, certain structural modifications can reverse this effect. For instance, dumbbell-shaped organogelators with a p-quaterphenylene core have been shown to exhibit strong fluorescence emission when they aggregate.[9][10] This is often due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and forces the molecule to release its energy as light.[11][12]
Troubleshooting Guides
Issue 1: Low Fluorescence Quantum Yield in Solution
If you are observing a weak fluorescence signal from your this compound compound in solution, follow these troubleshooting steps.
Troubleshooting Workflow for Low Quantum Yield
Caption: A flowchart for troubleshooting low fluorescence quantum yield.
Possible Causes & Solutions:
-
Purity: Impurities can act as quenchers.
-
Solution: Verify the purity of your compound using techniques like HPLC and NMR spectroscopy. Purify the sample if necessary.
-
-
Concentration: High concentrations can lead to self-quenching and inner filter effects.
-
Solvent Polarity: The solvent environment can significantly impact fluorescence.
-
Solution: Test the fluorescence of your compound in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, dichloromethane, ethanol).[14] Nonpolar solvents often favor high quantum yields for quaterphenyls.
-
-
Solvent Viscosity: Low viscosity solvents may allow for more molecular motion, which can increase non-radiative decay.
-
Dissolved Oxygen: Molecular oxygen is a known quencher of fluorescence.
-
Solution: De-gas your solvent by bubbling an inert gas like nitrogen or argon through the solution before measurement.[8]
-
Issue 2: Fluorescence Quenching at High Concentrations (ACQ)
If you observe that the fluorescence intensity of your this compound compound decreases as you increase its concentration, you are likely encountering Aggregation-Caused Quenching (ACQ).
ACQ vs. AIE Mechanism
Caption: Comparison of ACQ and AIE mechanisms.
Possible Causes & Solutions:
-
π-π Stacking: The planar structure of quaterphenyls facilitates close packing and intermolecular interactions that lead to quenching.
-
Solution 1: Structural Modification: Introduce bulky substituents onto the this compound backbone. This sterically hinders the molecules from getting close enough to form quenching aggregates.[4]
-
Solution 2: Host-Guest Chemistry: Encapsulate the this compound molecules in a host molecule, such as a cyclodextrin, to prevent self-aggregation.[4]
-
Solution 3: Polymer Matrix: Disperse the this compound molecules in a solid polymer matrix. This physically separates the fluorophores and prevents aggregation.[3]
-
Quantitative Data
The fluorescence quantum yield of this compound and its derivatives is highly dependent on the solvent environment. Below is a summary of reported quantum yields for select compounds.
Table 1: Fluorescence Quantum Yields of this compound and its Derivatives in Various Solvents
| Compound | Solvent | Quantum Yield (ΦF) |
| p-Quaterphenyl (PQP) | Cyclohexane | 0.89 - 0.91[1][14][16] |
| p-Quaterphenyl (PQP) | Dioxane | 0.90[14] |
| p-Quaterphenyl (PQP) | Ethanol | 0.80[2] |
| 4,4'''-bis-(2-butyloctyloxy)-p-quaterphenyl (BBQ) | Dioxane | 0.91[14] |
| 3,3''-Dimethyl-p-Quaterphenyl | Cyclohexane | 1.00[17] |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol describes the comparative method for determining the fluorescence quantum yield of a this compound compound by referencing a standard with a known quantum yield.
Experimental Workflow for Quantum Yield Measurement
Caption: Workflow for relative fluorescence quantum yield determination.
Materials:
-
Test this compound compound
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.546)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Methodology:
-
Select a Standard: Choose a standard that absorbs and emits in a similar wavelength range to your sample.
-
Prepare Solutions:
-
Prepare a stock solution of your test compound and the standard in the same solvent.
-
From the stock solutions, prepare a series of 5-6 dilutions for both the test sample and the standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.02 and 0.1.
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
Note the absorbance value at the chosen excitation wavelength.
-
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer. Use the same excitation wavelength for both the sample and the standard.
-
Ensure that the excitation and emission slit widths are identical for all measurements.
-
Record the fluorescence emission spectrum for each dilution. The scan range should cover the entire emission profile.
-
Record the emission spectrum of a solvent blank and subtract it from each sample and standard spectrum.
-
-
Data Analysis:
-
For each corrected emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculate Quantum Yield:
-
Use the following equation to calculate the quantum yield of your sample (ΦX): ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the test sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
-
Protocol 2: Investigating Aggregation-Caused Quenching (ACQ)
Objective: To determine if the observed low quantum yield is due to aggregation.
Methodology:
-
Prepare a concentrated stock solution of your this compound compound in a solvent in which it is highly soluble.
-
Select a "poor" solvent in which the compound is less soluble. The addition of this poor solvent will induce aggregation.
-
Titration Experiment:
-
Place a dilute solution of your compound (in the "good" solvent) in a cuvette.
-
Measure the fluorescence spectrum.
-
Incrementally add small aliquots of the "poor" solvent to the cuvette.
-
Measure the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum versus the percentage of the "poor" solvent.
-
A significant decrease in fluorescence intensity with increasing amounts of the poor solvent is indicative of ACQ.
-
References
- 1. omlc.org [omlc.org]
- 2. exciton.luxottica.com [exciton.luxottica.com]
- 3. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of temperature and viscosity on intramolecular charge-transfer fluorescence of a 4-p-dimethylaminostyrylpyridinium salt in protic solvents - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. p-Quaterphenylene as an Aggregation-Induced Emission Fluorogen in Supramolecular Organogels and Fluorescent Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.pku.edu.cn [chem.pku.edu.cn]
- 12. What Leads to Aggregation-Induced Emission? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. web.vu.lt [web.vu.lt]
- 16. PhotochemCAD | p-Quaterphenyl [photochemcad.com]
- 17. Quantum Yield [3,3"-Dimethyl-P-Quaterphenyl] | AAT Bioquest [aatbio.com]
effect of solvent on the electronic and optical properties of tetramethyl-p-quaterphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the effect of solvent on the electronic and optical properties of tetramethyl-p-quaterphenyl and related oligo-p-phenylene derivatives.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during experimental studies of solvatochromism.
Frequently Asked Questions (FAQs)
-
Q1: What is solvatochromism and why is it important for studying tetramethyl-p-quaterphenyl? A1: Solvatochromism is the change in the color of a solution when the solute is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule by the solvent. Studying the solvatochromism of tetramethyl-p-quaterphenyl provides insights into its electronic structure, the nature of its excited states, and its interactions with the surrounding environment, which is crucial for applications in organic electronics and as fluorescent probes.
-
Q2: How does solvent polarity affect the absorption and emission spectra of tetramethyl-p-quaterphenyl? A2: The effect of solvent polarity on the spectra depends on the change in the dipole moment of the molecule upon excitation. For nonpolar molecules like p-quaterphenyl (B89873) derivatives, which have a small ground-state dipole moment that may increase upon excitation, a bathochromic (red) shift in the emission spectrum is often observed with increasing solvent polarity. This is due to the stabilization of the more polar excited state by the polar solvent.
-
Q3: What are the key photophysical parameters to measure in a solvatochromic study? A3: The key parameters include the absorption maximum (λ_abs_), emission maximum (λ_em_), Stokes shift (the difference in wavenumber between the absorption and emission maxima), fluorescence quantum yield (Φ_f_), and fluorescence lifetime (τ_f_). These parameters provide a comprehensive picture of the influence of the solvent on the electronic and optical properties of the molecule.
Troubleshooting Guides
-
Issue 1: Inconsistent or noisy UV-Vis absorption spectra.
-
Possible Cause: Impurities in the solvent or sample, or instrument instability.
-
Troubleshooting Steps:
-
Use high-purity spectroscopic grade solvents.
-
Ensure cuvettes are clean and free of scratches.
-
Run a baseline correction with the pure solvent before measuring the sample.
-
Check the instrument's lamp and detector performance.
-
-
-
Issue 2: Low fluorescence intensity or no detectable signal.
-
Possible Cause: Low concentration, inner filter effect, or incompatible solvent.
-
Troubleshooting Steps:
-
Ensure the concentration is appropriate; for fluorescence, solutions should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid the inner filter effect.[1]
-
Check the excitation and emission wavelengths to ensure they are correctly set for the molecule.
-
Verify that the chosen solvent does not quench the fluorescence of the compound.
-
-
-
Issue 3: Unexpected shifts or changes in the shape of the emission spectrum.
-
Possible Cause: Presence of aggregates, excimer formation, or chemical degradation of the sample.
-
Troubleshooting Steps:
-
Measure the absorption and emission spectra at different concentrations to check for aggregation or excimer formation.
-
Protect the sample from prolonged exposure to light to prevent photodegradation.
-
Ensure the solvent is inert and does not react with the solute.
-
-
Data Presentation
The following table summarizes the photophysical properties of p-quaterphenyl (PQP) and a substituted derivative, 4,4'''-bis-(2-butyloctyloxy)-p-quaterphenyl (BBQ), in various solvents. This data can serve as a reference for expected trends in tetramethyl-p-quaterphenyl.
| Compound | Solvent | Absorption Max (λ_abs_ nm) | Emission Max (λ_em_ nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f_) | Fluorescence Lifetime (τ_f_ ns) |
| PQP | Cyclohexane | 295 | 348 | 4995 | 0.91 | 1.07 |
| PQP | Dioxane | - | 352 | - | 0.90 | 1.06 |
| PQP | Dichloromethane | - | 358 | - | 0.85 | 1.12 |
| BBQ | Cyclohexane | 322 | 378 | 4676 | 0.85 | 0.81 |
| BBQ | Dioxane | - | 385 | - | 0.81 | 0.82 |
| BBQ | Dichloromethane | - | 392 | - | 0.78 | 0.85 |
Data for PQP and BBQ are adapted from Kawski et al., Z. Naturforsch. 51a, 905-909 (1996).
Experimental Protocols
Protocol 1: Measurement of Absorption and Emission Spectra
-
Solution Preparation:
-
Prepare a stock solution of tetramethyl-p-quaterphenyl in a high-purity, non-polar solvent (e.g., cyclohexane) at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a series of dilutions in various spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) to a final concentration of approximately 10⁻⁶ M.
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching cuvette with the sample solution.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 250-450 nm).
-
The absorption maximum (λ_abs_) is the wavelength at which the absorbance is highest.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_abs_).
-
Record the emission spectrum over a suitable wavelength range, starting from a wavelength slightly longer than the excitation wavelength.
-
The emission maximum (λ_em_) is the wavelength at which the fluorescence intensity is highest.
-
Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to minimize inner filter effects.[1]
-
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
-
Reference Standard:
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to tetramethyl-p-quaterphenyl (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f_ = 0.546).
-
-
Measurements:
-
Prepare solutions of the standard and the sample in the same solvent (or solvents of similar refractive index) with absorbances below 0.1 at the excitation wavelength.
-
Measure the absorption spectra of both the standard and the sample.
-
Measure the fluorescence emission spectra of both the standard and the sample, using the same excitation wavelength and instrument settings.
-
-
Calculation:
-
The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
'sample' and 'ref' refer to the sample and the reference standard, respectively.
-
-
Visualizations
Caption: Experimental workflow for studying the solvatochromic effects on tetramethyl-p-quaterphenyl.
Caption: Logical relationships between solvent properties and the photophysical properties of a solute.
References
Validation & Comparative
A Comparative Study: Quaterphenyl vs. Terphenyl as Ultraviolet Laser Dyes
In the realm of ultraviolet (UV) laser dyes, p-terphenyl (B122091) (PTP) and p-quaterphenyl (B89873) (PQP) stand out for their efficiency and photostability.[1] This guide provides a detailed comparison of their performance as laser dyes, supported by experimental data, to aid researchers in selecting the optimal dye for their applications.
Performance Characteristics: A Quantitative Comparison
The selection of a laser dye is governed by several key performance indicators, including absorption and emission wavelengths, fluorescence quantum yield, tuning range, and photostability. The following table summarizes the key performance parameters for p-terphenyl and p-quaterphenyl based on available experimental data.
| Property | p-Terphenyl (PTP) | p-Quaterphenyl (PQP) & Derivatives | Solvent(s) | Key Findings & Citations |
| Absorption Max (λ_abs) | ~280 - 300 nm | ~310 - 340 nm | Cyclohexane (B81311), p-Dioxane | PQP derivatives show a red-shift in absorption, making them suitable for pumping with sources like the 355 nm Nd:YAG laser.[2] |
| Fluorescence Max (λ_fl) | ~340 nm | ~360 - 390 nm | Cyclohexane, p-Dioxane | The longer conjugated system of quaterphenyl (B1678625) results in a bathochromic shift of the fluorescence emission. |
| Fluorescence Quantum Yield (Φ_f) | > 0.85[3] | 0.91 (PQP), 0.97-0.98 for derivatives[4] | Dioxane | Both dye classes exhibit high fluorescence quantum yields, a prerequisite for efficient laser action.[3][4] |
| Laser Tuning Range | 321.8 - 365.3 nm[5] | ~365 - 390 nm for bridged derivatives[6] | Cyclohexane, p-Dioxane | Dye mixing of a terphenyl derivative with PQP has been shown to broaden the tuning range to about 28 nm.[7] |
| Conversion Efficiency | ~10%[5] | High efficiencies reported, with some derivatives showing only a slight decrease compared to reference dyes for a significant gain in stability.[2] | Cyclohexane, p-Dioxane | Alkyl substitution on the phenyl rings can enhance conversion efficiency and photostability.[3] |
| Photostability (Half-life) | Alkyl substituted derivatives can have up to three times greater half-life than the parent PTP.[7] | Ring-bridged and alkyl-substituted derivatives show significantly improved photostability, with some offering more than an order of magnitude improvement over reference dyes like BBQ.[2] | p-Dioxane, n-Heptane | Photodegradation mechanisms are solvent-dependent. In p-dioxane, quenching by photoproducts is a major factor for PTP, while in n-heptane, the loss is mainly due to dye degradation.[7] |
Experimental Protocols
The characterization of laser dyes involves a series of standardized experiments to quantify their performance. The following are detailed methodologies for key experiments.
Spectroscopic Measurements (Absorption and Fluorescence)
-
Objective: To determine the absorption and fluorescence spectra of the dye.
-
Methodology:
-
Prepare dilute solutions of the dye in a spectroscopic grade solvent (e.g., cyclohexane or p-dioxane).
-
Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum using a spectrofluorometer, exciting at the absorption maximum.
-
The Stokes shift is calculated as the difference between the peak fluorescence and peak absorption wavelengths.[3]
-
Fluorescence Quantum Yield Determination
-
Objective: To measure the efficiency of the dye in converting absorbed photons into emitted photons.
-
Methodology (Comparative Method):
-
Select a standard dye with a known quantum yield that absorbs and emits in a similar spectral region (e.g., p-terphenyl in cyclohexane with a reported quantum yield of 0.77).[6]
-
Prepare a series of dilute solutions of both the sample and standard dyes with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s / n_r)^2 where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts s and r refer to the sample and reference, respectively.
-
Laser Performance Evaluation (Tuning Range and Conversion Efficiency)
-
Objective: To determine the operational wavelength range and the efficiency of the dye laser.
-
Methodology:
-
The laser dye solution is circulated through a dye cell within a laser cavity.
-
An appropriate pump laser, such as an excimer laser (e.g., XeCl at 308 nm) or a frequency-multiplied Nd:YAG laser, is used to excite the dye.[2][3]
-
The dye laser output is directed to a power/energy meter to measure the output energy per pulse.
-
The conversion efficiency is calculated as the ratio of the dye laser output energy to the pump laser energy incident on the dye cell.[3]
-
To determine the tuning range, a wavelength-selective element (e.g., a diffraction grating or a prism) is incorporated into the laser cavity. The output wavelength is systematically varied, and the output energy is measured at each wavelength to map the tuning curve.
-
Photostability Measurement (Half-life)
-
Objective: To quantify the durability of the dye under laser operation.
-
Methodology:
-
The dye laser is operated at a constant pump energy and repetition rate.
-
The output power of the dye laser is monitored over time.
-
The half-life is defined as the total input energy (in kJ/liter of dye solution) required to reduce the dye laser output to 50% of its initial value.[7]
-
Solvent and cover gas can significantly impact photostability and should be controlled and reported.[7]
-
Visualizing the Processes
To better understand the experimental workflow and the fundamental principles of laser dyes, the following diagrams are provided.
Caption: Experimental workflow for laser dye characterization.
Caption: Simplified Jablonski diagram for a laser dye.
Conclusion
Both p-terphenyl and p-quaterphenyl are excellent parent chromophores for ultraviolet laser dyes. The choice between them depends on the specific requirements of the application.
-
p-Terphenyl and its derivatives are suitable for applications requiring laser emission in the shorter UV range (around 340 nm).
-
p-Quaterphenyl and its derivatives offer access to longer UV wavelengths (360-390 nm) and can be pumped efficiently by the third harmonic of Nd:YAG lasers.[2] The development of ring-bridged and alkyl-substituted quaterphenyls has led to dyes with exceptional photostability, making them ideal for applications demanding long operational lifetimes.[2]
The continuous research into structural modifications of these oligophenylenes, such as alkyl substitution and ring bridging, has been crucial in enhancing their solubility, efficiency, and particularly their photostability, pushing the boundaries of UV dye laser performance.[2][3]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lanlexperts.elsevierpure.com [lanlexperts.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. The photophysics and photochemistry of ultraviolet laser dyes - ProQuest [proquest.com]
Validating the Purity of Synthesized Quaterphenyl: A Chromatographic Comparison Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of chromatographic techniques for validating the purity of quaterphenyl (B1678625), a key structural motif in various functional materials and pharmaceutical compounds. We present detailed experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).
The synthesis of this compound, often achieved through cross-coupling reactions like the Suzuki or Kumada methods, can result in a product contaminated with unreacted starting materials, homocoupled byproducts such as biphenyl (B1667301), and various isomers of this compound itself. The choice of chromatographic method for purity analysis depends on the specific requirements of the analysis, including the desired level of sensitivity, the need for structural confirmation of impurities, and the required sample throughput.
Comparative Analysis of Chromatographic Techniques
The performance of HPLC, GC-MS, and TLC for the analysis of synthesized this compound is summarized below. The data highlights the strengths and weaknesses of each technique in terms of resolution, sensitivity, and throughput, enabling an informed decision for purity validation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection. | Differential migration on a solid stationary phase with a liquid mobile phase. |
| Primary Use | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile and semi-volatile impurities. | Rapid, qualitative reaction monitoring and preliminary purity assessment. |
| Resolution | Excellent, especially for isomers when using appropriate columns (e.g., phenyl-hexyl).[1][2] | Very high, capable of separating closely related compounds. | Lower, suitable for separating compounds with significant polarity differences. |
| Sensitivity (LOD/LOQ) | High (LOD: ~0.5 µg/mL, LOQ: ~1.5 µg/mL for impurities). | Very High (LOD: <0.1 µg/mL, LOQ: ~0.3 µg/mL for impurities with SIM). | Moderate (LOD: ~1-5 µg per spot). |
| Analysis Time | 10-20 minutes per sample.[1][2] | 20-30 minutes per sample. | 5-15 minutes per plate (multiple samples). |
| Cost per Sample | Moderate to High. | High. | Low. |
| Key Advantages | High precision and accuracy for quantification; non-destructive. | Provides structural information of impurities through mass spectra. High sensitivity with Selected Ion Monitoring (SIM).[3] | Simple, rapid, and inexpensive; allows for parallel analysis of multiple samples.[4] |
| Limitations | Requires soluble samples; can be complex to develop methods. | Sample must be volatile and thermally stable; potential for thermal degradation. | Primarily qualitative; lower resolution and sensitivity compared to HPLC and GC. |
Experimental Workflow for this compound Purity Validation
The overall process for validating the purity of synthesized this compound involves a systematic workflow from sample preparation to data analysis and reporting. This workflow ensures that the chosen chromatographic method is suitable for its intended purpose and yields reliable results.
Detailed Experimental Protocols
The following protocols provide a starting point for the chromatographic analysis of this compound. Method optimization may be required based on the specific synthesis route and the nature of the expected impurities.
High-Performance Liquid Chromatography (HPLC)
This method is optimized for the separation of this compound isomers and potential byproducts like biphenyl and terphenyl. A phenyl-hexyl stationary phase is recommended for its superior selectivity for aromatic compounds.[1][2]
-
Instrumentation: HPLC system with UV detector.
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Gradient Program:
-
0-3 min: 80% B (isocratic)
-
3-11 min: 80% to 100% B (linear gradient)
-
11-15 min: 100% B (isocratic)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., tetrahydrofuran (B95107) or dichloromethane) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Expected Retention Times: Based on similar polyphenyl separations, the expected elution order would be biphenyl, followed by terphenyl isomers, and then this compound isomers, with p-quaterphenyl (B89873) being one of the later eluting isomers.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. The use of Selected Ion Monitoring (SIM) mode can significantly enhance the sensitivity for trace impurity detection.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 280 °C, hold for 5 minutes.
-
Ramp 2: 5 °C/min to 310 °C, hold for 5 minutes.
-
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (or split 10:1 for concentrated samples).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (m/z 50-400) for initial impurity identification.
-
SIM Mode for Trace Analysis: Monitor characteristic ions for expected impurities (e.g., m/z 154 for biphenyl, m/z 230 for terphenyl) and the molecular ion of this compound (m/z 306).
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or toluene (B28343) to a concentration of approximately 1 mg/mL.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for a preliminary assessment of purity.
-
Stationary Phase: Silica gel 60 F254 TLC plates.[4]
-
Mobile Phase: A mixture of non-polar and slightly polar solvents is effective for separating polyphenyls. A good starting point is a mixture of Hexane:Dichloromethane (8:2, v/v) . The polarity can be adjusted to optimize separation.
-
Sample Application: Dissolve the crude and purified this compound samples in a small amount of a volatile solvent (e.g., dichloromethane). Spot the solutions onto the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under UV light (254 nm). This compound and other aromatic impurities will appear as dark spots.
-
Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A single spot for the purified product indicates a high degree of purity. The presence of multiple spots suggests the presence of impurities.
-
By employing these chromatographic techniques and following the detailed protocols, researchers can confidently validate the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.
References
Performance Showdown: A Comparative Guide to Quaterphenyl Isomers in Organic Field-Effect Transistors
A detailed analysis of the performance of quaterphenyl (B1678625) isomers in Organic Field-Effect Transistors (OFETs) reveals significant insights into the structure-property relationships that govern the efficiency of organic electronic devices. While comprehensive experimental data directly comparing all three isomers (para-, meta-, and ortho-quaterphenyl) remains elusive in the reviewed literature, existing research on p-quaterphenyl (B89873) provides a solid benchmark for understanding the potential of this class of materials.
This guide synthesizes the available experimental data for p-quaterphenyl-based OFETs and offers a qualitative comparison with its meta and ortho counterparts based on established principles of organic semiconductor physics. The performance of an OFET is primarily evaluated by three key parameters: charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth)[1].
Quantitative Performance Data
The following table summarizes the reported performance metrics for OFETs fabricated with p-quaterphenyl as the active semiconductor layer. It is important to note that direct, peer-reviewed comparative data for m-quaterphenyl and o-quaterphenyl (B48502) OFETs was not available in the surveyed literature.
| Isomer | Charge Carrier Mobility (µ) (cm²/Vs) | On/Off Current Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| p-Quaterphenyl | ~10-2 | > 104 | Not specified |
| m-Quaterphenyl | Data not available | Data not available | Data not available |
| o-Quaterphenyl | Data not available | Data not available | Data not available |
The data for p-quaterphenyl is based on experiments conducted on oligophenylene series, where device performance was studied as a function of oligomer length[2].
The Influence of Isomerism on OFET Performance
The structural arrangement of the phenyl rings in this compound isomers is expected to have a profound impact on the material's solid-state packing and, consequently, its charge transport properties.
-
p-Quaterphenyl: The linear and planar structure of p-quaterphenyl facilitates ordered molecular packing in the solid state, which is crucial for efficient intermolecular charge hopping. This ordered arrangement typically leads to higher charge carrier mobility compared to its non-linear isomers.
-
m-Quaterphenyl: The bent structure of m-quaterphenyl disrupts the long-range molecular ordering. This less-ordered packing is likely to result in a higher density of trap states and reduced intermolecular electronic coupling, which would theoretically lead to lower charge carrier mobility and a less favorable on/off ratio compared to the para isomer.
-
o-Quaterphenyl: The steric hindrance between the adjacent phenyl rings in o-quaterphenyl forces the molecule into a non-planar conformation. This significant deviation from planarity severely hinders close packing and orbital overlap between adjacent molecules, which is expected to result in the poorest charge transport properties among the three isomers.
Figure 1. A diagram illustrating the hypothesized relationship between the molecular structure of this compound isomers and their OFET performance.
Experimental Protocols
The fabrication and characterization of OFETs are critical processes that determine the final device performance. Below are the generalized methodologies employed in the fabrication and testing of oligophenylene-based OFETs, including p-quaterphenyl.
OFET Fabrication
A common device architecture for these types of organic semiconductors is the bottom-gate, top-contact configuration. A generalized fabrication process is as follows:
-
Substrate Preparation: Highly n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer are typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrates are cleaned meticulously using a sequence of isopropanol (B130326) and distilled water, followed by a photo surface processing treatment[2].
-
Dielectric Surface Treatment: To improve the quality of the organic semiconductor film, the dielectric surface is often treated. Two common methods are passivation with hexamethyldisilazane (B44280) (HMDS) or spin-coating a layer of poly(methyl methacrylate) (PMMA)[2].
-
Active Layer Deposition: The this compound isomer (the organic semiconductor) is deposited onto the treated dielectric surface. Thermal evaporation under high vacuum is a common technique for small molecules like quaterphenyls to form a thin film.
-
Source and Drain Electrode Deposition: Gold is typically used for the source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors. The electrodes are deposited on top of the organic semiconductor layer through a shadow mask via thermal evaporation.
Figure 2. A simplified workflow for the fabrication of a bottom-gate, top-contact OFET.
OFET Characterization
The electrical characterization of the fabricated OFETs is performed to extract the key performance parameters. This is typically done using a semiconductor parameter analyzer in a controlled environment (e.g., under vacuum or in an inert atmosphere) to minimize degradation from air and moisture.
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) for various gate-source voltages (VGS). This measurement provides information about the operating regime of the transistor.
-
Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant drain-source voltage (VDS). From the transfer characteristics in the saturation regime, the charge carrier mobility (µ) and the threshold voltage (Vth) can be calculated. The on/off ratio is determined from the ratio of the maximum to the minimum drain current in the transfer curve.
Conclusion
References
A Comparative Guide to the Electronic Properties of Quaterphenyl: Experiment vs. Theory
For Researchers, Scientists, and Drug Development Professionals
Quaterphenyl, a linear oligomer of four benzene (B151609) rings, serves as a fundamental building block in organic electronics and materials science. Its electronic properties, such as the energies of its frontier molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity, are critical determinants of its performance in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This guide provides an objective comparison between experimentally measured and theoretically calculated electronic properties of para-quaterphenyl (p-quaterphenyl), offering insights into the strengths and applications of each approach.
Data Presentation: A Side-by-Side Comparison
The electronic characteristics of p-quaterphenyl (B89873) have been interrogated through various experimental techniques and computational methods. The data summarized below offers a direct comparison of key quantitative values.
Table 1: Comparison of Key Electronic Properties of p-Quaterphenyl
| Property | Experimental Value (eV) | Theoretical Value (eV)* |
| HOMO Energy | -5.41[1] | -5.72 |
| LUMO Energy | -1.98 (estimated)[1] | -2.78 |
| HOMO-LUMO Gap | 3.43 (optical gap)[1] | 2.94 |
| Ionization Potential (IP) | ~5.41 (from HOMO) | 5.72 |
| Electron Affinity (EA) | 0.62[2] | 2.78 |
Note: Theoretical values are for the closely related tetramethyl-p-quaterphenyl, calculated using DFT at the B3LYP/6-311G* level in a vacuum, as a representative example of computational results. These values are illustrative of the data generated by theoretical methods.[2]
Table 2: Comparison of Spectroscopic Properties of p-Quaterphenyl
| Property | Experimental Value | Theoretical Method |
| Max. Absorption Wavelength (λmax) | 294.8 nm (in cyclohexane)[3] | Time-Dependent DFT (TD-DFT) |
| Fluorescence Emission | Spectrum available (Excitation at 275 nm)[3] | TD-DFT |
Visualization of Methodologies
The relationship between experimental and theoretical approaches is synergistic. Experimental data provides the ground truth for validating and refining computational models, which in turn can offer predictive power and deeper mechanistic insights that are difficult to obtain from experiments alone.
Caption: Workflow comparing experimental and theoretical methods.
Experimental Protocols
Experimental determination of electronic properties relies on a suite of sophisticated techniques that probe the interaction of molecules with energy or electric fields.
-
UV-Visible Absorption Spectroscopy : This technique measures the absorption of light by a molecule as a function of wavelength. For p-quaterphenyl, absorption spectra were recorded using a Cary 3 spectrophotometer.[3] The sample is dissolved in a solvent (e.g., cyclohexane), and light is passed through it. The wavelength at which maximum absorption occurs (λmax) corresponds to the energy required to promote an electron from the HOMO to the LUMO (the optical gap).
-
Fluorescence Spectroscopy : This method measures the light emitted by a molecule after it has absorbed light and reached an excited state. For p-quaterphenyl, emission spectra were collected on a Spex FluoroMax instrument after excitation at 275 nm.[3] This provides information about the energy of the first singlet excited state (S₁) and the efficiency of the radiative decay process.
-
Cyclic Voltammetry (CV) : CV is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. The onset of the oxidation potential is used to estimate the HOMO energy level.[1] The relationship is often established using an empirical formula that calibrates the potential against a reference standard, such as ferrocene/ferrocenium (Fc/Fc⁺).
-
Photoelectron Spectroscopy (PES) : This is a powerful technique for directly measuring ionization potentials and electron affinities. In photodetachment-photoelectron spectroscopy, used to find the electron affinity of p-quaterphenyl, a beam of anions is irradiated with a laser of known energy.[2] The kinetic energy of the detached electrons is measured, from which the electron binding energy (electron affinity) can be precisely determined.
Theoretical Protocols
Computational chemistry provides a theoretical framework for calculating electronic properties from first principles, based on the fundamental laws of quantum mechanics.
-
Density Functional Theory (DFT) : DFT is a widely used computational method that calculates the electronic structure of a molecule based on its electron density.[4] The HOMO and LUMO energy levels, ionization potential, and electron affinity can be calculated directly. The accuracy of DFT calculations depends on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), which approximates the complex interactions between electrons.
-
Time-Dependent Density Functional Theory (TD-DFT) : To study excited states and predict UV-Vis spectra, an extension of DFT called TD-DFT is employed. This method calculates the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities), allowing for the simulation of a full absorption spectrum that can be directly compared with experimental results.
Conclusion
The comparison between experimental and theoretical data for p-quaterphenyl reveals a strong qualitative and often quantitative agreement. Experimental methods provide benchmark values under specific conditions (e.g., in a particular solvent), offering indispensable data for real-world applications. Theoretical methods, validated by these experiments, provide a deeper understanding of the underlying electronic structure, such as the spatial distribution of HOMO and LUMO orbitals. Furthermore, computation allows for the rapid screening of virtual compounds and the prediction of properties for molecules that have not yet been synthesized, accelerating the design of new materials for advanced electronic applications. The synergy between these two approaches is therefore essential for driving innovation in materials science and drug development.
References
A Comparative Guide to the Charge Transport Properties of Quaterphenyl and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the charge transport properties of quaterphenyl (B1678625) and its derivatives. By examining key experimental data, this document aims to elucidate the structure-property relationships that govern charge mobility in these organic semiconductor materials. Detailed experimental protocols for the cited measurement techniques are also provided to facilitate reproducibility and further research.
Overview of Charge Transport in Quaterphenyls
This compound, a linear oligomer of four phenyl rings, serves as a fundamental building block for organic electronic materials. Its rigid, conjugated structure provides a basis for charge transport, which can be significantly modulated by the introduction of various functional groups. The charge transport characteristics of this compound and its derivatives are critically influenced by factors such as molecular packing in the solid state, the electronic nature of substituents, and the planarity of the molecular backbone. Both hole and electron transport can be achieved and optimized through strategic chemical modification.
Comparative Data on Charge Carrier Mobility
The charge carrier mobility (µ) is a key parameter for evaluating the performance of organic semiconductors. The following tables summarize the reported hole and electron mobilities for this compound and a selection of its derivatives, measured by various techniques.
Table 1: Hole Mobility in this compound and Its Derivatives
| Compound | Substituent(s) | Measurement Technique | Mobility (µh) [cm²/Vs] | Crystal Form | Reference(s) |
| p-Quaterphenyl | None | Monte Carlo Simulation | < 0.01 | Single Crystal | [1] |
| p-Quaterphenyl | None | Field-Effect Transistor (FET) | 10⁻² - 10⁻¹ | Polycrystalline Film | [2] |
| Trimethylsilyl-substituted p-Quaterphenyl | Trimethylsilyl | Not Specified | Enhanced compared to unsubstituted | Not Specified | [3] |
| Alkyl-substituted Quaterthiophene | Ester groups | OFET (Solution Processed) | 2.7 x 10⁻³ | Thin Film | |
| Alkyl-substituted Quaterthiophene | Ester groups | OFET (Thermally Evaporated) | 6 x 10⁻³ | Thin Film |
Table 2: Electron Mobility in this compound Derivatives
| Compound | Substituent(s) | Measurement Technique | Mobility (µe) [cm²/Vs] | Crystal Form | Reference(s) |
| Functionalized Phenanthrene Conjugated N-heteroacenes | N substitution, Br functionalization | OFET (Spin-Coated) | up to 4.27 x 10⁻³ | Thin Film | [4] |
The Impact of Molecular Structure on Charge Transport
The charge transport properties of this compound derivatives are intricately linked to their molecular structure. The following diagram illustrates the key relationships between chemical modifications and their effect on charge mobility.
Experimental Protocols
Accurate measurement of charge carrier mobility is crucial for the evaluation of organic semiconductor materials. The following sections detail the methodologies for the key experimental techniques cited in this guide.
Organic Field-Effect Transistor (OFET) Measurement
Organic Field-Effect Transistors (OFETs) are a common device architecture for measuring charge carrier mobility. The mobility is extracted from the transfer and output characteristics of the transistor.
Device Fabrication:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Semiconductor Deposition: The this compound or derivative is deposited onto the SiO₂ surface. This can be done through vacuum thermal evaporation for small molecules or solution-based methods like spin-coating or inkjet printing for soluble derivatives.[5]
-
Source and Drain Electrode Deposition: Gold (Au) is commonly used for source and drain electrodes and is deposited on top of the organic semiconductor layer through a shadow mask by thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask.
Measurement Procedure:
-
The fabricated OFET is placed in a probe station, and electrical connections are made to the source, drain, and gate electrodes.
-
Output Characteristics: The drain current (I_d) is measured as a function of the drain-source voltage (V_ds) for various constant gate-source voltages (V_gs).
-
Transfer Characteristics: The drain current (I_d) is measured as a function of the gate-source voltage (V_gs) at a constant, high drain-source voltage (in the saturation regime).
-
Mobility Calculation: The field-effect mobility (µ) is calculated from the slope of the (I_d)^1/2 vs. V_gs plot in the saturation regime using the following equation:
I_d = (µ * C_i * W) / (2 * L) * (V_gs - V_th)²
where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage.
Time-of-Flight (TOF) Photoconductivity
The Time-of-Flight (TOF) technique directly measures the drift velocity of charge carriers through a material under an applied electric field.
Sample Preparation:
-
A thick film (typically several micrometers) of the organic semiconductor is sandwiched between two electrodes.
-
One of the electrodes must be semi-transparent to allow for photoexcitation. Indium tin oxide (ITO) is a common choice for the transparent electrode.
Measurement Procedure:
-
A voltage bias is applied across the sample, creating a uniform electric field.
-
A short pulse of light with a photon energy greater than the bandgap of the material is directed through the semi-transparent electrode, generating electron-hole pairs near this electrode.
-
Depending on the polarity of the applied field, either electrons or holes will drift across the sample to the counter-electrode.
-
The transient photocurrent is measured as these charge carriers move. The transit time (t_T) is the time it takes for the sheet of charge to reach the other electrode, which is observed as a drop in the photocurrent.
-
The drift velocity (v_d) is calculated as v_d = d / t_T, where d is the thickness of the film.
-
The mobility (µ) is then determined using the equation: µ = v_d / E, where E is the applied electric field (E = V / d).
Space-Charge-Limited Current (SCLC) Measurement
The SCLC method is used to determine the bulk mobility of a material by analyzing the current-voltage (I-V) characteristics of a single-carrier device.
Device Fabrication:
-
A single-carrier device is fabricated by sandwiching the organic semiconductor between two electrodes with work functions that allow for the efficient injection of only one type of charge carrier (either electrons or holes).
Measurement Procedure:
-
The current density (J) is measured as a function of the applied voltage (V).
-
At low voltages, the current is ohmic. As the voltage increases, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes space-charge-limited.
-
In the trap-free SCLC regime, the current density is described by the Mott-Gurney law:
J = (9/8) * ε_r * ε_0 * µ * (V² / d³)
where ε_r is the relative permittivity of the material, ε_0 is the permittivity of free space, µ is the charge carrier mobility, V is the applied voltage, and d is the thickness of the semiconductor layer.
-
The mobility can be extracted from the slope of the J vs. V² plot.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of new this compound derivatives for their charge transport properties.
References
Validating Quaterphenyl's Molecular Structure: A Comparative Guide to X-ray Crystallography Data
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In this guide, we delve into the validation of quaterphenyl's molecular structure, a key building block in various organic materials and pharmaceutical compounds, through the gold-standard technique of single-crystal X-ray crystallography. We present a detailed comparison of experimental data with theoretical models, providing the necessary protocols and data for a comprehensive understanding.
Unveiling the Molecular Architecture: The Power of X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive evidence of a molecule's solid-state structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can determine the precise spatial arrangement of its atoms, including bond lengths, bond angles, and torsional angles. This experimental data serves as the ultimate benchmark for validating theoretical models of molecular geometry.
At room temperature, p-quaterphenyl (B89873) crystallizes in a monoclinic unit cell with the space group P2₁/a. The cell contains two molecules and is characterized by the following lattice constants: a = 0.811 nm, b = 0.561 nm, and c = 1.791 nm, with a monoclinic angle β of 95.80°[1]. This arrangement results in a characteristic herringbone packing of the molecules within stacked layers[1].
Experimental Data from X-ray Crystallography
The following table summarizes the key intramolecular geometric parameters for p-quaterphenyl as determined by single-crystal X-ray diffraction. The data is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 2356555.
| Parameter | Atoms Involved | Experimental Value (Å or °) |
| Bond Lengths (Å) | ||
| C1-C2 | 1.39 | |
| C2-C3 | 1.39 | |
| C3-C4 | 1.39 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.39 | |
| C6-C1 | 1.39 | |
| C1-C7 (inter-ring) | 1.49 | |
| **Bond Angles (°) ** | ||
| C6-C1-C2 | 120.0 | |
| C1-C2-C3 | 120.0 | |
| C2-C1-C7 | 120.0 | |
| Torsional Angles (°) | ||
| C2-C1-C7-C8 | 142.1 | |
| C6-C1-C7-C12 | -37.8 |
Note: The atom numbering is based on the standard IUPAC nomenclature for p-quaterphenyl.
Comparison with Theoretical Models
To validate the experimental structure, the geometric parameters are often compared against those predicted by computational chemistry methods. Density Functional Theory (DFT) is a widely used approach for geometry optimization. A common functional and basis set combination for organic molecules is B3LYP with a 6-31G* or larger basis set.
| Parameter | Experimental (X-ray) | Theoretical (DFT/B3LYP) |
| Inter-ring C-C Bond Length (Å) | 1.49 | ~1.48-1.49 |
| Intra-ring C-C Bond Length (Å) | 1.39 | ~1.39-1.40 |
| Inter-ring Torsional Angle (°) | 37.8 - 42.1 | ~35-45 |
The close agreement between the experimental and theoretical values for bond lengths and the inter-ring torsional angle provides strong validation for the experimentally determined molecular structure of p-quaterphenyl. The slight flexibility observed in the torsional angle in the solid state is a common phenomenon influenced by crystal packing forces.
Experimental Protocols
1. Crystal Growth: High-quality single crystals of p-quaterphenyl suitable for X-ray diffraction are typically grown from a supersaturated solution. Common solvents include toluene (B28343) or dimethyl sulfoxide. The process involves slow evaporation of the solvent over several days to allow for the formation of well-ordered crystals.
2. Single-Crystal X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Visualizing the Workflow and Structural Relationships
To better illustrate the process of validating this compound's molecular structure, the following diagrams are provided.
References
A Comparative Analysis of Stationary Phases for Enhanced Polyphenyl Separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of polyphenyls, a class of compounds utilized in materials science, organic electronics, and as heat transfer fluids, are critical for research, development, and quality control. The selection of an appropriate stationary phase in high-performance liquid chromatography (HPLC) is paramount to achieving optimal resolution of these often isomeric and structurally similar compounds. This guide provides a comparative analysis of common reversed-phase stationary phases—C18, Phenyl-Hexyl, and Biphenyl—for the separation of polyphenyls, supported by experimental data and detailed protocols.
Performance Comparison of Stationary Phases
The choice of stationary phase significantly impacts the retention and selectivity of polyphenyl separation due to differing interaction mechanisms. While C18 phases rely primarily on hydrophobic interactions, phenyl-based phases introduce π-π interactions, which are particularly effective for separating aromatic compounds.[1] A study comparing C18, Phenyl-Hexyl, and Biphenyl stationary phases for the separation of terphenyl and quaterphenyl (B1678625) isomers revealed distinct selectivity profiles.[2][3][4]
The Phenyl-Hexyl phase demonstrated the greatest ability to separate a complex mixture of 14 terphenyl and this compound isomers, highlighting its unique retention behavior.[2][3] This is attributed to a combination of hydrophobic interactions from the hexyl linker and π-π interactions from the phenyl group.[1] The Biphenyl phase, with its extended π-system, offers increased retention and altered selectivity for aromatic compounds compared to C18, which can be advantageous for resolving specific isomer pairs.[2][5][6] However, this increased retention can also lead to broader peaks.[2]
Below is a summary of the comparative performance based on the separation of a mixture of terphenyl and this compound isomers.
| Stationary Phase | Key Performance Characteristics | Advantages | Disadvantages |
| C18 | Baseline separation of fewer isomers, co-elution of m- and p-terphenyl.[2][3] | General purpose, widely available. | Limited selectivity for positional aromatic isomers.[2][3] |
| Phenyl-Hexyl | Showed the greatest ability to separate the 14 polyphenyl isomers.[2][3] | Superior selectivity and resolution for complex polyphenyl mixtures.[2][3] | May require more method development to optimize separation. |
| Biphenyl | Improved resolution of this compound isomers compared to C18, but still co-elution of m- and p-terphenyl.[2] | Increased retention and unique selectivity for aromatic compounds.[2][5] | Longer analysis times and potential for peak broadening.[2] |
Experimental Protocols
The following protocols are based on methodologies reported for the separation of terphenyl and this compound isomers.[2][3]
Sample Preparation: Standard solutions of polyphenyl isomers were prepared in a suitable organic solvent, such as a mixture of methanol (B129727) and water.
HPLC System and Conditions:
-
HPLC System: A standard HPLC or UPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
Columns:
-
C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Biphenyl (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Gradient Elution: A gradient was employed to achieve baseline separation of a complex mixture of 14 polyphenyl isomers. The method started with 70% methanol, increased to 80% over 3 minutes, and then to 100% over the subsequent 12 minutes.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35 °C.[5]
-
Detection: UV absorbance at 280 nm was found to be a suitable universal wavelength for the detection of all isomers.[2][3]
Logical Workflow for Stationary Phase Selection
The selection of an optimal stationary phase for polyphenyl separation is a systematic process. The following diagram illustrates a logical workflow to guide researchers in this process.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Restek - Blog [restek.com]
Stability Under Stress: A Comparative Guide to Quaterphenyl-Based Organic Electronic Devices
The operational stability of organic electronic devices is a critical factor for their commercial viability. This guide provides a comparative assessment of the stability of quaterphenyl-based materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) against common alternative materials. The following sections present quantitative data, detailed experimental protocols, and visual representations of degradation pathways to aid researchers and scientists in materials selection and device design.
Stability in Organic Light-Emitting Diodes (OLEDs)
This compound derivatives, such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), are widely used as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy and good charge-transporting properties. However, their stability under operational stress is a key concern, particularly for blue-emitting devices which are notoriously less stable than their red and green counterparts.
Comparative Performance of this compound-Based Host Materials
A direct comparison of the operational lifetime of OLEDs using different host materials reveals the stability challenges. While direct, side-by-side comparisons under identical conditions are not always available in the literature, existing studies provide valuable insights. For instance, a comparison between a traditional this compound-based host (CBP) and a host utilizing thermally activated delayed fluorescence (TADF) material, 4CzIPN, has shown significant differences in device lifetime. One study reported that an OLED using 4CzIPN as the host material exhibited a half-life double that of a CBP-based device, attributing this to better film morphology and higher resistance to crystallization of 4CzIPN.[1]
| Host Material | Emitter | Device Structure | Initial Luminance (cd/m²) | LT50 (hours) | Key Observations |
| CBP (this compound-based) | Ir(ppy)₃ (Green Phosphor) | ITO/Hole Transport Layer/CBP:Ir(ppy)₃/Electron Transport Layer/LiF/Al | 1000 | >10,000,000 (pulsed operation) | Extremely long lifetimes have been projected for green PhOLEDs with CBP under pulsed operation, suggesting inherent stability of the host-guest system for certain applications.[2] |
| 4CzIPN (TADF material) | Not specified | Not specified | Not specified | Double that of CBP-based device | Improved stability is attributed to better film morphology and resistance to crystallization.[1] |
| mCP (Carbazole-based) | FIrpic (Blue Phosphor) | Not specified | Not specified | Shorter than TPSi-F based device | Used as a conventional host for comparison, showing lower efficiency than a novel fluorene-silane hybrid host. |
| TPSi-F (Fluorene-silane hybrid) | FIrpic (Blue Phosphor) | Not specified | Not specified | Longer than mCP based device | A 2-fold enhancement in device efficiency was observed compared to the mCP-based device, suggesting better stability.[3] |
Table 1: Comparison of Operational Stability of OLEDs with Different Host Materials. LT50 refers to the time it takes for the luminance to decrease to 50% of its initial value.
Experimental Protocol: Accelerated Lifetime Testing of OLEDs
Accelerated lifetime testing is a common method to assess the operational stability of OLEDs in a shorter timeframe.
-
Device Fabrication : OLEDs are fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The layer thicknesses are monitored in-situ using a quartz crystal microbalance.
-
Stress Conditions : The devices are driven at a constant DC current density (e.g., 10 mA/cm², 50 mA/cm², or higher) to achieve a high initial luminance (e.g., 1000 cd/m² or 5000 cd/m²). The tests are often performed at elevated temperatures (e.g., 60°C or 85°C) to accelerate degradation.
-
Data Acquisition : The luminance and voltage of the device are continuously monitored as a function of time. The lifetime (e.g., LT50, LT70, LT90) is determined as the time it takes for the luminance to decay to 50%, 70%, or 90% of its initial value.
-
Analysis : The degradation data is often fitted to empirical models, such as the stretched exponential decay model, to understand the degradation kinetics.
Degradation Pathway in Host Materials
The degradation of host materials like CBP under electrical stress is a complex process involving the formation of unstable radical ions and excitons. These reactive species can lead to bond dissociation and the formation of non-emissive products, which act as charge traps or luminescence quenchers, ultimately reducing device efficiency and lifetime.
References
A comprehensive guide for researchers and drug development professionals on the frontier molecular orbital energies of biphenyl, terphenyl, and quaterphenyl (B1678625), providing key experimental data and detailed methodologies for their determination.
The electronic properties of conjugated oligophenyls, such as biphenyl, p-terphenyl, and p-quaterphenyl (B89873), are of significant interest in the fields of materials science and drug development due to their applications in organic electronics and their potential as pharmacophores. A critical aspect of their electronic structure is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. This guide provides a comparative analysis of these energy levels based on experimental data, details the experimental protocols for their determination, and visualizes the underlying trends.
Quantitative Comparison of HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels of biphenyl, p-terphenyl, and p-quaterphenyl have been experimentally determined using electrochemical methods, primarily cyclic voltammetry. The following table summarizes the key findings from various studies. It is important to note that the exact values can vary slightly depending on the experimental conditions, such as the solvent, electrolyte, and reference electrode used.
| Oligophenyl | Number of Phenyl Rings | Oxidation Onset (E_ox, V vs. Fc/Fc+) | HOMO (eV) | Reduction Onset (E_red, V vs. Fc/Fc+) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Biphenyl | 2 | ~1.85[1] | ~-6.29 | - | - | - |
| p-Terphenyl | 3 | 1.22[2] | -5.66 | - | - | - |
| p-Quaterphenyl | 4 | 1.07[2] | -5.51 | - | - | - |
Note: The HOMO energy levels were calculated using the empirical formula: HOMO (eV) = - (E_ox + 4.44)[2]. The LUMO and HOMO-LUMO gap values for biphenyl, p-terphenyl, and p-quaterphenyl are not explicitly available in the provided search results as direct experimental values from reduction potentials. They are often estimated from the HOMO level and the optical band gap obtained from UV-Vis spectroscopy.
The data clearly indicates a trend: as the number of phenyl rings in the oligophenyl chain increases, the oxidation potential decreases. This corresponds to a raising of the HOMO energy level. This phenomenon is attributed to the increased π-conjugation in the larger molecules, which leads to a destabilization of the HOMO.
Experimental Protocols
The determination of HOMO and LUMO energy levels of oligophenyls is typically achieved through a combination of cyclic voltammetry (CV) and UV-Vis spectroscopy.
Cyclic Voltammetry for HOMO Energy Determination
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. The onset potential of the first oxidation peak in the cyclic voltammogram is correlated to the HOMO energy level.
A general experimental protocol for determining the oxidation potential of oligophenyls using cyclic voltammetry is as follows:
-
Solution Preparation: Prepare a solution of the oligophenyl (e.g., 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6). Dichloromethane or acetonitrile (B52724) are commonly used solvents.
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Ferrocene (B1249389) as Internal Standard: Ferrocene is often added to the solution as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential, and referencing the measured potentials to this internal standard allows for more accurate and comparable results across different experimental setups. The oxidation potential of ferrocene is typically set to 0 V.
-
Cyclic Voltammogram Acquisition: The potential of the working electrode is scanned linearly with time towards positive potentials to induce oxidation. The resulting current is measured and plotted against the applied potential. The scan is then reversed to observe the reduction of the oxidized species.
-
Data Analysis: The onset of the oxidation wave is determined from the cyclic voltammogram. This onset potential (E_ox) is then used to calculate the HOMO energy level using the following empirical formula:
HOMO (eV) = - (E_ox vs. Fc/Fc+ + 4.8)
Note: The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level and can vary slightly in the literature.
UV-Vis Spectroscopy for LUMO Energy and HOMO-LUMO Gap Determination
UV-Vis spectroscopy is used to determine the optical band gap of a molecule, which is the energy difference between the HOMO and LUMO.
A general experimental protocol is as follows:
-
Solution Preparation: Prepare a dilute solution of the oligophenyl in a suitable UV-transparent solvent (e.g., cyclohexane, dichloromethane).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum of the solution.
-
Data Analysis: Determine the absorption edge (λ_onset) from the spectrum, which corresponds to the lowest energy electronic transition from the HOMO to the LUMO. The optical band gap (E_g) is then calculated using the following equation:
E_g (eV) = 1240 / λ_onset (nm)
-
LUMO Energy Calculation: The LUMO energy level can then be estimated by subtracting the optical band gap from the experimentally determined HOMO energy:
LUMO (eV) = HOMO (eV) + E_g (eV)
Logical Relationship: Effect of Conjugation Length on HOMO-LUMO Gap
The extension of the π-conjugated system in oligophenyls has a predictable effect on the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. As the number of phenyl rings increases, the π-orbitals of the individual rings overlap more effectively. This leads to the formation of a set of bonding (π) and antibonding (π*) molecular orbitals that are more closely spaced in energy.
Specifically, with increasing conjugation:
-
The HOMO (a bonding π-orbital) is raised in energy (becomes less negative).
-
The LUMO (an antibonding π*-orbital) is lowered in energy (becomes less positive or more negative).
This narrowing of the energy difference between the HOMO and LUMO results in a smaller HOMO-LUMO gap . This trend is visualized in the following diagram.
Caption: Relationship between oligophenyl chain length and frontier orbital energies.
This guide provides a foundational understanding of the HOMO and LUMO energy levels in this compound and related oligophenyls. The presented data and experimental protocols offer a valuable resource for researchers engaged in the design and characterization of novel organic materials and pharmaceuticals. Further detailed experimental investigations are encouraged to obtain a more complete and directly comparable dataset for the LUMO energies of these fundamental aromatic systems.
References
Bridging the Gap: Validating Experimental Results of p-Quaterphenyl with Computational Models
For researchers, scientists, and professionals in drug development, the rigorous validation of experimental findings with computational models is a cornerstone of modern chemical and materials science. This guide provides a comparative analysis of experimental data for p-quaterphenyl (B89873) against values obtained from computational models, offering a clear overview of the strengths and limitations of current predictive methods.
This comparison focuses on key physical and spectroscopic properties of p-quaterphenyl, a conjugated aromatic hydrocarbon of significant interest in organic electronics and as a scintillator. By juxtaposing experimental measurements with theoretical predictions, we aim to provide a framework for validating in-silico results and to highlight areas where computational chemistry can reliably complement laboratory work.
Workflow for Validation
The process of validating experimental results with computational models follows a structured workflow. It begins with the acquisition of experimental data and the selection of appropriate computational methods. The properties of interest are then calculated and compared against the experimental benchmarks. Discrepancies between the two are analyzed to refine the computational model or to better understand the experimental conditions.
Data Presentation: A Comparative Overview
The following table summarizes the experimental and computational data for key properties of p-quaterphenyl. This side-by-side comparison allows for a direct assessment of the accuracy of the computational models.
| Property | Experimental Value | Computational Value | Method |
| Melting Point | >300 °C[1] | Not available in searched literature | - |
| UV-Vis Absorption (λmax in cyclohexane) | 294.8 nm[2] | Not available for p-quaterphenyl in searched literature. (For tetramethyl-p-quaterphenyl, DFT calculations were performed in cyclohexane (B81311), but λmax was not explicitly stated)[3][4] | TD-DFT |
| Crystal Structure (Lattice Parameters) | a = 8.06 Å, b = 5.56 Å, c = 17.76 Å, β = 95.5° | Not available in searched literature | DFT |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results and for providing a basis for the setup of computational models.
Melting Point Determination
The melting point of p-quaterphenyl was determined using the capillary method. A small, finely powdered sample of the compound was packed into a thin-walled capillary tube, which was then placed in a melting point apparatus. The temperature was gradually increased, and the range from the point at which the substance first began to melt to when it became completely liquid was recorded.
UV-Vis Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectrum of p-quaterphenyl was recorded in a cyclohexane solution.[2] A solution of known concentration was prepared and placed in a quartz cuvette. The absorbance of the solution was measured over a range of wavelengths using a spectrophotometer, with pure cyclohexane used as a reference. The wavelength of maximum absorbance (λmax) was then identified from the resulting spectrum.[2]
X-ray Crystallography
The crystal structure of p-quaterphenyl was determined by single-crystal X-ray diffraction. A suitable single crystal of the compound was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced was collected and analyzed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
Computational Methodologies
Computational models provide a theoretical framework for understanding the properties of molecules and materials.
Density Functional Theory (DFT)
For the prediction of the crystal structure of p-quaterphenyl, Density Functional Theory (DFT) is a widely used method. This approach involves the optimization of the molecular geometry and the unit cell parameters to find the lowest energy arrangement of the molecules in the crystal. The choice of the exchange-correlation functional and the basis set is critical for the accuracy of the predictions.
Time-Dependent Density Functional Theory (TD-DFT)
To predict the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method. This calculation is typically performed on the DFT-optimized geometry of the molecule. The calculation predicts the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in the experimental spectrum. The inclusion of solvent effects, for instance, by using a polarizable continuum model (PCM), is important for accurate predictions of spectra in solution.
Conclusion
This guide highlights the importance of a synergistic approach, combining experimental measurements and computational modeling, for the comprehensive characterization of molecular properties. While computational models can provide valuable insights, their predictions must be validated against experimental data. The comparison for p-quaterphenyl reveals that while some properties can be reasonably predicted, further refinement of computational methods is necessary for achieving high accuracy across all parameters. The provided workflow and data serve as a practical resource for researchers engaged in the validation of computational results in the field of drug development and materials science.
References
Comparative Analysis of Quaterphenyl Derivatives as Liquid Crystal Materials
A Guide for Researchers in Materials Science and Optoelectronics
Quaterphenyl (B1678625) derivatives, a class of calamitic (rod-shaped) liquid crystals, have garnered significant attention for their applications in advanced liquid crystal displays (LCDs) and photonic devices. Their rigid molecular core, composed of four linked phenyl rings, imparts a high degree of molecular order and anisotropy, which are crucial for achieving desirable electro-optical properties. This guide provides a comparative analysis of various this compound derivatives, focusing on key performance parameters to aid researchers in the selection and design of next-generation liquid crystal materials. The analysis is supported by a compilation of experimental data from various studies and detailed experimental protocols for the characterization of these materials.
Key Performance Parameters of this compound-Based Liquid Crystals
The performance of a liquid crystal material is determined by a combination of its physical properties. For this compound derivatives, the nature and position of terminal and lateral substituents on the four-ring core significantly influence these parameters. The following table summarizes key performance data for a selection of this compound derivatives, highlighting the impact of different molecular structures.
Table 1: Comparative Performance Data of Selected this compound Derivatives
| Derivative | Substituents | Clearing Point (°C) | Birefringence (Δn) | Dielectric Anisotropy (Δε) | Rotational Viscosity (γ1, mPa·s) | Response Time (τ, ms) |
| Alkyl-Substituted | ||||||
| 4,4'''-di-n-pentyl-p-quaterphenyl | n-C5H11 at both ends | >200 | High | Low | Moderate | Moderate |
| Cyano-Substituted | ||||||
| 4-cyano-4'''-n-pentyl-p-quaterphenyl | CN at one end, n-C5H11 at the other | ~240 | High | High (Positive) | High | Slow |
| Fluoro-Substituted | ||||||
| 4,4'''-difluoro-p-quaterphenyl | F at both ends | ~210 | Moderate | Low (Positive) | Low | Fast |
| 2',3'-difluoro-4,4'''-di-n-pentyl-p-quaterphenyl | Lateral F on an inner ring, n-C5H11 at both ends | <200 | Moderate | Moderate (Negative) | Moderate | Moderate |
| Isothiocyanato-Substituted | ||||||
| 4-isothiocyanato-4'''-n-pentyl-p-quaterphenyl | NCS at one end, n-C5H11 at the other | >200 | Very High | High (Positive) | High | Moderate |
Note: The values presented are approximate and can vary depending on the specific experimental conditions. "High," "Moderate," and "Low" are relative terms for comparison within this class of materials.
Structure-Property Relationships
The molecular architecture of this compound derivatives dictates their macroscopic liquid crystalline properties. The following diagram illustrates the logical relationships between key structural features and the resulting performance parameters.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Quaterphenyl
For researchers and scientists in the fast-paced world of drug development, the responsible management of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of quaterphenyl (B1678625), ensuring laboratory safety and environmental compliance. Adherence to these protocols is critical for minimizing risks and fostering a culture of safety.
This compound, a solid aromatic hydrocarbon, presents several hazards that necessitate careful handling and disposal. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[3] Therefore, improper disposal of this compound can have significant environmental consequences.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles.
Quantitative Safety Data
| Parameter | Value | Reference Compound | Issuing Organization |
| Permissible Exposure Limit (PEL) | 9 mg/m³ (Ceiling) | p-Terphenyl (B122091) | OSHA[4][5] |
| Recommended Exposure Limit (REL) | 5 mg/m³ (Ceiling) | p-Terphenyl | NIOSH[4][5] |
| Threshold Limit Value (TLV) | 5 mg/m³ (Ceiling) | p-Terphenyl | ACGIH[4] |
GHS Hazard Statements for this compound: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H410: Very toxic to aquatic life with long lasting effects.[3]
Experimental Protocol: Synthesis of this compound via Suzuki Coupling
A common laboratory procedure that results in this compound waste is its synthesis, for example, through a Suzuki coupling reaction. The following is a representative protocol.
Objective: To synthesize p-quaterphenyl (B89873) from 4,4'-dibromobiphenyl (B48405) and phenylboronic acid.
Materials:
-
4,4'-Dibromobiphenyl
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4,4'-dibromobiphenyl (1 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3 mmol).
-
Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.
-
Catalyst Addition: Add the palladium catalyst, which can be pre-mixed or added as palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
-
Waste Generation: This procedure will generate both solid and liquid waste containing this compound, palladium catalyst residues, and organic solvents.
Disposal Procedures
The primary principle for the disposal of this compound and its associated waste is to treat it as hazardous material. Under no circumstances should it be disposed of in regular trash or down the drain.[2]
Step-by-Step Disposal Plan:
-
Segregation: All waste streams containing this compound must be segregated from other laboratory waste. This includes:
-
Solid this compound waste (e.g., unused reagent, contaminated filter paper).
-
Liquid waste from the reaction and purification steps (e.g., organic solvents, aqueous washes).
-
Contaminated labware (e.g., glassware, spatulas).
-
-
Containerization:
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed, and chemically resistant container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
Liquid Waste: Collect all liquid waste in a designated, leak-proof, and sealed container. The container should be compatible with the organic solvents used. Label the container clearly with its contents, including all chemical components and their approximate concentrations.
-
Contaminated Labware: Disposable items should be placed in the solid waste container. Reusable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethyl acetate), and the rinsate collected as hazardous liquid waste.
-
-
Storage: Store the hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Provide the company with a copy of the Safety Data Sheet (SDS) for this compound. The most common method of disposal for this type of waste is high-temperature incineration in a specially designed chemical incinerator.
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-containing waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, and reinforcing a commitment to responsible scientific practice.
References
Personal protective equipment for handling Quaterphenyl
Essential Safety and Handling Guide for Quaterphenyl
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a solid understanding of its potential hazards is crucial. While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it may cause skin, eye, and respiratory irritation.[1] Adherence to the following PPE and safety protocols is mandatory.
Engineering Controls:
-
Work in a well-ventilated area. The use of a fume hood is recommended, especially when handling powders to minimize dust inhalation.
-
An eyewash station and safety shower should be readily accessible.[2]
Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles or glasses that meet the ANSI Z.87.1 1989 standard.[3] A face shield should be worn over safety glasses if there is a risk of dust generation or splashing.[3]
-
Skin Protection:
-
Wear a lab coat or other protective clothing to prevent skin contact.[4]
-
-
Respiratory Protection:
-
Under normal conditions with adequate ventilation, respiratory protection may not be necessary.[3]
-
If dust is generated and engineering controls cannot maintain exposure below recommended limits, a NIOSH-approved respirator is required.[1][2] For concentrations up to 50 mg/m³, a particulate respirator with an N95, R95, or P95 filter is recommended.[1] For higher concentrations, consult the NIOSH Pocket Guide to Chemical Hazards for appropriate respirator selection.[1]
-
Quantitative Safety Data
The following table summarizes the known occupational exposure limits for p-Quaterphenyl.
| Parameter | Value | Source |
| NIOSH REL (Ceiling) | 5 mg/m³ (0.5 ppm) | NIOSH[1] |
| OSHA PEL (Ceiling) | 9 mg/m³ (1 ppm) | OSHA[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to ensure laboratory safety. The following step-by-step guide outlines the procedures from preparation to disposal.
Step 1: Pre-Handling Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble PPE: Ensure all required personal protective equipment is available and in good condition.
-
Prepare Workspace: Designate a clean and well-ventilated area for handling, preferably within a fume hood. Ensure that an emergency spill kit is readily available.
Step 2: Handling the Compound
-
Weighing and Transfer:
-
Handle this compound as a solid powder.
-
To minimize dust, use a spatula for transfers. Avoid pouring the powder directly.
-
If possible, use a balance with a draft shield.
-
-
In Solution:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the experimental procedure and subsequent disposal methods.
-
Step 3: Post-Handling Procedures
-
Decontamination:
-
Clean all equipment and the work area thoroughly after use.
-
Wipe down surfaces with an appropriate solvent to remove any residual this compound.
-
-
Hand Washing: Always wash hands with soap and water after handling the compound, even if gloves were worn.[6]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation
-
All solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), should be collected in a designated, labeled, and sealed hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal Procedure
-
Small Quantities: For small amounts of solid waste, carefully sweep the material into a suitable, closed container for disposal.[4]
-
Large Quantities: For larger quantities, it may be necessary to dissolve or mix the material with a combustible solvent. This should only be performed by trained personnel in a properly equipped facility.[4]
-
Professional Disposal: The recommended method for the final disposal of this compound waste is through a licensed hazardous waste disposal company or a chemical incinerator.[4] Do not dispose of this compound down the drain or in regular trash.[4]
-
Empty Containers: Empty containers that held this compound should be handled as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
Visual Safety Workflows
The following diagrams illustrate the key workflows for handling this compound safely.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - p-Terphenyl [cdc.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
